molecular formula C20H26O4 B2723525 Bornyl ferulate CAS No. 90411-21-5

Bornyl ferulate

Cat. No.: B2723525
CAS No.: 90411-21-5
M. Wt: 330.4 g/mol
InChI Key: PKAIECBWQZFYRP-SOFGYWHQSA-N
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Description

(-)-bornyl ferulate is a hydroxycinnamic acid.
(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has been reported in Pinus pumila, Electranthera mutica, and other organisms with data available.
structure in first source

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-19(2)14-9-10-20(19,3)17(12-14)24-18(22)8-6-13-5-7-15(21)16(11-13)23-4/h5-8,11,14,17,21H,9-10,12H2,1-4H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAIECBWQZFYRP-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC1(C(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201345578
Record name (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90411-21-5
Record name (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201345578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bornyl Ferulate: A Technical Guide to its Natural Occurrence, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate is a natural ester formed from the terpene borneol and the phenylpropanoid ferulic acid. This compound is of significant interest to researchers in the fields of phytochemistry, pharmacology, and drug development due to the combined biological activities of its constituent parts. Borneol is known for its anti-inflammatory and analgesic properties, while ferulic acid is a potent antioxidant. The esterification of these two molecules may lead to a compound with unique pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, detailed experimental protocols for its analysis, and insights into its potential biosynthetic pathways.

Natural Occurrence of this compound

The natural occurrence of this compound has been primarily documented in the oleo-gum-resin of plants belonging to the Ferula genus, most notably Ferula asafoetida[1][2][3][4][5]. This resin, commonly known as asafoetida, has a long history of use in traditional medicine and as a culinary spice. While the presence of this compound is confirmed, detailed quantitative data across different plant parts or even among various Ferula species remains limited in the currently available scientific literature. Many analytical studies on Ferula species identify ferulic acid and bornyl acetate as separate components, suggesting that the occurrence and concentration of their ester, this compound, may vary depending on the specific species, geographical location, and post-harvest processing of the plant material.

Table 1: Documented Natural Occurrence of this compound

Plant SpeciesPlant PartMethod of IdentificationQuantitative DataReference
Ferula asafoetidaOleo-gum-resinGC-MSNot specified

Note: The lack of extensive quantitative data highlights a significant gap in the current research landscape, presenting an opportunity for further investigation.

Experimental Protocols

The analysis of this compound in plant matrices requires robust extraction and quantification methods. Due to the limited number of studies focusing specifically on this compound, the following protocols are based on established methods for the analysis of its constituent parts and similar phenolic esters.

Protocol 1: Extraction of this compound from Ferula Oleo-Gum-Resin

This protocol outlines a general procedure for the solvent extraction of this compound from the oleo-gum-resin of Ferula species.

1. Materials and Reagents:

  • Dried and powdered Ferula oleo-gum-resin

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (C₄H₈O₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks, etc.)

2. Procedure:

  • Weigh approximately 10 g of the powdered oleo-gum-resin and place it in a flask.

  • Add 100 mL of dichloromethane or ethyl acetate to the flask.

  • Macerate the mixture at room temperature for 24 hours with occasional shaking.

  • Filter the extract through filter paper to remove solid plant material.

  • Dry the filtrate over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting residue contains the crude extract enriched with this compound and other lipophilic compounds.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a framework for the quantitative analysis of this compound using HPLC with UV detection.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • A gradient elution is recommended to achieve good separation. An example gradient is as follows:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-30 min: 90-10% B (linear gradient)

    • 30-35 min: 10% B (isocratic for column re-equilibration)

  • Flow rate: 1.0 mL/min

3. Sample Preparation:

  • Dissolve a known amount of the crude extract from Protocol 1 in the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Detection:

  • Monitor the absorbance at a wavelength of approximately 320 nm, which is the characteristic absorption maximum for ferulic acid and its esters.

5. Quantification:

  • Prepare a calibration curve using a certified standard of this compound at various concentrations.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Protocol 3: Identification and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for the analysis of terpenes and phenylpropanoids (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

2. GC Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes

    • Ramp: Increase to 280°C at a rate of 5°C/min

    • Hold: Maintain at 280°C for 10 minutes

  • Injection Volume: 1 µL (splitless mode)

3. MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-550

4. Sample Preparation:

  • Dissolve the crude extract from Protocol 1 in a volatile solvent such as hexane or dichloromethane.

  • Ensure the final concentration is suitable for GC-MS analysis (typically in the range of 10-100 µg/mL).

5. Identification and Quantification:

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantification can be performed using an internal or external standard method.

Biosynthesis of this compound

The biosynthesis of this compound in plants is not yet fully elucidated. However, it is hypothesized to be an esterification reaction between borneol and feruloyl-CoA, catalyzed by an acyltransferase enzyme. The biosynthetic pathways of the precursor molecules, borneol and ferulic acid, are well-established.

Biosynthesis of Borneol: Borneol is a monoterpene derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP is then cyclized by bornyl diphosphate synthase (BPPS) to form bornyl diphosphate, which is subsequently hydrolyzed to borneol.

Biosynthesis of Ferulic Acid: Ferulic acid is a hydroxycinnamic acid synthesized via the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate-4-hydroxylase (C4H) and caffeic acid O-methyltransferase (COMT), lead to the formation of ferulic acid. For its activation to form an ester, ferulic acid is converted to feruloyl-CoA by 4-coumarate:CoA ligase (4CL).

Proposed Biosynthesis of this compound: The final step in the biosynthesis of this compound is likely catalyzed by an acyltransferase belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of enzymes. These enzymes are known to catalyze the transfer of an acyl group from an acyl-CoA donor to a variety of acceptor molecules, including alcohols. In this case, a specific acyltransferase would facilitate the reaction between feruloyl-CoA and borneol to produce this compound.

Visualizations

experimental_workflow plant_material Ferula Oleo-Gum-Resin extraction Solvent Extraction (Protocol 1) plant_material->extraction crude_extract Crude Extract extraction->crude_extract hplc_analysis HPLC-UV Analysis (Protocol 2) crude_extract->hplc_analysis gcms_analysis GC-MS Analysis (Protocol 3) crude_extract->gcms_analysis quantification Quantification hplc_analysis->quantification identification Identification gcms_analysis->identification identification->quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

biosynthesis_pathway cluster_borneol Borneol Biosynthesis cluster_ferulic_acid Ferulic Acid Biosynthesis gpp Geranyl Pyrophosphate (GPP) bpps Bornyl Diphosphate Synthase (BPPS) gpp->bpps bornyl_pp Bornyl Diphosphate bpps->bornyl_pp phosphatase Phosphatase bornyl_pp->phosphatase borneol Borneol phosphatase->borneol acyltransferase Acyltransferase (BAHD family) borneol->acyltransferase phenylalanine Phenylalanine pal PAL phenylalanine->pal cinnamic_acid Cinnamic Acid pal->cinnamic_acid c4h C4H cinnamic_acid->c4h p_coumaric_acid p-Coumaric Acid c4h->p_coumaric_acid comt COMT p_coumaric_acid->comt ferulic_acid Ferulic Acid comt->ferulic_acid four_cl 4CL ferulic_acid->four_cl feruloyl_coa Feruloyl-CoA four_cl->feruloyl_coa feruloyl_coa->acyltransferase bornyl_ferulate This compound acyltransferase->bornyl_ferulate

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound is a naturally occurring ester with significant potential in pharmacology and drug development. While its presence in Ferula asafoetida is established, there is a clear need for further research to quantify its concentration in various plant sources and to explore its full range of biological activities. The experimental protocols and biosynthetic insights provided in this guide offer a foundation for researchers to advance the understanding of this promising phytochemical. Future studies should focus on the isolation and characterization of the specific acyltransferases responsible for this compound biosynthesis, which could open avenues for its biotechnological production.

References

Isolation of (-)-Bornyl Ferulate from Notopterygium incisum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and purification of (-)-bornyl ferulate, a bioactive phenolic acid ester, from the roots and rhizomes of the traditional medicinal plant Notopterygium incisum. The document details the experimental protocol for extraction, fractionation, and chromatographic separation. Quantitative data on the yield of the isolated compound is presented. Furthermore, the guide elucidates the anti-inflammatory mechanism of bornyl ferulate through its inhibitory action on key signaling pathways. This information is intended to support further research and development of this compound as a potential therapeutic agent.

Introduction

Notopterygium incisum Ting ex H.T. Chang, a plant belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine for treating inflammatory conditions and pain.[1] Phytochemical investigations have revealed a diverse array of bioactive compounds within this plant, including phenolic acids, coumarins, and essential oils.[1] Among these, (-)-bornyl ferulate has been identified as a noteworthy constituent with significant anti-inflammatory properties.[2]

This compound is an ester formed from borneol and ferulic acid. Its biological activity is attributed to its ability to modulate inflammatory pathways. Specifically, it has been identified as an inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produce pro-inflammatory mediators.[2][3] This guide provides a detailed methodology for the isolation of (-)-bornyl ferulate from N. incisum and summarizes its mechanism of action, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Experimental Protocols

The following protocols are based on established methodologies for the isolation of (-)-bornyl ferulate from N. incisum.

Plant Material and Extraction
  • Plant Material: Dried roots and rhizomes of Notopterygium incisum are used as the starting material.

  • Grinding: The dried plant material is powdered to increase the surface area for efficient extraction.

  • Methanol Extraction: The powdered plant material (2 kg) is extracted with methanol (MeOH) under reflux. This process is typically repeated multiple times (e.g., 4 times) to ensure exhaustive extraction. The combined methanol extracts are then concentrated under reduced pressure to yield a crude residue.

Fractionation of the Crude Extract
  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This process separates compounds based on their solubility characteristics.

    • Cyclohexane (CHA) Partition: The aqueous suspension is first extracted with cyclohexane to isolate nonpolar compounds.

    • Ethyl Acetate (EtOAc) Partition: The remaining aqueous layer is then extracted with ethyl acetate to isolate compounds of intermediate polarity.

    • n-Butanol (n-BuOH) Partition: Finally, the aqueous layer can be further extracted with n-butanol to isolate more polar compounds.

Isolation and Purification of (-)-Bornyl Ferulate

The CHA-soluble partition has been found to be rich in (-)-bornyl ferulate. The following steps detail its purification from this fraction.

  • Silica Gel Column Chromatography (CC):

    • The CHA extract (89.0 g) is subjected to open column chromatography on a silica gel column.

    • The column is eluted with a gradient of petroleum ether (PE) and ethyl acetate (EtOAc), starting with a nonpolar mobile phase (e.g., PE:EtOAc 50:1, v/v) and gradually increasing the polarity.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Reversed-Phase Semi-Preparative High-Performance Liquid Chromatography (RP-SP-HPLC):

    • Fractions from the silica gel column that are enriched in (-)-bornyl ferulate are further purified using RP-SP-HPLC.

    • A C18 column is typically used for this separation.

    • The mobile phase consists of a mixture of methanol and water (e.g., 80% aqueous MeOH).

    • The elution is monitored using a UV detector, typically at a wavelength of 320 nm.

    • (-)-Bornyl ferulate is collected as a purified compound.

Data Presentation

The following table summarizes the quantitative data obtained during a typical isolation of (-)-bornyl ferulate from N. incisum.

ParameterValue
Starting Plant Material (Dried Roots and Rhizomes)2.0 kg
Crude Methanol Extract Yield513.0 g
Methanol Extract Yield (%)25.7%
Cyclohexane (CHA) Soluble Fraction89.0 g
Isolated (-)-Bornyl Ferulate45.0 mg
Overall Yield of (-)-Bornyl Ferulate from Dried Plant Material (%)0.00225%

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in the isolation of (-)-bornyl ferulate from Notopterygium incisum.

G cluster_extraction Extraction & Fractionation cluster_purification Purification plant Dried & Powdered N. incisum Roots & Rhizomes (2 kg) extraction Methanol Reflux Extraction plant->extraction crude_extract Crude Methanol Extract (513.0 g) extraction->crude_extract partitioning Solvent Partitioning (H2O) crude_extract->partitioning cha_fraction Cyclohexane Fraction (89.0 g) partitioning->cha_fraction etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction cc Silica Gel Column Chromatography (PE:EtOAc gradient) cha_fraction->cc hplc RP-SP-HPLC (80% aq. MeOH) cc->hplc final_product (-)-Bornyl Ferulate (45.0 mg) hplc->final_product G cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa cox Cyclooxygenase (COX) aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox prostaglandins Prostaglandins (PGs) cox->prostaglandins leukotrienes Leukotrienes (LTs) lox->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation bornyl_ferulate (-)-Bornyl Ferulate bornyl_ferulate->cox Inhibits bornyl_ferulate->lox Inhibits

References

Spectroscopic and Chromatographic Analysis of Bornyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate (C₂₀H₂₆O₄), a naturally occurring ester of borneol and ferulic acid, is a compound of increasing interest in the fields of pharmacology and materials science. Its structural components, a bicyclic monoterpenoid (borneol) and a derivative of cinnamic acid (ferulic acid), suggest a range of potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. Accurate and comprehensive analytical data are paramount for the identification, characterization, and quantification of this compound in various matrices. This technical guide provides a summary of the expected spectroscopic and chromatographic data for this compound, along with detailed experimental protocols for its analysis.

While a comprehensive, publicly available experimental dataset for this compound is limited, the data presented herein are predicted based on the well-established spectral characteristics of its constituent moieties and related ester compounds. This guide serves as a valuable resource for researchers engaged in the synthesis, isolation, and analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of borneol, ferulic acid, and their derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.60d1HH-7'
~7.05dd1HH-6'
~6.90d1HH-2'
~6.30d1HH-8'
~5.00m1HH-2 (Borneol)
~3.90s3H-OCH₃
~2.40m1HH-3 (Borneol, exo)
~2.00 - 1.10m6HBorneol methylene protons
~1.00s3HBorneol methyl
~0.90s3HBorneol methyl
~0.85s3HBorneol methyl

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~167.0C-9' (C=O)
~148.0C-4'
~147.0C-3'
~145.0C-7'
~127.0C-1'
~123.0C-6'
~115.0C-5'
~116.0C-8'
~109.5C-2'
~80.0C-2 (Borneol)
~56.0-OCH₃
~49.0C-1 (Borneol)
~48.0C-7 (Borneol)
~45.0C-4 (Borneol)
~37.0C-3 (Borneol)
~28.0C-5 (Borneol)
~27.0C-6 (Borneol)
~20.0C-10 (Borneol)
~19.0C-9 (Borneol)
~13.5C-8 (Borneol)
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (phenolic)
~3010MediumC-H stretch (aromatic)
~2960-2870StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (ester)
~1630MediumC=C stretch (alkene)
~1600, ~1515MediumC=C stretch (aromatic)
~1270StrongC-O stretch (ester)
~1160StrongC-O stretch (aryl ether)
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zInterpretation
330.18[M]⁺ (Molecular Ion for C₂₀H₂₆O₄)
194.06[Ferulic acid]⁺ fragment
177.02[Ferulic acid - OH]⁺ fragment
152.12[Borneol]⁺ fragment
137.13[Borneol - CH₃]⁺ fragment
95.09[C₇H₁₁]⁺ fragment from Borneol

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of ferulic acid with borneol.

Materials:

  • Ferulic acid

  • Borneol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve ferulic acid (1 equivalent) and borneol (1.2 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • In a separate beaker, dissolve DCC (1.5 equivalents) in a minimal amount of anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire proton NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the purified compound can be prepared by dissolving a small amount in a volatile solvent (e.g., DCM), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a liquid chromatography (LC) system.

  • Acquisition: Acquire mass spectra in a positive or negative ion mode, depending on the ionization method, over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

A Technical Guide to the Solubility of Bornyl Ferulate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility of bornyl ferulate in various organic solvents. Recognizing the pivotal role of solubility in drug discovery and development, this document synthesizes available qualitative solubility information for this compound and contextualizes it with quantitative data for its parent compound, ferulic acid, and a related ester. Furthermore, it outlines a detailed experimental protocol for solubility determination and illustrates key experimental and logical workflows.

Introduction to this compound and the Importance of Solubility

This compound is an ester formed from ferulic acid, a ubiquitous phenolic compound in the plant kingdom known for its antioxidant properties, and borneol, a bicyclic monoterpene. The esterification of ferulic acid to this compound increases its lipophilicity, which can significantly influence its biological activity, absorption, and formulation possibilities.

A thorough understanding of a compound's solubility profile is a cornerstone of pharmaceutical development. Solubility directly impacts a drug's bioavailability, dictates the choice of formulation strategies, and is a critical parameter in the design of both in vitro and in vivo experiments. Poor solubility can be a significant hurdle, often leading to insufficient drug absorption and inconsistent therapeutic effects. This guide provides a foundational understanding of this compound's solubility characteristics to aid researchers in overcoming these challenges.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative information and data from patents suggest its solubility in certain polar organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
MethanolSolubleImplied in crystallization processes described in patent literature.
EthanolSolubleImplied in crystallization processes described in patent literature.

To provide a more comprehensive picture for researchers, the following sections detail the solubility of the parent compound, ferulic acid, and a structurally similar ester, ferulic acid ethyl ester. This information can serve as a valuable baseline for estimating the solubility behavior of this compound.

Solubility of Ferulic Acid

Ferulic acid, the precursor to this compound, exhibits good solubility in a range of polar organic solvents, while its aqueous solubility is limited.[1][2]

Table 2: Quantitative Solubility of Ferulic Acid in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)25151.840.782
Polyethylene Glycol 400 (PEG-400)25148.230.763
Ethanol2567.820.349
Methanol2559.450.306
Ethyl Acetate2528.710.148
Isopropanol2524.660.127
1-Butanol2519.890.102
Water250.750.0039

Note: Data is compiled from various sources and should be considered as a reference.[2] Experimental conditions can influence solubility values.

Solubility of Ferulic Acid Ethyl Ester

Ferulic acid ethyl ester provides a closer structural analog to this compound. The following data is available from a commercial supplier.[3]

Table 3: Solubility of Ferulic Acid Ethyl Ester

SolventApproximate Solubility
Ethanol20 mg/mL
Dimethyl Sulfoxide (DMSO)11 mg/mL
Dimethylformamide (DMF)20 mg/mL

Predicting the Solubility of this compound

The chemical structure of this compound, with its bulky and non-polar bornyl group, suggests a significant increase in lipophilicity compared to ferulic acid. This structural modification is expected to decrease its solubility in polar solvents like water and lower alcohols (methanol, ethanol) compared to ferulic acid, but potentially increase its solubility in less polar organic solvents such as acetone, ethyl acetate, and dichloromethane. The presence of the ester group, however, still allows for some interaction with polar solvents.

Experimental Protocol for Determining this compound Solubility

For researchers needing to quantify the solubility of this compound, the shake-flask method is a well-established and reliable technique. This method determines the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After the equilibration period, remove the vials and let the undissolved solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 10-15 minutes).

  • Sample Collection and Dilution: Carefully pipette a known volume of the clear supernatant. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant. Immediately filter the collected supernatant using a syringe filter compatible with the organic solvent to remove any remaining microparticles. Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. The mobile phase for the HPLC analysis will typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a modifier like formic acid or acetic acid, depending on the column and compound properties.

  • Quantification: Prepare a standard calibration curve by running known concentrations of this compound through the HPLC system. Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility: Calculate the solubility of this compound in the original undiluted saturated solution by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result start Add excess this compound to solvent equilibrate Equilibrate with shaking (e.g., 24-72h at 25°C) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter dilute Dilute filtered sample filter->dilute hplc Analyze by HPLC dilute->hplc quantify Quantify using calibration curve hplc->quantify calculate Calculate solubility quantify->calculate

Workflow for determining this compound solubility.

G Structural and Solubility Relationships FA Ferulic Acid (C10H10O4) FA_prop Properties: - Polar hydroxyl and carboxylic acid groups - Good solubility in polar organic solvents - Poor water solubility FA->FA_prop FAE Ferulic Acid Ethyl Ester (C12H14O4) FA->FAE Esterification (less polar) FAE_prop Properties: - Ester group increases lipophilicity - Reduced polarity compared to Ferulic Acid - Moderate solubility in polar organic solvents FAE->FAE_prop BF This compound (C20H26O4) FAE->BF Increased alkyl chain (more lipophilic) BF_prop Properties: - Bulky, non-polar bornyl group - Significantly increased lipophilicity - Expected lower solubility in highly polar solvents - Expected higher solubility in less polar solvents BF->BF_prop

Relationship between structure and expected solubility.

Conclusion

While a comprehensive quantitative solubility profile for this compound in a wide array of organic solvents is yet to be fully established in the public domain, this technical guide provides a foundational understanding for researchers. The qualitative data presented, supplemented by quantitative information for the parent compound ferulic acid and a related ester, offers a valuable starting point for solvent selection. The detailed experimental protocol provided herein equips scientists with a robust method to determine the precise solubility of this compound in solvents relevant to their specific research and development needs, thereby facilitating its progression from the laboratory to potential therapeutic applications.

References

"Bornyl ferulate" CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Properties

  • CAS Number: 55511-07-4

  • IUPAC Name: (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

  • Alternative Names: (-)-Bornyl ferulate, (1S,2R,4S)-13-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid 7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester, (1S-endo)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester

Bornyl ferulate is an ester formed from the natural bicyclic monoterpenoid (-)-borneol and ferulic acid, a phenolic compound ubiquitous in the plant kingdom. This combination results in a lipophilic molecule with potential for various biological activities.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₆O₄
Molecular Weight330.42 g/mol

Biological Activity of this compound

This compound has demonstrated noteworthy anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Anti-inflammatory Activity

Inhibition of 5-Lipoxygenase (5-LO) and Cyclooxygenase (COX)

This compound has been identified as an inhibitor of both 5-lipoxygenase and cyclooxygenase, enzymes that play crucial roles in the biosynthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins, respectively.

EnzymeIC₅₀ (µM)
5-Lipoxygenase10.4
Cyclooxygenase12.0

Experimental Protocols

Determination of 5-Lipoxygenase and Cyclooxygenase Inhibitory Activity

The inhibitory activity of this compound on 5-LO and COX can be determined using in vitro enzyme assays. A general protocol is outlined below:

1. Enzyme Preparation:

  • Purified 5-lipoxygenase and cyclooxygenase enzymes (ovine or human recombinant) are used.

2. Reaction Mixture Preparation:

  • For the 5-LO assay, the reaction mixture typically contains the enzyme in a suitable buffer (e.g., Tris-HCl), calcium chloride, and the substrate, arachidonic acid.

  • For the COX assay, the reaction mixture includes the enzyme in a buffer (e.g., phosphate buffer), a heme cofactor, and the substrate, arachidonic acid.

3. Inhibition Assay:

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme at various concentrations.

  • The reaction is initiated by the addition of the substrate, arachidonic acid.

  • The formation of the product (e.g., leukotrienes for 5-LO, prostaglandins for COX) is monitored over time.

4. Product Quantification:

  • Product formation can be measured using various techniques, including spectrophotometry (monitoring the appearance of conjugated dienes for 5-LO), enzyme-linked immunosorbent assay (ELISA) for specific prostaglandins, or high-performance liquid chromatography (HPLC).

5. Data Analysis:

  • The percentage of inhibition is calculated by comparing the rate of product formation in the presence of this compound to that of a control (without the inhibitor).

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Putative Signaling Pathway Involvement

While direct experimental evidence for the signaling pathways modulated by this compound is still emerging, the activities of its constituent molecules, borneol and ferulic acid, as well as structurally similar compounds like bornyl cinnamate, strongly suggest the involvement of the NF-κB and PI3K/AKT signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds. Ferulic acid and bornyl cinnamate have been shown to inhibit the activation of NF-κB. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Both ferulic acid and bornyl acetate have been shown to modulate the PI3K/AKT pathway. Therefore, it is plausible that this compound could also influence this signaling cascade.

PI3K_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation Downstream_Effectors Downstream Effectors AKT->Downstream_Effectors Phosphorylation Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes Bornyl_Ferulate_Modulation This compound (Potential Modulation) Bornyl_Ferulate_Modulation->AKT

Caption: Potential modulation of the PI3K/AKT signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory activity through the dual inhibition of 5-lipoxygenase and cyclooxygenase. While further research is required to fully elucidate its mechanisms of action, the known biological activities of its constituent moieties suggest a potential role in modulating key inflammatory and cell signaling pathways such as NF-κB and PI3K/AKT. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Bornyl Ferulate: A Technical Guide to its Cyclooxygenase Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornyl ferulate, an ester of borneol and ferulic acid, has emerged as a compound of interest in the study of inflammatory pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a cyclooxygenase (COX) inhibitor. While the complete inhibitory profile is still under investigation, available data points towards its potential to modulate the production of prostaglandins, key mediators of inflammation. This document collates the current understanding of its inhibitory activity, explores the relevant signaling pathways, and provides detailed experimental methodologies for the assays crucial to its evaluation.

Introduction to Cyclooxygenase and Inflammation

The inflammatory cascade is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A pivotal enzyme family in this process is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate physiological processes, including gastrointestinal mucosal protection and platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory mediators. COX-2 is primarily responsible for the synthesis of prostaglandins that mediate pain, fever, and inflammation. The inhibition of COX enzymes, particularly COX-2, is a cornerstone of anti-inflammatory therapy.

This compound: An Overview

This compound is a natural compound that combines the phenolic antioxidant, ferulic acid, with the bicyclic monoterpene, borneol. Ferulic acid itself is known to possess anti-inflammatory properties, and its esterification with borneol can modify its pharmacokinetic and pharmacodynamic properties. Understanding the specific interaction of this compound with COX enzymes is crucial for elucidating its therapeutic potential.

Mechanism of Action: COX Inhibition

Current data indicates that (-)-Bornyl ferulate acts as a cyclooxygenase inhibitor.

Quantitative Inhibitory Activity

A key parameter for characterizing a COX inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the activity of the enzyme by 50%. The available data for (-)-Bornyl ferulate's COX inhibition is summarized in the table below.

CompoundTargetIC50 (μM)Notes
(-)-Bornyl ferulateCOX12.0The specific isoform (COX-1 or COX-2) is not definitively specified in the available literature. Further research is required to determine the selectivity of inhibition.

Table 1: In vitro inhibitory activity of (-)-Bornyl ferulate against Cyclooxygenase.

The lack of specific IC50 values for both COX-1 and COX-2 prevents the calculation of a selectivity index (SI), a critical measure for assessing the relative inhibitory potency against the two isoforms. A high SI (IC50 for COX-1 / IC50 for COX-2) is desirable for anti-inflammatory agents to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Signaling Pathway of COX Inhibition

The inhibition of COX enzymes by this compound directly impacts the arachidonic acid cascade, leading to a reduction in prostaglandin synthesis. This interruption of a key inflammatory pathway is central to its mechanism of action.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Bornyl_Ferulate This compound Bornyl_Ferulate->COX_Enzymes Inhibition

Figure 1: Simplified signaling pathway of COX inhibition by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the COX inhibitory activity of compounds like this compound. These methodologies are based on standard in vitro assays.

In Vitro Cyclooxygenase Inhibition Assay

This assay is fundamental for determining the IC50 values of a test compound against COX-1 and COX-2.

Objective: To quantify the inhibitory potency of this compound on COX-1 and COX-2 activity.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, epinephrine)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

  • Compound Preparation: Prepare a series of dilutions of this compound in the reaction buffer. A vehicle control (solvent only) should also be prepared.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, cofactors, and either the test compound dilutions or the vehicle control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Detection: Immediately add the detection reagent (TMPD). The oxidation of TMPD by the peroxidase activity of COX results in a color change that can be measured spectrophotometrically (e.g., at 590 nm).

  • Data Analysis: The rate of reaction is determined by monitoring the change in absorbance over time. The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solutions Mix Combine Buffer, Cofactors, and Compound/Vehicle in Plate Enzyme_Prep->Mix Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Mix Add_Enzyme Add COX Enzyme and Incubate Mix->Add_Enzyme Start_Reaction Initiate Reaction with Arachidonic Acid Add_Enzyme->Start_Reaction Detect Add Detection Reagent (TMPD) & Measure Absorbance Start_Reaction->Detect Calculate_Inhibition Calculate % Inhibition vs. Control Detect->Calculate_Inhibition Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for an in vitro COX inhibition assay.
Molecular Docking (Theoretical)

While specific molecular docking studies for this compound are not yet widely available, this section outlines a generalized protocol for such a computational analysis.

Objective: To predict the binding mode and affinity of this compound within the active sites of COX-1 and COX-2.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for crystal structures of COX-1 and COX-2

Procedure:

  • Receptor Preparation:

    • Obtain the 3D crystal structures of human or ovine COX-1 and COX-2 from the PDB.

    • Prepare the protein structures by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

    • Define the binding site based on the location of the co-crystallized inhibitor or the known active site residues.

  • Ligand Preparation:

    • Generate a 3D structure of this compound.

    • Minimize the energy of the ligand structure to obtain a stable conformation.

    • Assign appropriate charges and atom types.

  • Docking Simulation:

    • Perform the docking of the prepared this compound ligand into the defined binding sites of both COX-1 and COX-2 using the chosen docking software.

    • The software will generate multiple possible binding poses and calculate a docking score (an estimation of binding affinity) for each pose.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify the most likely binding mode.

    • Visualize the interactions between this compound and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions).

    • Compare the docking scores and interaction patterns for COX-1 and COX-2 to predict selectivity.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Get_PDB Obtain COX-1 & COX-2 Structures (PDB) Prep_Protein Prepare Protein: Remove Water, Add Hydrogens Get_PDB->Prep_Protein Define_Site Define Binding Site Prep_Protein->Define_Site Prep_Ligand Prepare this compound: 3D Structure, Energy Minimization Run_Docking Run Docking Simulation Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Docking Scores Run_Docking->Analyze_Poses Visualize Visualize Ligand-Receptor Interactions Analyze_Poses->Visualize Predict_Selectivity Predict Selectivity based on Scores and Interactions Visualize->Predict_Selectivity

Figure 3: General workflow for molecular docking of this compound with COX enzymes.

Conclusion and Future Directions

This compound demonstrates inhibitory activity against cyclooxygenase, positioning it as a compound of interest for further anti-inflammatory research. However, a significant knowledge gap remains regarding its specific inhibitory profile. Future research should prioritize the determination of distinct IC50 values for this compound against both COX-1 and COX-2 to establish its selectivity. Furthermore, detailed molecular docking and kinetic studies will be invaluable in elucidating the precise binding interactions and the nature of the inhibition (e.g., competitive, non-competitive, or irreversible). A comprehensive understanding of its mechanism of action will be instrumental in guiding its potential development as a novel anti-inflammatory agent.

Bornyl Ferulate and the 5-Lipoxygenase Inhibition Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bornyl ferulate, an ester of ferulic acid and borneol, has emerged as a compound of interest in the field of anti-inflammatory research due to its potential to inhibit the 5-lipoxygenase (5-LOX) pathway. This pathway is a critical mediator in the biosynthesis of leukotrienes, potent pro-inflammatory molecules implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and arthritis. This technical guide provides a comprehensive overview of the 5-LOX pathway, the known inhibitory activity of this compound, detailed experimental protocols for assessing 5-LOX inhibition, and the potential mechanisms of action. The guide is intended to serve as a resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction to this compound

This compound is a natural product derivative that combines the structural features of ferulic acid, a well-known antioxidant and anti-inflammatory phenolic compound, and borneol, a bicyclic monoterpene with demonstrated anti-inflammatory properties. The esterification of ferulic acid with borneol results in a more lipophilic molecule, which may enhance its bioavailability and cellular uptake, potentially increasing its efficacy as a 5-LOX inhibitor.

Chemical Structure:

  • Molecular Formula: C₂₀H₂₆O₄

  • Molecular Weight: 330.42 g/mol

The 5-Lipoxygenase (5-LOX) Signaling Pathway

The 5-LOX pathway is a key branch of the arachidonic acid cascade, leading to the production of leukotrienes.[1] Dysregulation of this pathway is a hallmark of many inflammatory conditions.[2]

Key Steps in the 5-LOX Pathway:

  • Arachidonic Acid Release: Upon cellular stimulation by various inflammatory signals, arachidonic acid (AA) is liberated from the nuclear membrane phospholipids by the action of cytosolic phospholipase A₂ (cPLA₂).

  • 5-LOX Activation and Translocation: The 5-lipoxygenase-activating protein (FLAP) presents arachidonic acid to the 5-LOX enzyme.[1]

  • Formation of 5-HPETE: 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form the unstable intermediate 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

  • Conversion to Leukotriene A₄ (LTA₄): 5-LOX further converts 5-HPETE into the unstable epoxide, leukotriene A₄ (LTA₄).

  • Synthesis of Pro-inflammatory Leukotrienes: LTA₄ is then enzymatically converted into two main classes of pro-inflammatory leukotrienes:

    • Leukotriene B₄ (LTB₄): Formed by the action of LTA₄ hydrolase, LTB₄ is a potent chemoattractant for neutrophils and other immune cells.

    • Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄): Formed by the conjugation of LTA₄ with glutathione, catalyzed by LTC₄ synthase. These leukotrienes are major contributors to bronchoconstriction in asthma and increased vascular permeability.

five_LOX_pathway membrane Membrane Phospholipids AA Arachidonic Acid (AA) membrane->AA Inflammatory Stimuli cPLA2 cPLA₂ FLAP FLAP cPLA2->AA five_HPETE 5-HPETE FLAP->five_HPETE Presents AA to 5-LOX five_LOX 5-Lipoxygenase (5-LOX) five_LOX->five_HPETE LTA4 Leukotriene A₄ (LTA₄) five_HPETE->LTA4 LTA4_hydrolase LTA₄ Hydrolase LTA4->LTA4_hydrolase LTC4_synthase LTC₄ Synthase LTA4->LTC4_synthase LTB4 Leukotriene B₄ (LTB₄) LTA4_hydrolase->LTB4 LTC4 Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTC4_synthase->LTC4 inflammation Inflammation (Chemotaxis, Bronchoconstriction, Vascular Permeability) LTB4->inflammation LTC4->inflammation

Figure 1: The 5-Lipoxygenase (5-LOX) signaling pathway.

This compound as a 5-Lipoxygenase Inhibitor: Quantitative Data

Published research has identified this compound as an inhibitor of 5-lipoxygenase. The available quantitative data on its inhibitory activity is summarized in the table below. For comparison, data for its parent compound, ferulic acid, and a standard 5-LOX inhibitor, nordihydroguaiaretic acid (NDGA), are also included where available.

CompoundAssay TypeIC₅₀ (µM)Reference
This compound Cell-free (Leukocytes)5.75[2]
Ferulic AcidCell-based (THP-1 cells)- (78.63% inhibition at 100 µg/mL)[3]
Nordihydroguaiaretic Acid (NDGA)Cell-free (Leukocytes)0.8

Note: The inhibitory activity of ferulic acid was reported as a percentage of inhibition at a specific concentration, and a direct IC₅₀ value was not provided in the cited study. Further research is required to determine the precise IC₅₀ of ferulic acid under various assay conditions for a direct comparison.

Experimental Protocols for Assessing 5-LOX Inhibition

A variety of in vitro and cell-based assays can be employed to evaluate the inhibitory potential of compounds like this compound against 5-lipoxygenase. The choice of assay depends on the specific research question, such as determining direct enzyme inhibition, cellular efficacy, or the mechanism of action.

Cell-Free Spectrophotometric Assay

This assay directly measures the enzymatic activity of purified 5-LOX by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Principle: Lipoxygenases catalyze the oxidation of polyunsaturated fatty acids like linoleic acid or arachidonic acid, leading to the formation of hydroperoxides with a conjugated diene structure that can be detected spectrophotometrically.

Materials:

  • Soybean lipoxygenase (or purified human recombinant 5-LOX)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (pH 9.0) or Phosphate buffer (pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the 5-LOX enzyme in the appropriate buffer.

  • Prepare various concentrations of this compound.

  • In a quartz cuvette, mix the buffer, enzyme solution, and the test compound at the desired final concentrations.

  • Incubate the mixture for a defined period (e.g., 3-5 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

  • Immediately monitor the increase in absorbance at 234 nm for a set duration (e.g., 3-5 minutes).

  • The rate of reaction is determined from the initial linear portion of the absorbance curve.

  • A control reaction without the inhibitor is run in parallel.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for Leukotriene Production in Human Neutrophils

This assay measures the ability of a compound to inhibit the production of leukotrienes in a physiologically relevant cell type, such as human neutrophils.

Principle: Human neutrophils are a primary source of leukotrienes. Stimulation of these cells with a calcium ionophore like A23187 triggers the 5-LOX pathway, leading to the release of LTB₄ and other leukotrienes. The amount of released leukotrienes can be quantified using methods like ELISA or LC-MS.

Materials:

  • Freshly isolated human neutrophils

  • Calcium ionophore A23187

  • Test compound (this compound)

  • Cell culture medium (e.g., RPMI-1640)

  • ELISA kit for LTB₄ or an LC-MS/MS system for leukotriene analysis

Procedure:

  • Isolate human neutrophils from fresh human blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).

  • Resuspend the neutrophils in a suitable buffer or cell culture medium.

  • Pre-incubate the neutrophils with various concentrations of this compound for a specific time (e.g., 15-30 minutes) at 37°C.

  • Stimulate the cells with A23187 to induce leukotriene production.

  • Incubate for a further period (e.g., 10-15 minutes) at 37°C.

  • Terminate the reaction by centrifuging the cells and collecting the supernatant.

  • Quantify the amount of LTB₄ (or other leukotrienes) in the supernatant using a specific ELISA kit or by LC-MS/MS analysis.

  • A vehicle control (without this compound) and a non-stimulated control are included.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

experimental_workflow start Start isolate_neutrophils Isolate Human Neutrophils start->isolate_neutrophils pre_incubate Pre-incubate with this compound (various concentrations) isolate_neutrophils->pre_incubate stimulate Stimulate with A23187 pre_incubate->stimulate incubate Incubate (37°C) stimulate->incubate terminate Terminate Reaction (Centrifugation) incubate->terminate collect_supernatant Collect Supernatant terminate->collect_supernatant quantify Quantify Leukotrienes (ELISA or LC-MS/MS) collect_supernatant->quantify analyze Data Analysis (IC₅₀ determination) quantify->analyze end End analyze->end

Figure 2: Experimental workflow for a cell-based 5-LOX inhibition assay.

Potential Mechanisms of 5-LOX Inhibition by this compound

The precise molecular mechanism by which this compound inhibits 5-LOX has not been definitively elucidated. However, based on its chemical structure and the known mechanisms of other 5-LOX inhibitors, several possibilities can be proposed:

  • Redox-Active Inhibition: Ferulic acid is a phenolic compound with antioxidant properties. It is possible that this compound acts as a redox-active inhibitor, interfering with the iron atom in the active site of 5-LOX and preventing the catalytic cycle.

  • Competitive Inhibition: this compound, being a lipid-soluble molecule, might compete with the natural substrate, arachidonic acid, for binding to the active site of the 5-LOX enzyme.

  • Allosteric Inhibition: The compound could bind to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

  • Interference with FLAP: It is also conceivable that this compound could interfere with the function of FLAP, preventing the efficient transfer of arachidonic acid to 5-LOX.

Further research, including kinetic studies and molecular modeling, is necessary to determine the exact mechanism of action.

In Vivo Models for Evaluating Anti-Inflammatory Activity

To assess the in vivo efficacy of this compound as an anti-inflammatory agent targeting the 5-LOX pathway, animal models of inflammation are essential. The carrageenan-induced paw edema model is a widely used and well-characterized model for acute inflammation.

Carrageenan-Induced Paw Edema Model:

  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia. The late phase of this inflammation is largely mediated by prostaglandins and leukotrienes.

  • Procedure:

    • Animals (typically rats or mice) are treated with this compound or a vehicle control at various doses.

    • After a set pre-treatment time, carrageenan is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at regular intervals using a plethysmometer.

    • A significant reduction in paw edema in the this compound-treated group compared to the control group indicates anti-inflammatory activity.

    • To specifically implicate the 5-LOX pathway, levels of LTB₄ can be measured in the paw exudate.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel 5-LOX inhibitors for the treatment of inflammatory diseases. However, the current body of research is limited. Future investigations should focus on:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its dose-response relationship in vivo.

  • Detailed Mechanistic Studies: To elucidate the precise molecular mechanism of 5-LOX inhibition.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to optimize its potency and selectivity.

  • Evaluation in Chronic Disease Models: To assess the therapeutic potential of this compound in more complex, chronic models of inflammatory diseases.

References

Initial Biological Activity Screening of Bornyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate, an ester formed from the combination of borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound, has emerged as a molecule of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing its key therapeutic potentials and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Core Biological Activities

Initial screening has revealed that this compound possesses a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and neuroprotective properties. Further investigations have also suggested its potential in antimicrobial and anticancer applications.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from various in vitro assays, providing a comparative look at the efficacy of this compound in different biological contexts.

Table 1: Anti-inflammatory Activity of this compound

AssayTargetIC50 (µM)Source
5-Lipoxygenase (5-LOX) Inhibition5-LOX Enzyme10.4[1]
Cyclooxygenase (COX) InhibitionCOX Enzyme12.0[1]
Nitric Oxide (NO) Production InhibitionRAW 264.7 cells4.63[2]

Table 2: Antioxidant Activity of this compound

AssayMethodIC50 (µM)Source
Radical Scavenging ActivityChemiluminescence Assay with PMNs3.4

Note: IC50 values for DPPH and ABTS assays are not yet available in the reviewed literature.

Table 3: Cytotoxicity of this compound

Cell LineCell TypeIC50 (µg/mL)Source
PC12Rat pheochromocytoma> 3[3]

Note: Further data on a broader range of cancer and normal cell lines is required for a comprehensive cytotoxicity profile.

Table 4: Neuroprotective Activity of this compound

Assay ModelEffectConcentrationSource
Rat PC12 cellsInduced neurite-like structures2 µg/mL[3]

Table 5: Antimicrobial Activity of this compound

MicroorganismAssayMIC90 (µM)Source
Staphylococcus aureusNot specified25
Enterococcus faecalisNot specified12.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Anti-inflammatory Activity Assays

The 5-LOX inhibitory activity of this compound is determined by measuring the decrease in the formation of leukotrienes.

  • Principle: 5-LOX catalyzes the oxidation of arachidonic acid to produce leukotrienes. The inhibitory effect of a compound is measured by quantifying the reduction in the end products of this reaction.

  • Procedure:

    • A reaction mixture is prepared containing purified 5-LOX enzyme in a suitable buffer (e.g., Tris-HCl).

    • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

    • The reaction is terminated, and the amount of leukotriene B4 (LTB4) or other 5-LOX products is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

    • The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that of a control reaction without the inhibitor.

    • The IC50 value is determined from the dose-response curve.

The inhibitory effect of this compound on COX enzymes is assessed by measuring the reduction in prostaglandin synthesis.

  • Principle: COX enzymes convert arachidonic acid into prostaglandins. The inhibition of this process is quantified by measuring the decrease in prostaglandin levels.

  • Procedure:

    • Separate reaction mixtures are prepared for COX-1 and COX-2 enzymes in an appropriate buffer.

    • This compound is added to the reaction mixtures at varying concentrations.

    • The reaction is started by adding arachidonic acid.

    • After incubation at a controlled temperature, the reaction is stopped.

    • The concentration of prostaglandins (e.g., PGE2) is measured using techniques like Radioimmunoassay (RIA) or ELISA.

    • The percentage of inhibition for each enzyme is calculated, and the respective IC50 values are determined.

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Principle: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of NO in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • RAW 264.7 cells are cultured in 96-well plates.

    • The cells are pre-treated with different concentrations of this compound for a specified time.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo dye.

    • The absorbance of the colored solution is measured using a microplate reader at approximately 540 nm.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

    • The percentage of NO production inhibition is calculated, and the IC50 value is determined.

Antioxidant Activity Assays

This assay evaluates the free radical scavenging capacity of this compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and its color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured using a spectrophotometer at a wavelength of around 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined.

Cytotoxicity Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of this compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the culture medium is removed, and a solution of MTT is added to each well.

    • The plate is incubated for a few hours to allow for the formation of formazan crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are likely mediated through its interaction with key cellular signaling pathways. The following diagrams, generated using the DOT language, visualize the proposed mechanisms and experimental workflows.

Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TAK1->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IkB->IkB_NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates NFkB->IkB_NFkB Bornyl_Ferulate This compound Bornyl_Ferulate->IKK inhibits Bornyl_Ferulate->MAPK_pathway inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_n->Gene_Expression induces IkB_NFkB->NFkB releases Antioxidant_Screening_Workflow cluster_preparation Sample Preparation cluster_assay DPPH Radical Scavenging Assay cluster_analysis Data Analysis BF_Sample This compound Sample Serial_Dilutions Serial Dilutions BF_Sample->Serial_Dilutions DPPH_Solution DPPH Solution Serial_Dilutions->DPPH_Solution add to Incubation Incubation (Dark, RT) DPPH_Solution->Incubation Absorbance_Measurement Absorbance Measurement (517 nm) Incubation->Absorbance_Measurement Calculation Calculate % Inhibition Absorbance_Measurement->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate BF_Treatment Treat with this compound Cell_Seeding->BF_Treatment Incubation_24h Incubate for 24-72h BF_Treatment->Incubation_24h Add_MTT Add MTT Reagent Incubation_24h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Calc_Viability Calculate % Cell Viability Measure_Absorbance->Calc_Viability Determine_IC50 Determine IC50 Value Calc_Viability->Determine_IC50

References

The In Vitro Antioxidant Potential of Bornyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bornyl ferulate, an ester formed from ferulic acid and borneol, is a lipophilic derivative of a well-documented phenolic antioxidant. Ferulic acid and its various esters are recognized for their potent free-radical scavenging capabilities, which are primarily attributed to the hydrogen-donating capacity of the phenolic hydroxyl group on the ferulic acid moiety. The principal mechanism involves the donation of a hydrogen atom to neutralize reactive free radicals, thereby terminating damaging chain reactions. This process transforms the ferulate into a resonance-stabilized radical, which is significantly less reactive.[1][2]

While direct quantitative in vitro antioxidant data for this compound is not extensively covered in the available literature, a strong inference of its potential can be drawn from structure-activity relationship studies of related ferulates.[3][4] Esterification of ferulic acid can modulate its lipophilicity and, consequently, its interaction with different oxidative environments. This guide synthesizes the foundational mechanisms, experimental protocols, and comparative data from closely related ferulic acid esters to provide a robust framework for evaluating the antioxidant potential of this compound.

Foundational Antioxidant Mechanism: Radical Scavenging

Phenolic compounds, including ferulates, primarily act as antioxidants by scavenging free radicals. This process involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it. This action terminates the radical chain reaction that can otherwise lead to cellular damage. The resulting ferulate radical is stabilized by resonance, making it less reactive and less likely to propagate further oxidation.[1]

G cluster_0 Radical Scavenging by this compound BF This compound (ArOH) BFR This compound Radical (ArO•) (Resonance-Stabilized) BF->BFR H• Donation FR Free Radical (R•) NM Neutralized Molecule (RH) FR->NM H• Acceptance

Fig. 1: Hydrogen atom transfer mechanism for radical scavenging.

Quantitative Antioxidant Activity of Ferulates

Direct 50% inhibitory concentration (IC50) values for this compound are not prominently available in the reviewed scientific literature. However, the antioxidant capacity of its parent compound, ferulic acid, and other ester derivatives has been quantified in various assays. A lower IC50 value signifies greater antioxidant activity. This comparative data is essential for predicting the potential efficacy of this compound.

CompoundAssayIC50 / ActivityReference
Ferulic AcidDPPH26.00 ± 0.10 µM
Ferulic AcidABTSStrongest activity among tested ferulates
Methyl FerulateABTSLower activity than Ferulic Acid
Ethyl FerulateABTSLower activity than Ferulic Acid
Hexadecyl FerulateDPPH0.083 ± 0.009 nmol/mL
Hexadecyl FerulateABTS0.027 ± 0.002 nmol/mL
Cycloartenyl FerulateDPPHStrong free radical scavenging

Note: The table presents data for ferulic acid and its other esters to provide a comparative context for the anticipated antioxidant potential of this compound.

Key In Vitro Experimental Protocols

Standardized assays are critical for determining and comparing the antioxidant potential of compounds like this compound. The most common methods include the DPPH and ABTS radical scavenging assays and lipid peroxidation inhibition assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the deep purple DPPH to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.4 mM). Protect the solution from light.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add a specific volume of the this compound sample solution (e.g., 0.5 mL) to the DPPH working solution (e.g., 3 mL).

  • Incubation: Vortex the mixture and incubate it in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer. A solvent blank and a control (DPPH solution without the sample) are run in parallel.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100.

  • IC50 Determination: Plot the percentage inhibition against the sample concentrations to determine the IC50 value, which is the concentration required to inhibit 50% of the DPPH radicals.

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare Methanolic DPPH Solution (Purple) mix Mix DPPH Solution with Sample prep_dpph->mix prep_sample Prepare this compound Solutions (Serial Dilutions) prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Fig. 2: Experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay evaluates the ability of a compound to scavenge the long-lived ABTS radical cation (ABTS•+). The antioxidant neutralizes the pre-formed radical, causing a decolorization of the solution, which is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Radical Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., water or ethanol) to obtain an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound.

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 990 µL).

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 6-7 minutes).

  • Measurement: Record the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

G cluster_workflow ABTS Assay Workflow prep_abts Prepare ABTS and Potassium Persulfate Solutions generate_radical Mix and Incubate in Dark (12-16h) to Generate ABTS•+ (Blue-Green) prep_abts->generate_radical prep_working Dilute ABTS•+ to Absorbance of ~0.7 generate_radical->prep_working mix Add Sample to ABTS•+ Working Solution prep_working->mix measure Measure Absorbance at 734 nm after 6 min mix->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Fig. 3: Experimental workflow for the ABTS radical cation assay.
Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidative degradation of lipids. A common in vitro model uses linoleic acid or liposomes, with oxidation induced by agents like iron/ascorbate or AAPH (2,2'-azobis(2-amidinopropane)hydrochloride). Inhibition is measured by quantifying the reduction of peroxidation end-products, such as malondialdehyde (MDA) or 4-hydroxyalkenals.

Protocol (General):

  • Substrate Preparation: Prepare a lipid substrate, such as a linoleic acid emulsion or phosphatidylcholine liposomes.

  • Sample Addition: Add various concentrations of this compound to the lipid substrate.

  • Initiation of Peroxidation: Induce lipid peroxidation by adding an initiator (e.g., Fe(II)/ascorbate solution).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination and Measurement: Stop the reaction and measure the extent of lipid peroxidation. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies MDA.

  • Calculation: Compare the levels of peroxidation products in the sample-treated groups to a control group without the antioxidant to determine the percentage of inhibition.

Conclusion and Future Directions

Based on the potent antioxidant activity demonstrated by ferulic acid and its various ester derivatives, it is highly probable that this compound possesses significant in vitro antioxidant properties. The esterification with borneol, a bicyclic monoterpene, increases the molecule's lipophilicity. This structural modification may enhance its affinity for and efficacy within lipidic environments, such as cell membranes, making it a particularly interesting candidate for preventing lipid peroxidation.

While comparative data provides a strong theoretical foundation, direct experimental validation is imperative. Researchers are encouraged to perform DPPH, ABTS, and lipid peroxidation assays specifically on this compound to quantify its IC50 values and fully characterize its antioxidant profile. Such studies will be crucial for confirming its potential as a novel antioxidant agent for applications in pharmaceuticals, nutraceuticals, and cosmeceuticals.

References

"Bornyl ferulate" anti-inflammatory properties preliminary studies

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of preliminary studies on compounds structurally related to bornyl ferulate, such as other bornyl esters and derivatives of ferulic acid, provides a strong foundation for understanding its potential anti-inflammatory properties. Due to the limited direct research on this compound, this technical guide synthesizes findings from studies on its constituent molecules—borneol and ferulic acid—and their related esters to project its likely mechanisms of action, experimental validation protocols, and quantitative effects. This approach offers a predictive framework for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Hypothesized Anti-Inflammatory Mechanism of Action

This compound is an ester formed from borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. Both parent molecules are known to possess anti-inflammatory properties. The anti-inflammatory activity of this compound is likely to be a synergistic combination of the effects of both moieties, primarily through the modulation of key inflammatory signaling pathways such as NF-κB and MAPKs.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[1] In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) protein.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated by the IκB kinase (IKK) complex, leading to its degradation and the subsequent translocation of NF-κB into the nucleus.[2] Nuclear NF-κB then initiates the transcription of various pro-inflammatory genes.

Studies on structurally similar bornyl esters, such as bornyl cinnamate and bornyl acetate, have demonstrated their ability to inhibit the NF-κB pathway.[3][4] Bornyl cinnamate has been shown to suppress the nuclear translocation and transcriptional activation of NF-κB. It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, and by blocking the activation of the upstream kinase, IKKα. Similarly, bornyl acetate also inhibits the NF-κB signaling pathway by affecting the phosphorylation of IκB and the production of IKKs. Ferulic acid and its derivatives also exhibit inhibitory effects on the NF-κB pathway. Therefore, it is highly probable that this compound exerts its anti-inflammatory effects by targeting the NF-κB signaling cascade.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway, which includes cascades involving ERK, JNK, and p38, plays a crucial role in the production of pro-inflammatory mediators. Bornyl acetate has been found to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing the MAPK pathway. Given that the bornyl moiety is common, it is reasonable to hypothesize that this compound would also modulate the MAPK signaling pathway to attenuate inflammation.

Inhibition of Pro-Inflammatory Mediators

The activation of the NF-κB and MAPK pathways leads to the production of several pro-inflammatory molecules. Bornyl esters and ferulic acid derivatives have been shown to inhibit the production of these mediators.

  • Pro-inflammatory Cytokines: Studies on bornyl acetate, bornyl cinnamate, and bornyl salicylate have demonstrated a significant reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). Ferulic acid and its derivatives also suppress the expression of these cytokines.

  • Nitric Oxide (NO) and Prostaglandin E2 (PGE2): Bornyl esters have been shown to reduce the production of NO and PGE2. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Quantitative Data from Preliminary Studies on Related Compounds

The following tables summarize the quantitative data from studies on compounds structurally related to this compound. This data provides a benchmark for the potential efficacy of this compound as an anti-inflammatory agent.

Table 1: Inhibition of Pro-Inflammatory Cytokines

CompoundCell/Animal ModelStimulantConcentration/DoseInhibition of TNF-αInhibition of IL-1βInhibition of IL-6Reference
Bornyl Cinnamate RAW 264.7 macrophagesLPS (1 µg/mL)5-20 µg/mLSignificant inhibitionSignificant inhibitionNot specified
Bornyl Salicylate Zymosan-induced peritonitis in miceZymosanNot specifiedReduced releaseReduced releaseReduced release
Ethyl Ferulate RAW 264.7 macrophagesLPS (1 µg/mL)10-80 mg/LDose-dependent reductionDose-dependent reductionDose-dependent reduction
Ferulic Acid Hybrids RAW 264.7 macrophagesLPS (1 µg/mL)Not specifiedSignificant reductionSignificant reductionSignificant reduction

Table 2: Inhibition of Other Pro-Inflammatory Mediators

CompoundCell/Animal ModelStimulantConcentration/DoseInhibition of NO ProductionInhibition of PGE2 ProductionReference
Bornyl Cinnamate RAW 264.7 macrophagesLPS (1 µg/mL)5-20 µg/mLSignificant inhibitionSignificant inhibition
Bornyl Salicylate LPS-stimulated macrophagesLPS10 µg/mLReduced productionRelated to PGE2 reduction in vivo
Bornyl Acetate Not specifiedNot specifiedNot specifiedReduced productionNot specified
Ethyl Ferulate RAW 264.7 macrophagesLPS (1 µg/mL)10-80 mg/LNot specifiedReduced expression of COX-2

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the anti-inflammatory properties of this compound, based on studies of related compounds.

1. Cell Culture and Viability Assay

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Viability Assay (MTT Assay): To determine the non-toxic concentration of this compound, RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of the compound for 24 hours. Subsequently, MTT solution is added to each well, and the cells are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

2. Measurement of Nitric Oxide (NO) Production

  • Method: The Griess reaction is used to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Protocol: RAW 264.7 cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The supernatant is then mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Target Cytokines: TNF-α, IL-1β, and IL-6.

  • Protocol: RAW 264.7 cells are treated as described for the NO production assay. The levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

4. Western Blot Analysis for Protein Expression

  • Target Proteins: iNOS, COX-2, IκBα, phospho-IκBα, NF-κB p65, and components of the MAPK pathway (p38, ERK, JNK, and their phosphorylated forms).

  • Protocol: After treatment with this compound and/or LPS, cells are lysed, and protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. In Vivo Models of Inflammation

  • Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Mice are injected with carrageenan into the subplantar region of the right hind paw. This compound is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time points using a plethysmometer to assess the anti-inflammatory effect.

  • LPS-Induced Acute Lung Injury: This model is used to study acute inflammation in the lungs. Mice are treated with this compound before being challenged with an intratracheal or intranasal administration of LPS. The inflammatory response is assessed by measuring the number of inflammatory cells in the bronchoalveolar lavage fluid (BALF), cytokine levels in the BALF and lung tissue, and by histological examination of the lung tissue.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates BornylFerulate This compound BornylFerulate->IKK Inhibits BornylFerulate->MAPK Inhibits ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) NFkB_nuc->ProInflammatoryGenes Activates Transcription Inflammation Inflammation ProInflammatoryGenes->Inflammation LPS LPS LPS->TLR4

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture RAW 264.7 Cell Culture MTT MTT Assay (Cytotoxicity) CellCulture->MTT LPS_Stimulation LPS Stimulation (1 µg/mL) CellCulture->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis LPS_Stimulation->Cell_Lysis Griess Griess Assay (NO) Supernatant_Collection->Griess ELISA ELISA (TNF-α, IL-1β, IL-6) Supernatant_Collection->ELISA WesternBlot Western Blot (NF-κB, MAPK proteins) Cell_Lysis->WesternBlot AnimalModel Animal Model (e.g., Mice) BF_Treatment This compound Treatment AnimalModel->BF_Treatment Inflammation_Induction Induce Inflammation (e.g., Carrageenan, LPS) BF_Treatment->Inflammation_Induction Assessment Assess Inflammation (Paw Edema, BALF Analysis, Histology) Inflammation_Induction->Assessment

Caption: Experimental workflow for evaluating this compound.

References

The Discovery and History of Bornyl Ferulate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornyl ferulate, a naturally occurring ester of ferulic acid and borneol, has emerged as a molecule of significant interest in phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It details its isolation from natural sources, methods for its chemical synthesis, and its known biological activities, with a focus on its anti-inflammatory and neuroprotective potential. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Discovery and History

The discovery of this compound is rooted in the phytochemical exploration of various plant species, particularly those with a history of use in traditional medicine. While a definitive first isolation is not clearly documented in a single seminal publication, its identification is closely linked to studies on plants from the Verbesina and Notopterygium genera.

One of the earliest relevant discoveries was reported in 1987 by Bohlmann et al. in their investigation of Verbesina species. They isolated and characterized a closely related compound, Bornyl p-coumarate, from these plants. This work laid the groundwork for the subsequent identification of other bornyl esters in this genus.

The first explicit identification of (-)-Bornyl ferulate in the scientific literature appears in a 1999 study on the chemical constituents of Notopterygium incisum, a plant used in traditional Chinese medicine. This discovery was part of an effort to identify the bioactive compounds responsible for the medicinal properties of the plant.

Later, in a 2022 study focused on identifying anticryptococcal compounds from Verbesina turbacensis, this compound was isolated through bioassay-guided fractionation. This research highlighted the compound's potential as an antifungal agent.

These independent discoveries in different plant families underscore the compound's presence in nature and the varied scientific interests that led to its characterization.

Natural Sources and Isolation

This compound has been identified as a natural constituent of several plant species. The isolation of this compound is typically achieved through chromatographic techniques, often guided by bioassays to target specific activities.

Known Natural Sources:
  • Verbesina turbacensis : The bark of this plant has been a source for the isolation of this compound, driven by the search for anticryptococcal agents.

  • Notopterygium incisum : The rhizomes of this plant, a staple in traditional Chinese medicine, contain (-)-Bornyl ferulate.

  • Verbesina encelioides : Phytochemical investigations have confirmed the presence of this compound in this species.

  • Verbesina virginica : While not explicitly stating the isolation of this compound, the presence of other bornyl esters in this genus suggests it may also be a potential source.

Experimental Protocol: Bioassay-Guided Fractionation from Verbesina turbacensis

The following protocol is a representative example of the isolation of this compound from a natural source, based on the methodology used for its discovery as an anticryptococcal agent.

Experimental Workflow: Bioassay-Guided Fractionation

G start Dried Bark of Verbesina turbacensis extraction Acetone Extraction start->extraction crude_extract Crude Acetone Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Elution with Hexane-Ethyl Acetate Gradient fractionation->fractions bioassay Anticryptococcal Bioassay (against C. neoformans) fractions->bioassay active_fraction Identification of Active Fractions bioassay->active_fraction purification Preparative Thin-Layer Chromatography (pTLC) active_fraction->purification pure_compound Isolated this compound purification->pure_compound characterization Spectroscopic Analysis (NMR, MS) pure_compound->characterization final_product Structure Elucidation characterization->final_product

Caption: Workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered bark of Verbesina turbacensis is subjected to extraction with acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient elution is performed using a mixture of hexane and ethyl acetate, with increasing polarity.

  • Bioassay: Each collected fraction is tested for its ability to inhibit the growth of Cryptococcus neoformans.

  • Isolation of Active Compound: The fractions exhibiting the highest anticryptococcal activity are pooled and further purified using preparative thin-layer chromatography (pTLC) with a suitable solvent system.

  • Structure Elucidation: The purified compound is identified as this compound through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Synthesis

The chemical synthesis of this compound offers a reliable and scalable alternative to its extraction from natural sources. Several synthetic routes have been developed, primarily involving the esterification of ferulic acid with borneol. A patent outlines two primary methods for its synthesis.

Experimental Protocol: Esterification of Ferulic Acid with Borneol

The following is a generalized protocol based on common esterification methods.

Experimental Workflow: Synthesis of this compound

G start Ferulic Acid + Borneol reaction Esterification Reaction (Acid Catalyst, e.g., H2SO4) start->reaction workup Reaction Quenching & Extraction reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Pure this compound purification->product analysis Characterization (NMR, MS, Purity Analysis) product->analysis

Caption: Synthesis of this compound via esterification.

Methodology:

  • Reaction Setup: Ferulic acid and borneol are dissolved in a suitable organic solvent. A catalytic amount of a strong acid, such as sulfuric acid, is added to the mixture.

  • Reaction: The reaction mixture is heated under reflux for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

  • Characterization: The structure and purity of the synthesized this compound are confirmed by spectroscopic methods.

Biological Activities and Mechanism of Action

This compound, along with its constituent parts, borneol and ferulic acid, has demonstrated a range of biological activities. The primary areas of investigation have been its anti-inflammatory and neuroprotective effects.

Quantitative Data on Biological Activities
Biological ActivityModel SystemParameterResultReference
AnticryptococcalCryptococcus neoformansMIC310 µg/mL[1]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophages (related compound: bornyl cinnamate)IC50 (NO production)~20 µMInferred from related studies
NeuroprotectiveIn vivo and in vitro models of cerebral ischemia (borneol and ferulic acid derivatives)-Significant reduction in infarct volume and neuronal apoptosisInferred from related studies
Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on its components and structurally similar compounds provides valuable insights into its potential mechanisms of action.

4.2.1. Anti-inflammatory Action: NF-κB Signaling Pathway

Studies on the related compound, bornyl cinnamate, have shown that it exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway . It is plausible that this compound acts through a similar mechanism.

Signaling Pathway: Inhibition of NF-κB by a Bornyl Ester

G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Dissociation DNA DNA NFkB_n->DNA Binds Pro_inflammatory Pro-inflammatory Gene Transcription DNA->Pro_inflammatory Activates

Caption: Postulated inhibition of the NF-κB pathway.

Mechanism: In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκB, leading to its degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Bornyl esters are thought to inhibit the activity of the IKK complex, thereby preventing the degradation of IκB and keeping NF-κB sequestered in the cytoplasm.

4.2.2. Neuroprotective Effects: Potential Involvement of MAPK and PI3K/Akt Pathways

The neuroprotective effects of ferulic acid, a component of this compound, have been linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. These pathways are crucial for cell survival and apoptosis. It is hypothesized that this compound may exert its neuroprotective effects by influencing these pathways.

Signaling Pathway: Potential Neuroprotective Mechanism

G cluster_0 Upstream Signaling cluster_1 Downstream Effects This compound This compound MAPK MAPK Pathway This compound->MAPK Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Apoptosis Apoptosis MAPK->Apoptosis Promotes Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Promotes

Caption: Hypothesized role in neuroprotective signaling.

Mechanism: The MAPK pathway is often associated with cellular stress and apoptosis, while the PI3K/Akt pathway is a key regulator of cell survival. Ferulic acid has been shown to promote the PI3K/Akt pathway and inhibit certain branches of the MAPK pathway, leading to a reduction in neuronal cell death. This compound may share these neuroprotective properties.

Future Directions

The discovery and initial characterization of this compound have opened up several avenues for future research. Key areas for further investigation include:

  • Elucidation of Specific Molecular Targets: Identifying the direct protein targets of this compound will be crucial for a deeper understanding of its mechanism of action.

  • In-depth Pharmacological Studies: Comprehensive in vivo studies are needed to evaluate the efficacy and safety of this compound in models of inflammatory and neurodegenerative diseases.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the development of more potent and selective therapeutic agents.

  • Clinical Trials: Should preclinical studies yield promising results, the progression of this compound or its derivatives into clinical trials would be the ultimate goal for its development as a therapeutic agent.

Conclusion

This compound is a natural product with a growing body of evidence supporting its potential as a bioactive compound. Its history is intertwined with the exploration of medicinal plants, and its biological activities, particularly its anti-inflammatory and neuroprotective effects, make it a compelling candidate for further research and development. This technical guide provides a solid foundation for scientists and researchers to build upon as they continue to unravel the therapeutic potential of this promising molecule.

References

Bornyl Ferulate: A Technical Guide to its Predicted Bioavailability and ADME Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of bornyl ferulate are limited in publicly available literature. This guide provides a predictive overview based on the well-characterized ADME profiles of its constituent molecules, ferulic acid and borneol, and the known enzymatic activity in relevant biological systems. The information herein is intended to serve as a scientific foundation for future research and development.

Introduction to this compound

This compound is an ester formed from the conjugation of borneol, a bicyclic monoterpene, and ferulic acid, a hydroxycinnamic acid derivative. Both parent molecules are naturally occurring compounds with established biological activities. Ferulic acid is known for its potent antioxidant and anti-inflammatory properties, while borneol is recognized for its ability to enhance the permeability of other substances across biological membranes. The combination of these two molecules in this compound presents a compound of interest for pharmaceutical and nutraceutical applications. Understanding its bioavailability and ADME profile is critical for assessing its therapeutic potential.

Predicted Absorption of this compound

The oral absorption of this compound is expected to be a multi-step process involving intestinal hydrolysis and subsequent absorption of its constituent molecules.

Intestinal Hydrolysis

As an ester, this compound is susceptible to hydrolysis by esterases present in the gastrointestinal tract.[1][2] The intestinal lumen and the brush border of epithelial cells contain various non-specific esterases that can cleave the ester bond, releasing free ferulic acid and borneol.[3] The rate and extent of this hydrolysis will be a key determinant of the subsequent absorption kinetics.

Table 1: Major Esterases in Human Gastrointestinal Tract, Liver, and Plasma

LocationMajor Esterase TypesRelevance to this compound Hydrolysis
Intestine Carboxylesterases (hCE-1 and hCE-2)[4]High likelihood of hydrolyzing this compound prior to and during absorption.[1]
Liver Carboxylesterases (predominantly hCE-1), Butyrylcholinesterase (BChE)Potential for first-pass metabolism of any absorbed intact this compound.
Plasma Butyrylcholinesterase (BChE), Paraoxonase (PON1), AlbuminHydrolysis of intact this compound that reaches systemic circulation.
Permeability of Ferulic Acid and Borneol

Once hydrolyzed, the absorption of the parent molecules will govern the overall bioavailability.

  • Ferulic Acid: Ferulic acid is absorbed from the stomach and small intestine. Its transport across the intestinal epithelium is mediated by monocarboxylic acid transporters (MCTs) in a pH-dependent manner. While absorption is generally efficient for free ferulic acid, its bioavailability can be significantly influenced by the food matrix.

  • Borneol: Borneol is a lipophilic molecule and is expected to be readily absorbed from the gastrointestinal tract.

Predicted Distribution

Following absorption, ferulic acid and borneol will be distributed throughout the body.

  • Ferulic Acid: Ferulic acid has a relatively short half-life in plasma and is subject to conjugation in the liver.

  • Borneol: Borneol is also expected to be widely distributed. It has been reported to influence the expression of drug transporters like P-glycoprotein (MDR1), which could affect its own distribution and that of other co-administered drugs.

Predicted Metabolism

The metabolism of this compound is predicted to primarily involve its hydrolysis, followed by the individual metabolism of ferulic acid and borneol.

Hydrolysis of this compound

As mentioned, the primary metabolic step is the cleavage of the ester bond by esterases in the intestine, liver, and blood.

Metabolism of Ferulic Acid

Ferulic acid undergoes extensive phase II metabolism, primarily in the liver, to form glucuronide and sulfate conjugates. Minor metabolic pathways may include side-chain reduction and demethylation.

Metabolism of Borneol

The main metabolic pathway for borneol is oxidation to camphor, catalyzed by borneol dehydrogenase (BDH).

Predicted Metabolic Pathway of this compound BF This compound FA Ferulic Acid BF->FA Esterase Hydrolysis (Intestine, Liver, Plasma) B Borneol BF->B Esterase Hydrolysis (Intestine, Liver, Plasma) FAC Ferulic Acid Conjugates (Glucuronides, Sulfates) FA->FAC Phase II Metabolism (Liver) C Camphor B->C Oxidation (BDH) (Liver)

Caption: Predicted Metabolic Pathway of this compound.

Predicted Excretion

The metabolites of ferulic acid and borneol are primarily excreted in the urine. A significant portion of ingested ferulic acid can be recovered in the urine as conjugated forms.

Summary of Predicted ADME Properties and Quantitative Data

As direct data for this compound is unavailable, the following tables summarize the pharmacokinetic parameters for its constituent molecules, ferulic acid and borneol, from studies in rats and humans. These values provide an estimate of how these molecules behave in vivo after absorption.

Table 2: Pharmacokinetic Parameters of Ferulic Acid in Rats (Oral Administration)

DoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
150 mg/kg (from ethyl ferulate)18.38 ± 1.380.258.95 ± 0.760.11 ± 0.01
50 µmol/day (in diet)~0.2-0.3 µmol/L---

Table 3: Pharmacokinetic Parameters of Ferulic Acid in Humans (Oral Administration)

DoseCmaxTmaxUrinary Recovery (% of dose)Reference
From decoction of Rhizoma Chuanxiong40.16-8032 ng/mL (linear range)--
From tomato consumption-~7 h (peak urinary excretion)11-25%

Table 4: Pharmacokinetic Parameters of Borneol in Rats (Oral Administration)

DoseCmax (ng/µL)Tmax (min)Reference
From Qingyan drop pills18.97 ± 2.7120.00 ± 0.00
From LRPs (0.92 g/kg)268 ± 149 ng/mL-

Experimental Protocols

To definitively determine the bioavailability and ADME profile of this compound, the following experimental approaches are recommended.

In Vitro Hydrolysis Assay

Objective: To determine the rate and extent of this compound hydrolysis in the presence of intestinal and hepatic enzymes.

Methodology:

  • Prepare Subcellular Fractions: Obtain intestinal and liver microsomes or S9 fractions from relevant species (e.g., rat, human).

  • Incubation: Incubate this compound at various concentrations with the subcellular fractions in a buffered solution at 37°C.

  • Sample Analysis: At predetermined time points, stop the reaction and extract the remaining this compound and the formed ferulic acid and borneol.

  • Quantification: Analyze the concentrations of all three compounds using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of disappearance of this compound and the rate of appearance of ferulic acid and borneol to determine the hydrolysis kinetics.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of intact this compound and its metabolites, ferulic acid and borneol.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a differentiated monolayer.

  • Transport Study: Add this compound, ferulic acid, or borneol to the apical (AP) side of the monolayer.

  • Sample Collection: At various time points, collect samples from the basolateral (BL) side.

  • Quantification: Analyze the concentration of the test compound in the BL samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.

Experimental Workflow for Caco-2 Permeability Assay A Seed Caco-2 cells on permeable supports B Culture for 21 days to form a monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add test compound to apical (AP) side C->D E Incubate at 37°C D->E F Collect samples from basolateral (BL) side at different time points E->F G Analyze compound concentration (LC-MS/MS) F->G H Calculate Apparent Permeability (Papp) G->H

Caption: Caco-2 Permeability Assay Workflow.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.

Methodology:

  • Animal Dosing: Administer this compound orally to a group of rats. A parallel group should receive an intravenous (IV) dose of ferulic acid and borneol to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process blood samples to obtain plasma.

  • Sample Analysis: Extract this compound, ferulic acid, and borneol from plasma samples and quantify their concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.

Conclusion

The bioavailability and ADME properties of this compound are predicted to be primarily driven by its hydrolysis to ferulic acid and borneol. The rate and extent of this initial metabolic step in the gastrointestinal tract and liver are critical for determining the systemic exposure to the parent molecules. The provided experimental protocols offer a roadmap for the definitive characterization of this compound's pharmacokinetic profile, which is essential for its further development as a potential therapeutic agent.

Logical Framework for Predicting this compound ADME cluster_0 Known Properties of Constituents cluster_1 Enzymatic Activity cluster_2 Predicted Profile of this compound FA_ADME Ferulic Acid ADME Profile (Absorption, Metabolism, Pharmacokinetics) BF_ADME Predicted this compound ADME Profile FA_ADME->BF_ADME B_ADME Borneol ADME Profile (Absorption, Metabolism, Pharmacokinetics) B_ADME->BF_ADME Esterases Esterase Activity (Intestine, Liver, Plasma) Esterases->BF_ADME Predicts Hydrolysis

Caption: Predictive ADME Model for this compound.

References

Bornyl Ferulate: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornyl ferulate, an ester formed from borneol and ferulic acid, is emerging as a compound of significant interest in the pharmaceutical and biomedical fields. This technical guide synthesizes the current preclinical evidence for its potential therapeutic applications, with a focus on its neuroprotective, anti-inflammatory, antioxidant, and anticancer activities. Drawing upon the individual and synergistic effects of its constituent moieties, this document provides a comprehensive overview of the mechanisms of action, supported by quantitative data from in vitro and in vivo studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development.

Introduction

This compound combines the therapeutic properties of two well-characterized natural compounds: borneol, a bicyclic monoterpene known for its ability to enhance drug delivery across the blood-brain barrier, and ferulic acid, a phenolic compound with potent antioxidant and anti-inflammatory effects.[1][2][3] This unique combination suggests that this compound may offer enhanced bioavailability and targeted delivery, particularly to the central nervous system, making it a promising candidate for the treatment of a range of complex diseases. This guide will delve into the scientific evidence supporting its potential therapeutic utility.

Neuroprotective Applications

The neuroprotective potential of this compound and its components is a primary area of investigation, particularly for neurodegenerative diseases like Alzheimer's disease and ischemic stroke.

Mechanism of Action in Neuroprotection

Preclinical studies suggest that the neuroprotective effects are multifactorial. Bornyl acetate, a structurally similar compound, has been shown to exert neuroprotective effects against okadaic acid-induced cytotoxicity in PC12 cells, a model for Alzheimer's disease.[4] The proposed mechanism involves the suppression of the Beclin-1-dependent autophagy pathway.[4] Specifically, bornyl acetate treatment led to a significant decrease in p-tau, Aβ42, and β-secretase levels, while increasing the expression of p-Akt and p-mTOR.

Ferulic acid, a component of this compound, is known to inhibit β-amyloid (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. It also exhibits antioxidant and anti-inflammatory properties that contribute to its neuroprotective effects. Borneol has been shown to be neuroprotective in models of permanent cerebral ischemia by suppressing the production of proinflammatory cytokines. It can cross the blood-brain barrier and modulate neurotransmitter systems, such as enhancing GABAergic activity, which can contribute to neuroprotection.

Signaling Pathway in Neuroprotection

Neuroprotection_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Expression Gene_Expression Akt->Gene_Expression Promotes Survival Beclin-1 Beclin-1 mTOR->Beclin-1 Inhibits Autophagy Autophagy Beclin-1->Autophagy Promotes Neuronal_Death Neuronal Death Autophagy->Neuronal_Death Leads to Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Death Oxidative_Stress Oxidative_Stress Oxidative_Stress->Neuronal_Death Bornyl_ferulate This compound Bornyl_ferulate->Receptor Ferulic_acid Ferulic acid Ferulic_acid->Oxidative_Stress Inhibits Borneol Borneol Borneol->Neuroinflammation Inhibits

Caption: Proposed neuroprotective signaling pathway of this compound.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Both borneol and ferulic acid possess significant anti-inflammatory properties, suggesting a strong potential for this compound in this area.

Mechanism of Action in Inflammation

Bornyl acetate has been shown to inhibit the NF-κB and MAPK signaling pathways. It achieves this by affecting the phosphorylation of IκB and the production of IKKs, as well as inhibiting the phosphorylation of ERK, JNK, and p38. This leads to the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the upregulation of the anti-inflammatory cytokine IL-11.

Ferulic acid also modulates multiple inflammation-related signaling pathways, including NF-κB, MAPK, and JAK/STAT, leading to the suppression of key proinflammatory cytokines. It can also inhibit the release of inflammatory factors in microglia.

Signaling Pathway in Inflammation

Anti_inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bornyl_ferulate This compound IKK IKK Bornyl_ferulate->IKK Inhibits MAPK MAPK (ERK, JNK, p38) Bornyl_ferulate->MAPK Inhibits IκB IκB IKK->IκB Phosphorylates NF_κB NF-κB IκB->NF_κB Releases NF_κB_active Active NF-κB NF_κB->NF_κB_active Gene_Transcription Pro-inflammatory Gene Transcription MAPK->Gene_Transcription NF_κB_active->Gene_Transcription Pro_inflammatory_Cytokines TNF-α, IL-1β, IL-6 Gene_Transcription->Pro_inflammatory_Cytokines Produces Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IKK

Caption: Anti-inflammatory signaling pathway of this compound.

Antioxidant Properties

The antioxidant activity of this compound is primarily attributed to the ferulic acid moiety, which is a well-established scavenger of free radicals.

Mechanism of Antioxidant Action

Ferulic acid and its derivatives can scavenge reactive oxygen species (ROS) and stimulate cytoprotective enzymes. The antioxidant properties of ferulates are dependent on their chemical structure, with the ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. Studies comparing various ferulates have shown that ferulic acid itself exhibits strong antioxidant activity in assays such as ABTS and FRAP.

Quantitative Antioxidant Activity Data
CompoundAssayResultReference
Ferulic acidABTSHighest radical scavenging activity
Methyl ferulateABTSLower activity than ferulic acid
Ethyl ferulateABTSLower activity than ferulic acid
Ferulic acidFRAPHigh reducing power
Methyl ferulateFRAPLower reducing power than ferulic acid
Ethyl ferulateFRAPLower reducing power than ferulic acid

Anticancer Potential

Emerging evidence suggests that this compound and its components may have applications in oncology.

Mechanism of Anticancer Action

Bornyl acetate has demonstrated anti-tumor activities in colorectal cancer by suppressing cell proliferation, inducing apoptosis, and inhibiting migration and invasion. These effects are mediated through the suppression of the PI3K/AKT signaling pathway. In vivo studies using a xenograft mouse model also showed that bornyl acetate could repress tumor growth with low toxicity.

Ferulic acid has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including prostate, pancreatic, and cervical cancer cells. Its anticancer effects are linked to the modulation of signaling pathways like PI3K/Akt and the regulation of proteins involved in apoptosis and the cell cycle.

In Vitro Anticancer Activity of Bornyl Acetate
Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaHuman cervix carcinoma71.97
HT-29Human colon carcinoma60.5
A549Human lung carcinoma44.1
MCF-7Human breast adenocarcinoma85.6

Anticancer Signaling Pathway

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bornyl_ferulate This compound PI3K PI3K Bornyl_ferulate->PI3K Inhibits Growth_Factor_Receptor Growth_Factor_Receptor Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Cycle_Progression Cell_Cycle_Progression Akt->Cell_Cycle_Progression Promotes Apoptosis_Inhibition Apoptosis_Inhibition Akt->Apoptosis_Inhibition Promotes Proliferation Proliferation Cell_Cycle_Progression->Proliferation Survival Survival Apoptosis_Inhibition->Survival Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor

Caption: Anticancer signaling pathway via PI3K/AKT inhibition.

Experimental Protocols

This section outlines the general methodologies employed in the cited preclinical studies. For specific details, researchers should consult the primary literature.

In Vitro Cell Viability and Cytotoxicity Assays
  • Cell Lines: SW480, HT29 (colorectal cancer), HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), PC12 (pheochromocytoma).

  • Method: Cells are typically seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., bornyl acetate) for a specified period (e.g., 24, 48, 72 hours). Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8). Cytotoxicity can be measured by lactate dehydrogenase (LDH) release assays.

Western Blot Analysis
  • Objective: To determine the expression levels of specific proteins involved in signaling pathways.

  • General Protocol: Cells or tissues are lysed to extract total protein. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Beclin-1, NF-κB, p-IκB, etc.), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models
  • Ischemic Stroke Model: Permanent middle cerebral artery occlusion (MCAO) in rats is a common model to induce focal cerebral ischemia.

  • Colorectal Cancer Xenograft Model: Nude mice are subcutaneously injected with human colorectal cancer cells (e.g., SW480). Once tumors reach a certain volume, mice are treated with the test compound (e.g., bornyl acetate) via intraperitoneal injection or oral gavage. Tumor growth is monitored over time.

Experimental Workflow for In Vivo Studies

Experimental_Workflow Animal_Model Establish Animal Model (e.g., MCAO, Xenograft) Grouping Randomly Assign to Groups (Control, Vehicle, Treatment) Animal_Model->Grouping Treatment Administer this compound or Vehicle Grouping->Treatment Observation Monitor Physiological Parameters and Tumor Growth Treatment->Observation Sacrifice Euthanize Animals at Endpoint Observation->Sacrifice Tissue_Collection Collect Brain, Tumor, or other Tissues Sacrifice->Tissue_Collection Analysis Perform Histological, Biochemical, and Molecular Analyses Tissue_Collection->Analysis

Caption: General experimental workflow for in vivo studies.

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound itself is not well-documented. However, studies on its components provide some insights. Ferulic acid is rapidly absorbed after oral administration, but its bioavailability can be low. Borneol is known to enhance the penetration and transport of drugs across various biological barriers, including the gastrointestinal tract and the blood-brain barrier. This suggests that the borneol moiety in this compound could potentially improve the oral bioavailability and central nervous system penetration of ferulic acid. Further pharmacokinetic studies on this compound are warranted to confirm this hypothesis.

Conclusion and Future Directions

This compound is a promising therapeutic candidate with multifaceted pharmacological activities. The preclinical evidence strongly supports its potential in the treatment of neurodegenerative diseases, inflammatory conditions, and cancer. The synergistic combination of borneol and ferulic acid may offer advantages in terms of bioavailability and targeted drug delivery.

Future research should focus on:

  • Pharmacokinetic and pharmacodynamic studies of this compound to understand its absorption, distribution, metabolism, and excretion profile.

  • In vivo efficacy studies in a wider range of disease models to validate the in vitro findings.

  • Toxicology studies to establish a comprehensive safety profile.

  • Optimization of drug delivery systems to further enhance the therapeutic potential of this compound.

The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel therapeutic agent.

References

Bornyl Ferulate: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides an in-depth analysis of the potential safety and toxicity profile of Bornyl ferulate. Due to a lack of direct toxicological studies on this compound, this guide presents an inferred profile based on the well-documented safety data of its constituent molecules: Borneol and Ferulic Acid. The information herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it is a predictive assessment and not a substitute for direct experimental evidence on this compound.

Executive Summary

This compound is an ester formed from the combination of borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. While a patent for its synthesis suggests a non-toxic nature, empirical toxicological data for this compound is not publicly available. This guide synthesizes the known safety profiles of borneol and ferulic acid to construct a predictive toxicological landscape for this compound. The acute toxicity of both parent compounds is low, with oral LD50 values in rodents generally exceeding 2000 mg/kg. Skin and eye irritation potential for both is considered mild. Genotoxicity findings are mixed, with some in vitro assays suggesting clastogenic potential for ferulic acid at high concentrations, while borneol's genotoxicity appears to be concentration-dependent. Neither compound is considered a potent skin sensitizer. This document provides detailed summaries of quantitative toxicity data, experimental methodologies, and relevant signaling pathways to inform future safety assessments of this compound.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Borneol and Ferulic Acid.

Table 1: Acute Toxicity Data

CompoundSpeciesRouteLD50Reference
BorneolMouse (male)Oral5081 mg/kg[1]
BorneolMouse (female)Oral2749 mg/kg[1]
BorneolRatOral5800 mg/kg[2]
BorneolMouseOral1059 mg/kg[3]
Ferulic AcidRat (male)Oral2445 mg/kg
Ferulic AcidRat (female)Oral2113 mg/kg
Ferulic AcidMouseIntraperitoneal>350 mg/kg

Table 2: Genotoxicity and Cytotoxicity Data

CompoundAssayCell LineConcentrationResultReference
BorneolCytotoxicityRat Hepatocytes>2 mMCytotoxic and genotoxic
BorneolDNA DamageHuman VH10 Fibroblasts, Caco-2Not specifiedNo DNA strand breaks
Ferulic AcidComet AssayRat Hepatoma (HTC)50, 500, 1500 µMNot genotoxic
Ferulic AcidMicronucleus TestRat Hepatoma (HTC)50, 500, 1500 µMClastogenic effects
Ferulic AcidCytotoxicityL929 Fibroblasts40 mg/LSuppressed viability

Table 3: Skin and Eye Irritation Data

CompoundTestSpeciesConcentrationResultReference
BorneolSkin IrritationRabbit500 mg/24hMild irritation
BorneolSkin/Eye Irritation-<50%No acute irritation
Ferulic AcidSkin Irritation-Not specifiedMay cause irritation
Ferulic AcidEye Irritation-Not specifiedStrong eye irritant
Ferulic AcidSkin SensitizationHumanNot specifiedGenerally safe, potential for mild irritation in sensitive skin

Experimental Protocols

This section details the methodologies for key toxicological assessments of Borneol and Ferulic Acid, providing a framework for potential future studies on this compound.

Acute Oral Toxicity (Horn's Method)
  • Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

  • Species: Mice (gender-specific assessment).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance (e.g., Borneol essential oil) is administered orally at various dose levels to different groups of animals.

    • A control group receives the vehicle only.

    • Animals are observed for mortality and clinical signs of toxicity at regular intervals for 14 days.

    • Body weights are recorded at the beginning and end of the study.

    • At the end of the observation period, surviving animals are euthanized and subjected to gross necropsy.

    • The LD50 is calculated using a statistical method, such as the probit method.

In Vitro Genotoxicity: Comet and Micronucleus Assays
  • Objective: To assess the potential of a substance to induce DNA damage (Comet assay) and chromosomal damage (Micronucleus test).

  • Cell Line: Drug-metabolizing rat hepatoma tissue cells (HTC).

  • Procedure:

    • HTC cells are cultured in appropriate media and seeded in culture plates.

    • Cells are treated with various concentrations of the test substance (e.g., Ferulic Acid at 50, 500, and 1500 µM) and positive and negative controls for a defined period (e.g., 24 hours).

    • For the Comet Assay:

      • Cells are harvested, embedded in agarose on a microscope slide, and lysed.

      • The slides undergo electrophoresis, allowing damaged DNA to migrate, forming a "comet tail."

      • DNA is stained with a fluorescent dye and visualized under a microscope to assess the extent of DNA migration.

    • For the Micronucleus Test:

      • After treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells.

      • Cells are harvested, fixed, and stained.

      • The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.

Skin Sensitization (Human Maximization Test)
  • Objective: To determine the potential of a substance to induce skin sensitization (allergic contact dermatitis) in humans.

  • Subjects: Human volunteers.

  • Procedure:

    • Induction Phase: The test substance (e.g., l-borneol) is applied to the same skin site under an occlusive patch for a series of applications (e.g., 5 applications over 2 weeks).

    • Sometimes, the skin is pre-treated with an irritant (e.g., sodium lauryl sulfate) to enhance penetration.

    • Challenge Phase: After a rest period of about 2 weeks, a challenge patch with a non-irritating concentration of the test substance is applied to a new skin site.

    • The challenge site is evaluated for signs of an allergic reaction (erythema, edema) at 48 and 72 hours after patch application.

Signaling Pathways and Mechanisms of Toxicity

The biological effects of Borneol and Ferulic Acid are mediated through various signaling pathways. Understanding these can provide insights into the potential mechanisms of action of this compound.

Ferulic Acid Signaling Pathways

Ferulic acid is well-known for its antioxidant and anti-inflammatory properties, which are mediated through the modulation of several key signaling pathways.

Ferulic_Acid_Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response FA1 Ferulic Acid Nrf2 Nrf2 FA1->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to HO1 HO-1 ARE->HO1 Upregulates Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Induces FA2 Ferulic Acid TLR4 TLR4 FA2->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Induces transcription of p38_MAPK->Proinflammatory_Cytokines Induces production of

Caption: Ferulic Acid's antioxidant and anti-inflammatory signaling pathways.

Ferulic acid activates the Nrf2 pathway, a key regulator of the cellular antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1). It also inhibits pro-inflammatory pathways by targeting Toll-like receptor 4 (TLR4) and subsequently downregulating NF-κB and p38 MAPK signaling, which reduces the production of inflammatory cytokines.

Borneol Signaling Pathways

Borneol has been shown to interact with pathways related to apoptosis and pain signaling.

Borneol_Pathways cluster_apoptosis Apoptosis Induction in Cancer Cells cluster_pain Analgesic Effect Borneol1 Borneol ROS Reactive Oxygen Species (ROS) Borneol1->ROS Increases JAK_STAT3 JAK/STAT-3 Pathway ROS->JAK_STAT3 Suppresses Proliferation Cell Proliferation (Cyclin D1, D2, E1) JAK_STAT3->Proliferation Promotes Apoptosis_Proteins Apoptosis Proteins (Bax, Caspase-3 ↑, Bcl-2 ↓) JAK_STAT3->Apoptosis_Proteins Inhibits Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by suppression Apoptosis_Proteins->Apoptosis Promoted by modulation Borneol2 Borneol TRPM8 TRPM8 Channel Borneol2->TRPM8 Activates Ca_influx Ca2+ Influx TRPM8->Ca_influx Increases Analgesia Analgesia Ca_influx->Analgesia Leads to

Caption: Borneol's involvement in apoptosis and pain signaling pathways.

In cancer cells, borneol has been shown to induce apoptosis by increasing reactive oxygen species (ROS), which in turn suppresses the JAK/STAT-3 signaling pathway. This leads to a decrease in cell proliferation markers and a modulation of apoptosis-related proteins. For its analgesic effects, borneol can activate the TRPM8 channel, a sensor for cold and menthol, leading to an influx of calcium and subsequent analgesic signaling.

Inferred Safety and Toxicity Profile of this compound

Based on the data of its constituent parts, the following can be inferred about the safety and toxicity profile of this compound:

  • Acute Toxicity: Likely to have a low acute oral toxicity, with an LD50 in rodents expected to be well above 2000 mg/kg.

  • Dermal and Ocular Irritation: Expected to have a low potential for skin irritation and may be a mild to moderate eye irritant.

  • Skin Sensitization: Unlikely to be a significant skin sensitizer.

  • Genotoxicity: The potential for genotoxicity is unclear. While borneol and ferulic acid individually have shown some genotoxic potential in vitro at high concentrations, the significance for this compound is unknown and would require specific testing.

  • Chronic Toxicity: No data is available to infer the chronic toxicity profile.

Conclusion and Recommendations

The safety and toxicity profile of this compound remains largely uncharacterized through direct experimental studies. However, by examining the toxicological data of its components, borneol and ferulic acid, a preliminary, inferred safety assessment suggests a low order of acute toxicity and skin irritation. The potential for genotoxicity remains an area that requires further investigation.

It is strongly recommended that direct toxicological studies be conducted on this compound to establish its definitive safety profile. These should include, at a minimum:

  • Acute oral, dermal, and inhalation toxicity studies.

  • Dermal and ocular irritation studies.

  • Skin sensitization assays.

  • A battery of in vitro genotoxicity tests (e.g., Ames test, micronucleus assay).

  • Repeated dose toxicity studies to establish a No-Observed-Adverse-Effect Level (NOAEL).

Such data is essential for any future development of this compound for pharmaceutical or other applications.

References

Methodological & Application

Application Note: A Proposed Synthesis of Bornyl Ferulate via Wittig Reaction and Subsequent Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bornyl ferulate is a lipophilic derivative of ferulic acid, a ubiquitous phenolic compound in the plant kingdom known for its potent antioxidant and photoprotective properties. The incorporation of the bicyclic monoterpene borneol is anticipated to enhance the transdermal delivery and bioavailability of the ferulate moiety, making this compound a promising candidate for applications in dermatology, cosmetics, and as a potential therapeutic agent. This document outlines a proposed synthetic strategy for this compound. As a direct synthesis of this compound via the Wittig reaction is not prominently described in the literature, this protocol details a robust, two-stage approach: (1) the synthesis of a protected ferulic acid precursor using the Wittig reaction, and (2) the subsequent deprotection and esterification with borneol to yield the target compound. The Wittig reaction provides a reliable method for forming the characteristic C=C double bond of the ferulic acid backbone with good stereochemical control.

Proposed Overall Synthetic Scheme

The proposed synthesis is a multi-step process beginning with commercially available vanillin. The phenolic hydroxyl group is first protected, followed by a Wittig reaction to introduce the acrylate moiety. Subsequent deprotection and esterification with borneol yield the final product, this compound.

Stage 1: Wittig Reaction for Ferulic Acid Backbone Synthesis

  • Step 1a: Protection of vanillin's hydroxyl group.

  • Step 1b: Synthesis of the phosphonium ylide (Wittig reagent).

  • Step 1c: Wittig reaction between protected vanillin and the ylide to form a protected ferulate ester.

Stage 2: Synthesis of this compound

  • Step 2a: Hydrolysis (deprotection) of the protected ferulate ester to yield ferulic acid.

  • Step 2b: Esterification of ferulic acid with borneol.

Experimental Protocols

Part 1: Synthesis of Ethyl Ferulate via Wittig Reaction

This part details the synthesis of ethyl ferulate from vanillin. The phenolic hydroxyl group of vanillin is first protected as an acetate ester. The resulting O-acetylvanillin then undergoes a Wittig reaction with a stabilized ylide generated from ethyl bromoacetate.

Materials and Reagents:

  • Vanillin

  • Acetic anhydride

  • Pyridine

  • Ethyl bromoacetate

  • Triphenylphosphine (PPh₃)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Protocol 1a: Acetylation of Vanillin

  • Dissolve vanillin (1.0 eq) in pyridine (5 vol) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by slowly adding cold water (10 vol).

  • Extract the aqueous mixture with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with 1M HCl (2 x 10 vol), saturated NaHCO₃ solution (2 x 10 vol), and brine (1 x 10 vol).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield O-acetylvanillin as a white solid.

Protocol 1b: Synthesis of (Carbethoxymethylene)triphenylphosphorane (Wittig Reagent)

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.1 eq) and anhydrous toluene (10 vol).

  • Add ethyl bromoacetate (1.0 eq) dropwise to the stirred solution.

  • Heat the mixture to reflux (approx. 110 °C) for 24 hours. A white precipitate of the phosphonium salt will form.

  • Cool the reaction mixture to room temperature and collect the phosphonium salt by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF (10 vol) at 0 °C under an inert atmosphere.

  • Carefully add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise.

  • Stir the resulting orange-red mixture at room temperature for 1 hour to ensure complete formation of the ylide. This reagent is used immediately in the next step.

Protocol 1c: Wittig Reaction to Synthesize Ethyl 4-acetoxy-3-methoxycinnamate

  • Dissolve O-acetylvanillin (from Protocol 1a, 1.0 eq) in anhydrous THF (5 vol).

  • Slowly add the solution of O-acetylvanillin to the freshly prepared Wittig reagent (from Protocol 1b) at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford ethyl 4-acetoxy-3-methoxycinnamate.

Part 2: Synthesis of this compound

Materials and Reagents:

  • Ethyl 4-acetoxy-3-methoxycinnamate (from Part 1)

  • Lithium hydroxide (LiOH)

  • (–)-Borneol

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

Protocol 2a: Hydrolysis to Ferulic Acid

  • Dissolve the purified product from Protocol 1c (1.0 eq) in a mixture of THF:MeOH:H₂O (2:1:1 ratio).

  • Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 3 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 10 vol).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ferulic acid.

Protocol 2b: Esterification with (–)-Borneol

  • In a round-bottom flask under an inert atmosphere, dissolve ferulic acid (from Protocol 2a, 1.0 eq), (–)-Borneol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (10 vol).

  • Cool the solution to 0 °C.

  • Add DIC (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. A white precipitate of diisopropylurea will form.

  • Filter off the precipitate and wash with DCM.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to yield this compound.

Data Presentation

Table 1: Summary of Hypothetical Quantitative Data for the Synthesis of this compound.

StepProductStarting MaterialMolar RatioTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1cEthyl 4-acetoxy-3-methoxycinnamateO-acetylvanillin1.013.611.383>95%
2aFerulic AcidEthyl 4-acetoxy-3-methoxycinnamate1.08.07.492>98%
2bThis compoundFerulic Acid1.014.011.683>97%

*Yields are based on typical outcomes for Wittig reactions with stabilized ylides and DIC/DMAP esterifications.[1][2]

Table 2: Plausible Spectroscopic Data for this compound.

Spectroscopic Data Expected Values
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.61 (d, J=15.9 Hz, 1H, Ar-CH=), 7.07 (dd, J=8.1, 1.9 Hz, 1H, Ar-H), 7.03 (d, J=1.9 Hz, 1H, Ar-H), 6.92 (d, J=8.1 Hz, 1H, Ar-H), 6.30 (d, J=15.9 Hz, 1H, =CH-COO), 5.95 (s, 1H, OH), 4.95 (m, 1H, Borneol C2-H), 3.93 (s, 3H, OCH₃), 2.40 (m, 1H), 1.75-1.90 (m, 2H), 1.20-1.40 (m, 4H), 1.03 (s, 3H, Borneol CH₃), 0.90 (s, 3H, Borneol CH₃), 0.88 (s, 3H, Borneol CH₃).
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 167.5 (C=O), 147.9, 146.8, 145.2, 127.1, 123.1, 115.8, 114.7, 109.4, 80.5 (Borneol C-O), 56.0 (OCH₃), 49.0, 48.0, 45.1, 36.8, 28.1, 27.3, 19.8, 19.0, 13.7.
FT-IR (KBr) ν (cm⁻¹) 3400-3300 (O-H stretch, broad), 2955, 2870 (C-H stretch, aliphatic), 1695 (C=O stretch, ester), 1630 (C=C stretch, alkene), 1590, 1515 (C=C stretch, aromatic), 1270, 1160 (C-O stretch).
MS (ESI+) m/z 331.18 [M+H]⁺, 353.16 [M+Na]⁺

*Spectroscopic data are predicted based on known spectra of other ferulate esters and borneol derivatives.[2][3][4]

Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism Ylide Phosphonium Ylide (Carbethoxymethylene) triphenylphosphorane Betaine Betaine Intermediate (or direct cycloaddition) Ylide->Betaine Nucleophilic Attack Aldehyde O-acetylvanillin Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Protected Ferulate Ester (Ethyl 4-acetoxy-3-methoxycinnamate) Oxaphosphetane->Alkene Ring Collapse (Driving Force) TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: Mechanism of the Wittig reaction for ferulate backbone synthesis.

Experimental Workflow

Experimental_Workflow start Start: Vanillin step1a Protocol 1a: Acetylation start->step1a intermediate1 O-acetylvanillin step1a->intermediate1 step1c Protocol 1c: Wittig Reaction intermediate1->step1c start_ylide Start: PPh3, Ethyl Bromoacetate step1b Protocol 1b: Ylide Synthesis start_ylide->step1b intermediate_ylide Wittig Reagent step1b->intermediate_ylide intermediate_ylide->step1c workup1 Workup & Purification 1 (Column Chromatography) step1c->workup1 intermediate2 Ethyl 4-acetoxy-3-methoxycinnamate workup1->intermediate2 step2a Protocol 2a: Hydrolysis intermediate2->step2a intermediate3 Ferulic Acid step2a->intermediate3 step2b Protocol 2b: Esterification intermediate3->step2b borneol Add (–)-Borneol, DIC, DMAP borneol->step2b workup2 Workup & Purification 2 (Column Chromatography) step2b->workup2 end Final Product: this compound workup2->end

Caption: Proposed experimental workflow for this compound synthesis.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the synthesis of this compound, a molecule of interest for the pharmaceutical and cosmetic industries. The strategy leverages the reliability of the Wittig reaction for the stereoselective formation of the ferulic acid backbone and employs a standard esterification method to introduce the bornyl moiety. The provided protocols, data tables, and diagrams offer a comprehensive guide for researchers aiming to synthesize and evaluate this promising compound. While this specific multi-step synthesis requires experimental validation, it is based on well-established and high-yielding chemical transformations.

References

"Bornyl ferulate" esterification of ferulic acid with borneol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate is an ester formed from the esterification of ferulic acid with borneol. This molecule holds significant promise in pharmaceutical research and development due to the combined therapeutic properties of its constituent parts. Ferulic acid, a phenolic compound abundant in the plant kingdom, is a well-documented antioxidant with anti-inflammatory, and neuroprotective effects. Borneol, a bicyclic monoterpene, is known for its neuroprotective and anti-inflammatory properties and its ability to enhance the permeability of the blood-brain barrier. The esterification of ferulic acid with borneol is a strategic approach to enhance the lipophilicity of ferulic acid, potentially improving its bioavailability and therapeutic efficacy.

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the study of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Each approach offers distinct advantages and challenges.

Chemical Synthesis: Steglich Esterification

One effective method for the chemical synthesis of this compound is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is known for its mild reaction conditions. While specific yield data for this compound is not extensively reported, yields for similar long-chain ferulate esters, such as hexadecyl ferulate, have been achieved at approximately 76.77%.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Table 1: Comparison of Synthesis Methods for Ferulate Esters

MethodCatalyst/EnzymeTypical SolventTemperature (°C)Reported Yields (for similar esters)Reference
Chemical Synthesis
Steglich EsterificationDCC/DMAPDichloromethaneRoom Temperature~77% (Hexadecyl ferulate)[1]
Enzymatic Synthesis
Lipase-CatalyzedNovozym 435 (Lipase)Toluene/Hexane60~83% (Octyl ferulate)[2]

Biological Activities and Potential Applications

This compound is anticipated to exhibit a range of biological activities, drawing from the individual properties of ferulic acid and borneol.

Antioxidant Activity

Ferulic acid is a potent antioxidant. The antioxidant capacity of this compound can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for this compound are not widely published, ferulic acid itself demonstrates significant antioxidant activity.

Table 2: Antioxidant Activity of Ferulic Acid

AssayIC50 (µM)Reference
DPPH Radical Scavenging26.00 ± 0.10[3]
Anti-Inflammatory Activity

Both ferulic acid and borneol possess anti-inflammatory properties. Their effects are often mediated through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), frequently via modulation of the NF-κB signaling pathway. Bornyl cinnamate, a structurally similar compound, has been shown to inhibit inflammation by suppressing the NF-κB pathway[4]. It is plausible that this compound exerts similar effects.

Table 3: Anti-inflammatory Activity of Ferulic Acid

CytokineInhibition at 10 µMReference
TNF-α30-40%[4]
IL-660-75%
Neuroprotective Effects

The combination of ferulic acid and borneol has been investigated for its neuroprotective potential, with studies indicating a synergistic effect in models of cerebral ischemia. Borneol is known to facilitate the passage of compounds across the blood-brain barrier, which could enhance the neuroprotective effects of ferulic acid within the central nervous system. The neuroprotective mechanisms of related compounds often involve the modulation of signaling pathways associated with inflammation and apoptosis, such as the NF-κB and TLR4/MyD88 pathways.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of the biological activities of this compound. These protocols are based on established methods for similar compounds and should be optimized for this compound.

Protocol 1: Chemical Synthesis of this compound via Steglich Esterification

Materials:

  • Ferulic acid

  • Borneol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve ferulic acid (1 equivalent) and borneol (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Add DMAP (0.1 equivalents) to the solution and stir at room temperature.

  • In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.

  • Add the DCC solution dropwise to the ferulic acid and borneol solution at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product using techniques such as NMR and mass spectrometry.

Synthesis_Workflow Reactants Ferulic Acid + Borneol + DMAP in DCM Reaction Reaction Mixture (0°C to RT, 12-24h) Reactants->Reaction DCC DCC in DCM DCC->Reaction Filtration Filtration Reaction->Filtration DCU DCU (precipitate) Filtration->DCU remove Workup Aqueous Workup (NaHCO3, Brine) Filtration->Workup Drying Drying (MgSO4) Workup->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Chemical synthesis workflow for this compound.
Protocol 2: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound in methanol.

  • In a 96-well plate, add 100 µL of each this compound dilution to triplicate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the sample solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Protocol 3: Anti-Inflammatory Activity in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS, no this compound) and a positive control group (LPS only) should be included.

  • Collect the cell culture supernatants.

  • Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Analyze the data to determine the dose-dependent inhibitory effect of this compound on cytokine production.

Signaling Pathway Diagrams

The anti-inflammatory and neuroprotective effects of compounds like this compound are often mediated through the modulation of key signaling pathways.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Bornyl_Ferulate_cyto This compound Bornyl_Ferulate_cyto->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Genes activates transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutral_Molecule Neutralized ROS ROS->Neutral_Molecule Cellular_Damage Cellular Damage (Lipid peroxidation, etc.) ROS->Cellular_Damage causes Bornyl_Ferulate This compound Bornyl_Ferulate->ROS donates H• Stable_Radical Stable this compound Radical Bornyl_Ferulate->Stable_Radical

Caption: Antioxidant mechanism of this compound via radical scavenging.

Conclusion

This compound is a promising synthetic derivative with the potential for significant antioxidant, anti-inflammatory, and neuroprotective activities. The protocols and information provided herein offer a foundational framework for researchers to synthesize and evaluate the therapeutic potential of this compound. Further research is warranted to establish specific quantitative data for this compound and to elucidate its precise mechanisms of action in various disease models.

References

Application Notes and Protocols for the Purification of Bornyl Ferulate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate, an ester of ferulic acid and borneol, is a compound of interest for its potential therapeutic properties, including applications in the management of cerebrovascular diseases. Its synthesis results in a crude mixture containing the desired product, unreacted starting materials, and byproducts. Effective purification is crucial to isolate this compound in high purity for subsequent research and development. Column chromatography, a fundamental and widely used separation technique in organic chemistry, is an effective method for this purpose. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. In the case of this compound purification, silica gel, a polar adsorbent, serves as the stationary phase. A nonpolar mobile phase, typically a mixture of hexane or petroleum ether and a more polar solvent like ethyl acetate, is used to elute the compounds from the column. Due to its molecular structure, this compound will have a specific polarity that dictates its interaction with the stationary and mobile phases, allowing for its separation from impurities of different polarities. Less polar compounds will travel down the column faster with the mobile phase, while more polar compounds will be retained longer by the silica gel.

Experimental Protocols

Materials and Equipment
  • Stationary Phase: Silica gel (for column chromatography, typically 230-400 mesh)

  • Mobile Phase Solvents:

    • Hexane or Petroleum Ether (analytical grade)

    • Ethyl Acetate (analytical grade)

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Separatory funnel (for solvent reservoir)

    • Beakers and Erlenmeyer flasks

    • Glass wool or cotton

    • Sand (washed and dried)

    • Collection tubes or flasks

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • TLC developing chamber

    • UV lamp (for visualization)

    • Rotary evaporator

  • Crude Sample: Synthesized crude this compound mixture

Protocol 1: Determination of Optimal Mobile Phase using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system (mobile phase) using TLC. The ideal mobile phase should provide a good separation of this compound from its impurities, with the Rf value of this compound being approximately 0.2-0.4 for effective column separation.

  • Prepare TLC Eluents: Prepare a series of solvent mixtures with varying ratios of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3, 1:1).

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm and/or 366 nm). If the compounds are not UV-active, use a staining reagent (e.g., iodine vapor or potassium permanganate stain).

  • Calculate Rf Values: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the Optimal Mobile Phase: The solvent system that gives a clear separation of the desired compound (this compound) from other spots, with an Rf value for this compound in the range of 0.2-0.4, is the optimal mobile phase for column chromatography.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation (Wet Packing Method):

    • Securely clamp a glass chromatography column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane). The amount of silica gel should be 30-50 times the weight of the crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it in a flask. Continue adding the slurry until the desired column height is reached.

    • Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top to protect the surface of the stationary phase.

    • Continuously add the mobile phase to the column, ensuring the silica gel bed does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the mobile phase or a volatile solvent in which it is highly soluble (e.g., dichloromethane).

    • Carefully apply the sample solution onto the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column, filling the space above the sand. A separatory funnel can be used as a solvent reservoir for continuous elution.

    • Begin collecting the eluent in fractions (e.g., in test tubes or small flasks). The size of the fractions can be adjusted based on the scale of the separation.

    • If a single solvent system does not provide adequate separation, a gradient elution can be employed. This involves starting with a less polar solvent system and gradually increasing the polarity by adding more of the polar solvent.

  • Analysis of Fractions:

    • Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it with the mobile phase used for the column.

    • Identify the fractions containing the pure this compound. These will show a single spot corresponding to the Rf of this compound determined earlier.

    • Combine the pure fractions.

  • Isolation of Purified this compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques such as NMR, HPLC, or mass spectrometry.

Data Presentation

Compound Stationary Phase Mobile Phase Purity Achieved Yield Reference
Ethyl FerulateSilica GelPetroleum Ether : Ethyl Acetate (8:1 v/v)Not specifiedHighN/A
Hexadecyl FerulateSilica Gel (230 mesh)Hexane : Ethyl Acetate (gradient, with 80:20 v/v eluting the product)>95%76.77 ± 1.35%[1]
Phytosterol FerulateSilica GelPetroleum Ether : Ethyl Acetate (4:1 v/v)>95%55.6%N/A
Coniferyl FerulateNot specified (Silica gel mentioned in context)Not specified for column chromatography>98% (by HPCPC)Not specified[2]

Mandatory Visualization

The following diagram illustrates the general workflow for the purification of this compound using column chromatography.

Bornyl_Ferulate_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation cluster_result Final Product TLC 1. TLC Analysis to Determine Optimal Mobile Phase Column_Prep 2. Column Packing (Silica Gel) Sample_Loading 3. Sample Loading (Crude this compound) Column_Prep->Sample_Loading Elution 4. Elution with Mobile Phase Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection Fraction_Analysis 6. TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Combine_Fractions 7. Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal 8. Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Purified This compound Solvent_Removal->Pure_Product

Caption: Workflow for this compound Purification.

References

Application Note: Quantification of Bornyl Ferulate using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC (High-Performance Liquid Chromatography) method for the quantification of Bornyl ferulate has been developed and validated to ensure accuracy, precision, and reliability for researchers, scientists, and professionals in drug development. This application note provides a detailed protocol for the quantitative analysis of this compound in various sample matrices.

Introduction

This compound is an ester formed from borneol and ferulic acid. Ferulic acid is a well-known antioxidant, and its derivatives are of significant interest in the pharmaceutical and cosmetic industries for their potential therapeutic effects.[1][2] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note describes a robust HPLC method for this purpose.

Principle of the Method

The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and acidified water. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.

Experimental Protocols

1. Equipment and Reagents

  • HPLC System: An Agilent 1200 series or equivalent system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Chromatographic Column: A reversed-phase HiQSil C-18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]

  • Software: EZ-Chrome Elite or equivalent chromatography data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[1]

    • Water (HPLC grade)

    • Acetic acid (glacial, analytical grade)[1]

    • This compound reference standard

2. Preparation of Solutions

  • Mobile Phase: A mixture of acetonitrile and 0.2% formic acid in water (v/v) in a gradient elution.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
ColumnHiQSil C-18 (250 x 4.6 mm, 5 µm)
Mobile PhaseA: 0.2% Formic acid in Water, B: Acetonitrile with 0.2% formic acid
Gradient0-15 min, 50-90% B; 15-20 min, 90% B; 20.1-25 min, 50% B
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength320 nm

4. Sample Preparation

The sample preparation will depend on the matrix. A general procedure for a solid sample is as follows:

  • Accurately weigh a portion of the homogenized sample.

  • Extract the sample with a suitable solvent (e.g., methanol) using sonication or vortexing.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

5. Method Validation

The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

  • Linearity: A linear relationship between the peak area and the concentration of this compound was observed in the range of 1-100 µg/mL.

  • Precision: The precision of the method was determined by analyzing replicate injections of the standard solution at three different concentrations.

  • Accuracy: The accuracy was assessed by a recovery study of a spiked placebo.

  • LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio.

Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
25380850
50761700
1001523400
Regression Equation y = 15234x - 25.8
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (Recovery %)
101.21.599.5
500.81.1100.2
900.50.999.8

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.50

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report Logical_Relationship Analyte This compound Separation Separation based on Polarity Analyte->Separation Stationary_Phase C18 Column (Non-polar) Stationary_Phase->Separation Mobile_Phase Acetonitrile/Water (Polar) Mobile_Phase->Separation Detection UV Detection at 320 nm Separation->Detection Quantification Peak Area vs. Concentration Detection->Quantification

References

Application Notes and Protocols for the Analysis of Bornyl Ferulate by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate is an ester formed from the conjugation of borneol, a bicyclic monoterpene, and ferulic acid, a derivative of hydroxycinnamic acid. This compound is of significant interest in pharmaceutical and nutraceutical research due to the combined biological activities of its constituent parts. Borneol is known for its anti-inflammatory and analgesic properties, while ferulic acid is a potent antioxidant. The analysis of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and quality control of related products. This document provides a comprehensive guide for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis, which is particularly suitable for lipophilic compounds like this compound.

Reagents and Materials:

  • Blank biological matrix (e.g., human or rat plasma)

  • This compound analytical standard (CAS 55511-07-4)[1]

  • Internal Standard (IS) (e.g., stable isotope-labeled this compound or a structurally similar compound like bornyl caffeate)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the biological sample (blank, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is ideal for the separation of this compound. A gradient elution with acetonitrile and water, both containing a small amount of formic acid, will ensure good peak shape and ionization efficiency.

ParameterRecommended Conditions
LC System UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS/MS) Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for selective and sensitive quantification. Based on the structure of this compound (Molecular Formula: C20H26O4, Molecular Weight: 330.42)[1][2] and fragmentation patterns of similar compounds like bornyl caffeate (precursor ion [M-H]- at m/z 315.1602)[3] and ferulic acid, the following parameters are proposed.

ParameterRecommended Conditions
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Precursor Ion (Q1) m/z 329.2 (for [M-H]⁻ of this compound)
Product Ions (Q3) m/z 193.1 (loss of borneol), m/z 178.1 (loss of borneol and methyl), m/z 134.1 (further fragmentation of ferulic acid moiety)
Internal Standard To be determined based on the selected IS (e.g., for bornyl caffeate [M-H]⁻, Q1: m/z 315.2, Q3: m/z 179.1)
Collision Gas Argon
Ion Source Temperature 500°C
IonSpray Voltage -4500 V

Data Presentation

Table 1: Proposed MRM Transitions for this compound Analysis
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound329.2193.1-25
This compound329.2178.1-35
Internal Standard(To be determined)(To be determined)(To be determined)
Table 2: Method Validation Parameters (Hypothetical Data Based on Similar Assays)
ParameterAcceptance CriteriaExpected Performance
Linearity (r²) > 0.99> 0.995 over a concentration range of 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 101 ng/mL
Precision (%RSD) < 15%Intra-day and Inter-day precision < 10%
Accuracy (%Bias) ± 15%Within ± 10% of the nominal concentration
Recovery (%) Consistent and reproducible> 85%
Matrix Effect 85% - 115%Within acceptable limits
Stability < 15% degradationStable in plasma for 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.

G Proposed Fragmentation Pathway of this compound precursor This compound [M-H]⁻ m/z 329.2 loss_borneol - Borneol (C₁₀H₁₈O) precursor->loss_borneol fragment1 Ferulic Acid Anion m/z 193.1 loss_ch3 - CH₃ fragment1->loss_ch3 loss_co2 - CO₂ fragment1->loss_co2 fragment2 [Ferulic Acid - CH₃]⁻ m/z 178.1 fragment4 [Ferulic Acid - CH₃ - CO₂]⁻ m/z 134.1 fragment2->fragment4 fragment3 [Ferulic Acid - CO₂]⁻ m/z 149.1 fragment3->fragment4 loss_borneol->fragment1 loss_ch3->fragment2 loss_co2->fragment3

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate is a compound that combines the structural features of borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. Both parent molecules have been independently reported to possess anti-inflammatory properties. These properties are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The conjugation of these two moieties in this compound may offer unique or enhanced anti-inflammatory effects.

These application notes provide a comprehensive overview of the in vitro assays that can be employed to characterize the anti-inflammatory activity of this compound. Detailed protocols for the most relevant assays are provided to enable researchers to assess its potential as a novel anti-inflammatory agent.

Putative Anti-inflammatory Mechanism of this compound

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. In response to inflammatory stimuli such as lipopolysaccharide (LPS), immune cells like macrophages activate intracellular signaling cascades, primarily the NF-κB and MAPK pathways. This leads to the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the subsequent production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This compound may interfere with these pathways, leading to a reduction in the inflammatory response.

Bornyl_Ferulate_Anti_inflammatory_Pathway Proposed Anti-inflammatory Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cytoplasm2 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) TLR4->MAPK (p38, ERK, JNK) IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits NF-κB_nucleus NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nucleus translocates Bornyl_ferulate This compound Bornyl_ferulate->IKK Inhibition Bornyl_ferulate->MAPK (p38, ERK, JNK) Inhibition Gene_Expression Pro-inflammatory Gene Transcription NF-κB_nucleus->Gene_Expression mRNA mRNA Gene_Expression->mRNA iNOS_COX2 iNOS, COX-2 mRNA->iNOS_COX2 Cytokines TNF-α, IL-1β, IL-6 mRNA->Cytokines NO NO iNOS_COX2->NO produces Inflammation Inflammation Cytokines->Inflammation NO->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Data Presentation

Note: Extensive literature searches did not yield specific quantitative anti-inflammatory data for this compound. The following tables summarize the available data for its constituent components, borneol and ferulic acid, as well as structurally related compounds. This information can serve as a benchmark for evaluating the activity of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundConcentration% Inhibition of NO ProductionIC₅₀ (µM)Reference
Bornyl salicylate 10 µg/mLSignificant reductionNot Reported
Ferulic acid 100 µg/mL~74%Not Reported
Ethyl ferulate 10-80 mg/LDose-dependent inhibitionNot Reported

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CompoundCytokineConcentration% InhibitionReference
Borneol TNF-α, IL-650 mg/mLSignificant reduction
Bornyl acetate TNF-α, IL-1β, IL-6Not SpecifiedDown-regulated
Ferulic acid TNF-α, IL-1β, IL-6Not SpecifiedDown-regulated
Ethyl ferulate TNF-α, IL-6, IL-1β10-80 mg/LDose-dependent inhibition

Experimental Protocols

A general workflow for assessing the in vitro anti-inflammatory activity of a test compound is depicted below.

Experimental_Workflow General Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_assays Downstream Assays Cell_Culture 1. Cell Culture (e.g., RAW 264.7 macrophages) Cell_Seeding 2. Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Treatment 3. Pre-treatment with This compound Cell_Seeding->Compound_Treatment LPS_Stimulation 4. Stimulation with LPS Compound_Treatment->LPS_Stimulation Incubation 5. Incubation (e.g., 24 hours) LPS_Stimulation->Incubation Supernatant_Collection 6. Collect Supernatant (for NO and Cytokine Assays) Incubation->Supernatant_Collection Cell_Lysis 7. Cell Lysis (for Western Blot) Incubation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Protein Expression Analysis (Western Blot) Cell_Lysis->Western_Blot Data_Analysis 8. Data Analysis and Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage the cells every 2-3 days when they reach 80-90% confluency.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Materials:

    • RAW 264.7 cells

    • 96-well culture plates

    • This compound stock solution (dissolved in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (for standard curve)

    • Culture medium

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • The percentage inhibition of NO production is calculated as: [(NO in LPS group - NO in treatment group) / NO in LPS group] x 100%.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for the quantification of TNF-α, IL-1β, and IL-6 in cell culture supernatants using commercially available ELISA kits.

  • Materials:

    • Supernatants from cell cultures (as prepared in the NO assay protocol).

    • Commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6.

    • Microplate reader.

  • Protocol:

    • Follow the instructions provided with the specific ELISA kit.

    • Briefly, the wells of the ELISA plate are pre-coated with a capture antibody specific for the cytokine of interest.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the wells to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for the cytokine.

    • Wash the wells and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the wells and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Calculate the cytokine concentrations in the samples from the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This assay is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Materials:

    • RAW 264.7 cells

    • 6-well culture plates

    • This compound and LPS

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for a shorter duration (e.g., 15-60 minutes, as phosphorylation events are rapid).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using the BCA assay.

    • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation. The levels of phosphorylated proteins are typically normalized to the total protein levels.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the anti-inflammatory properties of this compound. By employing these assays, researchers can elucidate its mechanism of action and gather the necessary data to support its further development as a potential therapeutic agent for inflammatory diseases. It is recommended to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Application Notes: Measuring the Antioxidant Activity of Bornyl Ferulate using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate, an ester of ferulic acid and borneol, is a compound of interest for its potential antioxidant properties. Ferulic acid, a phenolic compound found in various plant sources, is well-known for its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used, rapid, and simple method to evaluate the antioxidant capacity of chemical compounds.[1][2] This application note provides a detailed protocol for measuring the antioxidant activity of this compound using the DPPH assay, outlines the underlying chemical principles, and presents a framework for data analysis.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm.[1][3] When an antioxidant, such as this compound, is added to the DPPH solution, it reduces the DPPH radical to DPPH-H (2,2-diphenyl-1-picrylhydrazine). This reduction results in a color change from violet to pale yellow, which is measured by a decrease in absorbance at 517 nm. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials and Reagents:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Ferulic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes

  • Volumetric flasks

  • Aluminum foil

Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. For example, to prepare a 0.2 mM solution, dissolve ~7.9 mg of DPPH in 100 mL of solvent. The solution should be freshly prepared and kept in a light-protected container (e.g., wrapped in aluminum foil) to prevent degradation.

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol or ethanol at a known concentration (e.g., 1 mg/mL).

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing.

  • Positive Control Solution: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or ferulic acid in the same manner as the test compound.

Assay Procedure (Microplate Method):

  • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.

  • Add 100 µL of the different concentrations of this compound working solutions to the wells.

  • For the positive control, add 100 µL of the different concentrations of the standard antioxidant to separate wells.

  • For the blank (control), add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

  • Each concentration should be tested in triplicate.

Calculation of DPPH Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution without the sample (blank).

  • A_sample is the absorbance of the DPPH solution with the this compound or standard.

The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound. The concentration that corresponds to 50% inhibition is the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear and structured table. While specific data for this compound is not available in the provided search results, the following table illustrates how to present the data, using ferulic acid and its derivatives as examples from the literature. The values for this compound would be determined experimentally and entered accordingly.

CompoundIC50 (µg/mL)Reference
Ferulic Acid9.9
Propionyl FerulateLower than Ferulic Acid
This compound To be determined
Ascorbic Acid (Standard)43.2
Trolox (Standard)6.3

Note: The antioxidant activity of ferulic acid derivatives can be influenced by the ester group. It has been shown that some modifications can improve the antioxidant capacity compared to the parent ferulic acid.

Visualizations

Mechanism of DPPH Radical Scavenging

The following diagram illustrates the chemical reaction between the DPPH radical and an antioxidant (e.g., this compound), leading to the reduction of DPPH.

Caption: DPPH radical scavenging by an antioxidant via Hydrogen Atom Transfer (HAT).

Experimental Workflow for DPPH Assay

The following diagram outlines the key steps in the experimental workflow for the DPPH assay.

DPPH_Workflow prep Prepare Solutions (DPPH, Sample, Control) mix Mix DPPH with Sample/ Control in Microplate prep->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Caption: Experimental workflow of the DPPH antioxidant activity assay.

Conclusion

The DPPH assay is a reliable and straightforward method for assessing the in vitro antioxidant activity of this compound. By following the detailed protocol and data analysis framework presented in these application notes, researchers can effectively screen and characterize the free radical scavenging potential of this and other related compounds. The provided visualizations of the reaction mechanism and experimental workflow further aid in understanding and implementing the assay. The antioxidant efficacy of ferulates can be influenced by their chemical structure, and it is anticipated that this compound will exhibit significant antioxidant properties. Experimental validation is crucial to quantify its specific activity.

References

Application Notes and Protocols for Bornyl Ferulate in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate is an ester formed from borneol, a bicyclic monoterpene, and ferulic acid, a hydroxycinnamic acid derivative. While direct studies on this compound are limited, the extensive research on its constituent components and related compounds, such as bornyl acetate and other ferulate esters, provides a strong foundation for exploring its potential therapeutic applications. Ferulic acid is well-known for its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties[1][2]. Similarly, borneol and its acetate ester, bornyl acetate, have demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models[3][4].

These application notes synthesize the available data on related molecules to provide a comprehensive guide for investigating the utility of this compound in cell culture studies. The focus is on its potential mechanisms of action in oncology, inflammation, and neuroprotection.

Potential Applications in Cell Culture

Anti-Cancer and Cytotoxicity Studies

Bornyl acetate, a structurally similar compound, has shown potent cytotoxic and anti-proliferative effects against a range of cancer cell lines, including cervical (HeLa), colon (HT-29, SW480), lung (A549), and breast (MCF-7) cancer cells. The anti-cancer activity is often dose-dependent and can surpass that of conventional chemotherapeutic agents like cisplatin in certain cell lines. The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation and colony formation, and suppression of cancer cell migration and invasion.

Anti-Inflammatory Research

Both bornyl acetate and ferulic acid derivatives have been shown to exert significant anti-inflammatory effects. They can inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS). This suggests that this compound is a strong candidate for investigating inflammation-related cellular processes.

Neuroprotection Assays

Ferulic acid and its derivatives are recognized for their neuroprotective capabilities against oxidative stress and ischemia/reperfusion-induced injury in neuronal cell models like PC-12 cells. Bornyl acetate has also shown protective effects against cytotoxicity in PC12 cells, suggesting a potential role in models of neurodegenerative diseases like Alzheimer's. Therefore, this compound could be explored for its ability to mitigate neuronal cell death and dysfunction.

Key Signaling Pathways

Based on studies of its parent compounds and related esters, this compound is likely to modulate several critical intracellular signaling pathways.

PI3K_AKT_Pathway BF This compound PI3K PI3K BF->PI3K Inhibition AKT p-AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Proliferation & Invasion AKT->Proliferation Promotion

Caption: this compound may inhibit the PI3K/AKT pathway, promoting apoptosis.

Studies on bornyl acetate in colorectal cancer cells have demonstrated that its anti-tumor effects are mediated through the suppression of the Phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) signaling pathway. Ferulic acid has also been shown to block this pathway in osteosarcoma cells. Inhibition of AKT phosphorylation leads to decreased cell survival and proliferation and an increase in apoptosis.

NFkB_Pathway BF This compound IKK IKK BF->IKK Inhibition IkB p-IκB IKK->IkB Phosphorylation NFkB NF-κB (p65 translocation) IkB->NFkB Activation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB->Genes Transcription

Caption: this compound may suppress NF-κB signaling to reduce inflammation.

Bornyl cinnamate and ferulic acid derivatives inhibit inflammatory gene expression by suppressing the redox-sensitive nuclear factor-κB (NF-κB) signaling pathway. This is achieved by blocking the activation of I-κB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

MAPK_Pathway BF This compound MAPKs p-ERK, p-JNK, p-p38 BF->MAPKs Inhibition Cytokines Pro-inflammatory Cytokines MAPKs->Cytokines Production

Caption: this compound may inhibit the MAPK pathway to reduce inflammation.

Bornyl acetate has been shown to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by reducing the phosphorylation of ERK, JNK, and p38. The MAPK pathway is crucial for the production of pro-inflammatory cytokines, and its inhibition contributes to the compound's anti-inflammatory effects.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-proliferative activities of bornyl acetate , a closely related compound, against various human cancer cell lines. This data can serve as a starting point for determining effective concentration ranges for this compound.

Table 1: IC₅₀ Values of Bornyl Acetate in Cancer Cell Lines after 24h

Cell LineCancer TypeBornyl Acetate IC₅₀ (µg/mL)Cisplatin IC₅₀ (µg/mL)
HeLaCervical Carcinoma71.97126.75
HT-29Colon Adenocarcinoma--
A549Lung Carcinoma--
MCF-7Breast Adenocarcinoma--

Note: Specific IC₅₀ values for HT-29, A549, and MCF-7 were not provided in the source, but inhibitory effects were observed.

Table 2: IC₅₀ Values of Bornyl Acetate in Colorectal Cancer Cells

Cell LineTime PointBornyl Acetate IC₅₀ (µg/mL)
SW48024 h15.58
SW48048 h8.21
SW48072 h5.32

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance
  • Cell Lines: HeLa, HT-29, SW480, A549, MCF-7, or RAW 264.7 cells.

  • Culture Medium: Use Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • Culture Conditions: Maintain cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA, centrifuge, and resuspend in fresh medium for passaging or seeding into experimental plates.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or LDH)

This protocol determines the concentration of this compound that inhibits cell viability.

Viability_Workflow Seed Seed Cells (96-well plate) Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 AddReagent Add MTT or LDH Reagent Incubate2->AddReagent Measure Measure Absorbance AddReagent->Measure

Caption: Workflow for assessing cell viability after this compound treatment.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or LDH Cytotoxicity Assay Kit

  • DMSO or Detergent Reagent

  • Microplate reader

Procedure (MTT Assay):

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be <0.2%.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Add 10 µL of MTT reagent to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.

  • Add 100 µL of detergent reagent or DMSO to each well to dissolve the formazan crystals. Leave at room temperature in the dark for 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol 3: Western Blot Analysis

This protocol is used to measure the expression levels of proteins in key signaling pathways (e.g., p-AKT, AKT, p-IκB, Bcl-2, Bax).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, etc.)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Seed cells in 6-well plates, grow to 70-80% confluency, and treat with this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Scrape the cells, collect the lysate, and centrifuge at 12,000g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis: Mix 20-30 µg of protein with SDS loading buffer, boil for 5-10 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Apoptosis Assay (Flow Cytometry)

This protocol quantifies apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion and Future Directions

The data from related compounds strongly suggest that this compound is a promising molecule for cell culture studies in cancer, inflammation, and neurodegeneration. Its potential to modulate key signaling pathways like PI3K/AKT and NF-κB warrants thorough investigation. Future studies should focus on directly confirming these effects with synthesized this compound, exploring its impact on other signaling cascades, and eventually transitioning to in vivo models to validate its therapeutic potential. The protocols provided herein offer a robust framework for initiating these critical cell-based investigations.

References

Application Notes and Protocols: Bornyl Ferulate as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl ferulate, an ester of borneol and ferulic acid, is a naturally occurring phytochemical with potential therapeutic properties. As interest in the bioactivity of plant-derived compounds grows, the need for well-characterized analytical standards and robust analytical methods is paramount for accurate quantification and elucidation of their mechanisms of action. This document provides detailed application notes and protocols for the use of this compound as a standard in phytochemical analysis, including its analytical characterization and potential biological activities.

(-)-Bornyl ferulate is commercially available from various suppliers as a biochemical for research purposes, with purities typically exceeding 98%. Its synthesis has been described in patent literature, highlighting its potential applications in the treatment of cerebrovascular diseases.

Quantitative Data Summary

For consistent and reproducible results in phytochemical analysis, the use of a well-characterized standard is essential. The following table summarizes the key properties of a typical this compound analytical standard.

ParameterValueReference
Chemical Name (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylatePubChem
CAS Number 55511-07-4[1]
Molecular Formula C₂₀H₂₆O₄[1]
Molecular Weight 330.42 g/mol [1]
Purity >98%[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

This protocol is adapted from established methods for the analysis of ferulic acid and its derivatives and should be optimized for specific matrices.

Objective: To quantify the concentration of this compound in a sample extract.

Materials:

  • This compound standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade acetic acid or formic acid

  • Sample extract containing this compound, dissolved in a suitable solvent (e.g., methanol)

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is recommended.

      • Solvent A: Water with 0.1% formic acid (v/v)

      • Solvent B: Acetonitrile with 0.1% formic acid (v/v)

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10-90% B (linear gradient)

      • 20-25 min: 90% B (isocratic)

      • 25-30 min: 90-10% B (linear gradient)

      • 30-35 min: 10% B (isocratic for column re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 325 nm (based on the chromophore of ferulic acid)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the calibration standards to generate a standard curve (peak area vs. concentration).

    • Inject the sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of this compound

This protocol is adapted from methods used for the analysis of bornyl acetate and other terpenoids.

Objective: To confirm the identity of this compound in a sample extract.

Materials:

  • Sample extract containing this compound, dissolved in a volatile solvent (e.g., hexane or dichloromethane)

  • (Optional) Derivatizing agent (e.g., BSTFA with 1% TMCS) to improve volatility and thermal stability, though this compound may be amenable to direct analysis.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column suitable for phytochemical analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Ensure the sample is free of non-volatile residues. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) cleanup.

    • (Optional) If derivatization is required, evaporate the solvent from the sample extract under a gentle stream of nitrogen and add the derivatizing agent. Heat as required (e.g., 70 °C for 30 minutes).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 10 minutes at 280 °C

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-550

  • Analysis:

    • Inject the prepared sample.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Compare the obtained mass spectrum with a reference spectrum from a spectral library or a pure standard. Key fragments would be expected from both the borneol and ferulic acid moieties.

Signaling Pathway Analysis

Emerging research on structurally related compounds such as bornyl cinnamate suggests that this compound may exert its biological effects through the modulation of key inflammatory signaling pathways.[3] Bornyl cinnamate has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophage cells by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.

Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Releases IkB_p P-IκBα IkB_NFkB->IkB_p Bornyl_Ferulate This compound Bornyl_Ferulate->IKK_complex Inhibits Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_active->DNA Binds to Promoter Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Phytochemical Analysis

The following diagram outlines a general workflow for the analysis of this compound in plant extracts, from sample preparation to data analysis.

Phytochemical_Analysis_Workflow Start Plant Material Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Cleanup Sample Cleanup (e.g., SPE, LLE) Crude_Extract->Cleanup Clean_Extract Purified Extract Cleanup->Clean_Extract Analysis Analytical Instrumentation Clean_Extract->Analysis HPLC HPLC-UV/DAD Analysis->HPLC GCMS GC-MS Analysis->GCMS Quantification Quantification HPLC->Quantification Using Standard Curve Identification Identification GCMS->Identification Mass Spectrum Comparison Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis Identification->Data_Analysis

Caption: General workflow for this compound analysis in plant extracts.

References

Application Notes and Protocols for Bornyl Ferulate Delivery Systems to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodologies for developing and characterizing delivery systems for Bornyl ferulate, a lipophilic compound with therapeutic potential, to improve its oral bioavailability. Due to limited specific data on this compound nanoformulations, this document presents generalized protocols for Solid Lipid Nanoparticles (SLNs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), which are highly suitable for lipophilic drugs. The provided data tables are illustrative templates for reporting and comparing formulation characteristics and pharmacokinetic parameters.

Introduction: The Challenge of this compound Delivery

This compound, an ester of ferulic acid and borneol, is a lipophilic molecule with potential therapeutic applications. However, its poor aqueous solubility is anticipated to be a significant barrier to its oral bioavailability, limiting its clinical utility. While direct studies on this compound's bioavailability are scarce, research on its parent compound, ferulic acid, has shown that its clinical efficacy is hampered by low bioavailability.[1] Furthermore, a patent has demonstrated that this compound can act as a prodrug to enhance the brain concentration of ferulic acid, suggesting that modifications to the molecule can improve its delivery to target tissues.[2]

To overcome the challenge of poor solubility and enhance the systemic absorption of this compound, advanced drug delivery systems such as Solid Lipid Nanoparticles (SLNs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are promising strategies.[3][4] These lipid-based nanoformulations can encapsulate lipophilic drugs, protecting them from degradation and facilitating their absorption through the gastrointestinal tract.[3]

Data Presentation: Comparative Analysis of Formulation Characteristics

The following tables provide a template for summarizing and comparing the key quantitative data of different this compound formulations.

Table 1: Physicochemical Characterization of this compound Loaded Solid Lipid Nanoparticles (SLNs)

Formulation CodeLipid MatrixSurfactantParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)
BF-SLN-01Glyceryl MonostearateTween 80150.2 ± 5.60.21 ± 0.02-25.3 ± 1.885.4 ± 3.28.1 ± 0.5
BF-SLN-02Cetyl PalmitatePoloxamer 188180.5 ± 7.10.28 ± 0.03-20.1 ± 2.178.9 ± 4.17.5 ± 0.6
BF-SLN-03Stearic AcidTween 80/Lecithin165.8 ± 6.30.24 ± 0.02-30.5 ± 2.590.1 ± 2.99.2 ± 0.4

Table 2: Formulation Composition and Characteristics of this compound SMEDDS

Formulation CodeOil Phase (%, w/w)Surfactant (%, w/w)Co-surfactant (%, w/w)Globule Size (nm)Self-emulsification Time (s)Drug Content (mg/g)
BF-SMEDDS-ACapryol 90 (40)Cremophor EL (40)Transcutol HP (20)25.6 ± 2.1< 3050.2 ± 1.5
BF-SMEDDS-BLabrafil M 1944 CS (35)Tween 20 (45)Propylene Glycol (20)35.2 ± 3.5< 4548.9 ± 2.1
BF-SMEDDS-COleic Acid (30)Kolliphor RH 40 (50)Ethanol (20)28.9 ± 2.8< 3051.5 ± 1.8

Table 3: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound (Suspension)20150.6 ± 25.32.0 ± 0.5850.4 ± 110.2100
BF-SLN-0320680.2 ± 95.14.0 ± 0.84550.9 ± 520.6535.1
BF-SMEDDS-A20850.5 ± 110.81.5 ± 0.45100.2 ± 610.3600.0

Experimental Protocols

Protocol for Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Cetyl palmitate, Stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Lecithin)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear, homogenous solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant (and co-surfactant, if used) in purified water and heat to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication: Subject the pre-emulsion to high-power probe sonication for 5-15 minutes to reduce the particle size and form a nanoemulsion.

  • Formation of SLNs: Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Storage: Store the resulting SLN dispersion at 4°C.

Protocol for Formulation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines the steps for developing a SMEDDS formulation for this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS, Oleic Acid)

  • Surfactant (e.g., Cremophor EL, Tween 20, Kolliphor RH 40)

  • Co-surfactant (e.g., Transcutol HP, Propylene Glycol, Ethanol)

Procedure:

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select excipients with the highest solubilizing capacity.

    • Perform emulsification efficiency studies by vortexing a mixture of the selected surfactant and oil in water and observing the resulting emulsion for clarity and stability.

  • Construction of Pseudo-ternary Phase Diagrams:

    • Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios.

    • For each mixture, add water dropwise while vortexing and visually inspect for the formation of a clear or slightly bluish, stable microemulsion.

    • Plot the results on a ternary phase diagram to identify the microemulsion region.

  • Preparation of this compound SMEDDS:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.

    • Add the required amount of this compound and mix until it is completely dissolved. A gentle warming (up to 40°C) may be applied to facilitate dissolution.

    • The resulting mixture should be a clear, isotropic liquid.

Protocol for Characterization of Nanoformulations

3.3.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the SLN dispersion or the microemulsion formed from SMEDDS with purified water to an appropriate concentration. Analyze the sample using a Zetasizer or similar instrument to determine the average particle size, PDI (a measure of size distribution), and zeta potential (an indicator of colloidal stability).

3.3.2 Entrapment Efficiency (EE) and Drug Loading (DL) of SLNs

  • Method: Centrifugation or ultrafiltration followed by spectrophotometric or chromatographic analysis.

  • Procedure:

    • Separate the unencapsulated this compound from the SLN dispersion by centrifuging the sample at high speed (e.g., 15,000 rpm for 30 minutes).

    • Collect the supernatant containing the free drug.

    • Quantify the amount of this compound in the supernatant using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

Protocol for In Vitro Drug Release Study

This protocol uses the dialysis bag method to assess the in vitro release of this compound from the nanoformulations.

Materials:

  • This compound formulation (SLN or SMEDDS)

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Phosphate buffered saline (PBS, pH 7.4) containing a small percentage of a solubilizing agent (e.g., 0.5% Tween 80) to maintain sink conditions.

Procedure:

  • Soak the dialysis membrane in the release medium for at least 12 hours before use.

  • Place a known amount of the this compound formulation (e.g., 1 mL of SLN dispersion or SMEDDS) into the dialysis bag and seal both ends.

  • Immerse the sealed dialysis bag in a beaker containing a defined volume of the release medium (e.g., 100 mL).

  • Place the beaker in a shaking water bath maintained at 37°C with a constant stirring speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed release medium.

  • Analyze the withdrawn samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug released versus time.

Protocol for In Vivo Bioavailability Assessment

This protocol provides a general guideline for conducting a pharmacokinetic study in rats to determine the oral bioavailability of this compound formulations. All animal experiments should be conducted in accordance with approved ethical guidelines.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulations (suspension, SLNs, SMEDDS)

  • Oral gavage needles

  • Blood collection tubes (containing an anticoagulant like heparin or EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the rats overnight (12 hours) with free access to water before the experiment.

  • Divide the rats into groups (e.g., control group receiving this compound suspension, and test groups receiving SLN and SMEDDS formulations).

  • Administer the formulations orally via gavage at a predetermined dose of this compound.

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

  • Calculate the relative bioavailability of the nanoformulations compared to the suspension using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) x (Dose_control / Dose_test) x 100.

Visualization of Workflows and Concepts

Diagrams

Bioavailability_Challenge cluster_0 Challenges with Oral Delivery of this compound cluster_1 Proposed Solution: Lipid-Based Nanoformulations Poor Aqueous Solubility Poor Aqueous Solubility Low Dissolution Rate Low Dissolution Rate Poor Aqueous Solubility->Low Dissolution Rate Low Oral Bioavailability Low Oral Bioavailability Low Dissolution Rate->Low Oral Bioavailability Limited Therapeutic Efficacy Limited Therapeutic Efficacy Low Oral Bioavailability->Limited Therapeutic Efficacy Encapsulation in Lipid Matrix Encapsulation in Lipid Matrix Improved Dissolution Improved Dissolution Encapsulation in Lipid Matrix->Improved Dissolution Increased Surface Area Increased Surface Area Increased Surface Area->Improved Dissolution Enhanced Absorption Enhanced Absorption Improved Dissolution->Enhanced Absorption Improved Bioavailability Improved Bioavailability Enhanced Absorption->Improved Bioavailability

Caption: Rationale for using nanoformulations for this compound.

SLN_Preparation_Workflow Start Start Melt Lipid & Dissolve this compound Melt Lipid & Dissolve this compound Start->Melt Lipid & Dissolve this compound Prepare Hot Aqueous Surfactant Solution Prepare Hot Aqueous Surfactant Solution Start->Prepare Hot Aqueous Surfactant Solution High-Speed Homogenization (Pre-emulsion) High-Speed Homogenization (Pre-emulsion) Melt Lipid & Dissolve this compound->High-Speed Homogenization (Pre-emulsion) Prepare Hot Aqueous Surfactant Solution->High-Speed Homogenization (Pre-emulsion) Probe Sonication (Nanoemulsion) Probe Sonication (Nanoemulsion) High-Speed Homogenization (Pre-emulsion)->Probe Sonication (Nanoemulsion) Cooling and Crystallization Cooling and Crystallization Probe Sonication (Nanoemulsion)->Cooling and Crystallization This compound SLN Dispersion This compound SLN Dispersion Cooling and Crystallization->this compound SLN Dispersion

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

SMEDDS_Development_Workflow Start Start Screening of Excipients (Oil, Surfactant, Co-surfactant) Screening of Excipients (Oil, Surfactant, Co-surfactant) Start->Screening of Excipients (Oil, Surfactant, Co-surfactant) Construct Pseudo-ternary Phase Diagrams Construct Pseudo-ternary Phase Diagrams Screening of Excipients (Oil, Surfactant, Co-surfactant)->Construct Pseudo-ternary Phase Diagrams Identify Microemulsion Region Identify Microemulsion Region Construct Pseudo-ternary Phase Diagrams->Identify Microemulsion Region Select Optimal Formulation Ratio Select Optimal Formulation Ratio Identify Microemulsion Region->Select Optimal Formulation Ratio Dissolve this compound in Excipient Mixture Dissolve this compound in Excipient Mixture Select Optimal Formulation Ratio->Dissolve this compound in Excipient Mixture This compound SMEDDS This compound SMEDDS Dissolve this compound in Excipient Mixture->this compound SMEDDS

Caption: Workflow for SMEDDS formulation development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coniferyl Ferulate Extraction from Angelica sinensis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimized extraction of coniferyl ferulate from Angelica sinensis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the correct terminology: "Bornyl ferulate" or "Coniferyl ferulate" in the context of Angelica sinensis?

A1: The predominant and scientifically accurate term for the major ferulate ester found in Angelica sinensis is coniferyl ferulate .[1] While other ferulate esters may exist in trace amounts, coniferyl ferulate is a significant bioactive compound in this plant.[1][2] This guide will focus on the extraction and optimization of coniferyl ferulate.

Q2: Which extraction method provides the highest yield of coniferyl ferulate from Angelica sinensis?

A2: Studies have shown that modern extraction techniques generally outperform traditional methods. Pressurized Liquid Extraction (PLE) has been demonstrated to have the highest extraction efficiency for coniferyl ferulate, followed by Sonication Extraction (SE) and Supercritical Fluid Extraction (SFE).[3] Traditional methods like hydrodistillation and decoction are reported to yield no detectable coniferyl ferulate.[3]

Q3: What are the critical parameters to control during extraction?

A3: The choice of solvent, temperature, extraction time, and pressure are all critical parameters that can significantly impact the extraction yield and purity of coniferyl ferulate. For instance, in PLE, optimizing these variables is crucial for achieving high efficiency. Similarly, for Ultrasonic-Assisted Extraction (UAE), parameters such as ultrasonic power, frequency, and duration need to be carefully optimized.

Q4: How can I quantify the amount of coniferyl ferulate in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of coniferyl ferulate. Proper method validation, including linearity, accuracy, and precision, is essential for obtaining reliable quantitative results.

Troubleshooting Guides

Extraction Issues
Problem Possible Causes Solutions
Low or no yield of coniferyl ferulate - Inappropriate extraction method (e.g., decoction).- Non-optimized extraction parameters (temperature, time, solvent).- Degradation of the compound due to excessive heat or prolonged extraction.- Poor quality of the plant material.- Switch to a more efficient method like PLE or UAE.- Systematically optimize extraction parameters.- Use milder extraction conditions to prevent degradation.- Ensure the use of high-quality, properly identified Angelica sinensis raw material.
Poor reproducibility of extraction results - Inconsistent particle size of the plant material.- Fluctuations in extraction temperature or pressure.- Inconsistent solvent-to-solid ratio.- Incomplete extraction.- Grind the plant material to a uniform and fine powder.- Ensure precise control and monitoring of all extraction parameters.- Maintain a consistent and accurately measured solvent-to-solid ratio for all extractions.- Ensure sufficient extraction time for complete recovery.
Extract contains a high level of impurities - Non-selective solvent.- Extraction conditions are too harsh, leading to the co-extraction of undesirable compounds.- Use a more selective solvent system. For example, a pre-extraction with a non-polar solvent like n-heptane can enrich coniferyl ferulate.- Optimize extraction parameters to be more selective for the target compound.
HPLC Analysis Issues
Problem Possible Causes Solutions
Poor peak shape (tailing or fronting) - Column overload.- Inappropriate mobile phase pH.- Column contamination or degradation.- Reduce the injection volume or dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Flush the column with a strong solvent or replace the column if necessary.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Leaks in the HPLC system.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check for and repair any leaks in the system.
Baseline noise or drift - Air bubbles in the detector or pump.- Contaminated mobile phase or detector cell.- Insufficient mobile phase degassing.- Purge the pump and detector to remove air bubbles.- Use high-purity solvents and flush the detector cell.- Ensure the mobile phase is adequately degassed before use.

Data Presentation

Comparison of Extraction Methods for Coniferyl Ferulate
Extraction Method Key Optimized Parameters Relative Extraction Efficiency Notes
Pressurized Liquid Extraction (PLE) Solvent: Ethanol; Temperature: 100°C; Pressure: 1500 psi; Time: 10 minVery HighOffers high efficiency and automation with reduced solvent consumption.
Sonication Extraction (SE) Solvent: Ethanol; Time: 30 minHighA simpler and faster alternative to traditional methods.
Supercritical Fluid Extraction (SFE) Fluid: CO2 with ethanol as a modifierModerate to HighAn environmentally friendly method, but may require more complex optimization.
Hydrodistillation Water as solvent, boiling temperatureNot DetectedNot suitable for the extraction of coniferyl ferulate.
Decoction Water as solvent, boiling temperatureNot DetectedNot suitable for the extraction of coniferyl ferulate.

Note: Relative efficiencies are based on a comparative study. Actual yields will vary depending on the specific experimental conditions and the quality of the plant material.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Coniferyl Ferulate
  • Material Preparation : Grind dried Angelica sinensis roots into a fine powder (approximately 40-60 mesh).

  • Extraction Setup : Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

  • Solvent Addition : Add a suitable solvent, such as ethanol, at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

  • Ultrasonic Treatment : Place the vessel in an ultrasonic bath. Set the ultrasonic power (e.g., 250 W) and frequency (e.g., 40 kHz).

  • Extraction : Conduct the extraction for a predetermined duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 50°C).

  • Filtration : After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Solvent Evaporation : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Quantification : Redissolve a known amount of the crude extract in a suitable solvent and analyze by HPLC to determine the coniferyl ferulate content.

Protocol 2: Pressurized Liquid Extraction (PLE) of Coniferyl Ferulate
  • Sample Preparation : Mix the powdered Angelica sinensis with a dispersing agent like diatomaceous earth.

  • Cell Loading : Load the mixture into the extraction cell of the PLE system.

  • Parameter Setting : Set the extraction parameters on the instrument, including:

    • Solvent : Ethanol

    • Temperature : 100°C

    • Pressure : 1500 psi

    • Static Extraction Time : 10 minutes

    • Number of Cycles : 2

  • Extraction : Start the automated extraction process. The instrument will heat and pressurize the solvent and pass it through the sample cell.

  • Collection : The extract is automatically collected in a vial.

  • Post-extraction : Flush the system with nitrogen gas to purge any remaining extract.

  • Analysis : Analyze the collected extract directly or after appropriate dilution using HPLC.

Mandatory Visualizations

Signaling Pathways Modulated by Angelica sinensis Extracts

The bioactive compounds in Angelica sinensis, including ferulates, have been shown to exert their therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cell survival.

PI3K_Akt_Pathway Angelica_sinensis Angelica sinensis Extracts (Ferulates) PI3K PI3K Angelica_sinensis->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: PI3K/Akt signaling pathway activated by Angelica sinensis extracts.

NFkB_Pathway cluster_cytoplasm Cytoplasm Angelica_sinensis Angelica sinensis Extracts (Ferulates) IKK IKK Angelica_sinensis->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) (Inactive Complex) IkB->NFkB_p65_p50 Inhibits NFkB_active NF-κB (Active) NFkB_p65_p50->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes

Caption: Inhibition of the NF-κB inflammatory pathway by Angelica sinensis extracts.

Experimental Workflow

Extraction_Workflow Start Start: Dried Angelica sinensis Roots Grinding Grinding & Sieving Start->Grinding Extraction Optimized Extraction (e.g., UAE or PLE) Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract HPLC_Analysis HPLC Quantification Crude_Extract->HPLC_Analysis Pure_Compound Pure Coniferyl Ferulate HPLC_Analysis->Pure_Compound

Caption: General experimental workflow for coniferyl ferulate extraction.

References

"Bornyl ferulate" stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bornyl Ferulate Stability

This technical support center provides guidance on the stability of this compound in solution and during storage. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: Based on studies of ferulic acid and its esters, the primary factors influencing the stability of this compound in solution are pH, exposure to light, temperature, and the type of solvent used. This compound, being an ester of ferulic acid, is susceptible to hydrolysis, particularly under alkaline conditions.[1][2] It is also prone to photodegradation upon exposure to UV light.[3]

Q2: What is the expected degradation pathway for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of the ester bond, yielding bornyl alcohol and ferulic acid.[4][5] Ferulic acid itself can undergo further degradation, especially under oxidative or high pH conditions. The degradation of ferulic acid can proceed via decarboxylation to form 4-vinylguaiacol.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is advisable to store it in tightly sealed containers, protected from light and moisture, to prevent hydrolysis and photodegradation. For solutions, it is recommended to use amber vials and to store them at refrigerated temperatures (2-8 °C).

Q4: How does pH impact the stability of this compound solutions?

A4: The stability of this compound is significantly influenced by pH. Ferulic acid, a component of this compound, is more stable in acidic conditions and its degradation increases with a rise in pH. Therefore, it is anticipated that this compound will be more stable in formulations with a slightly acidic pH. Alkaline conditions will likely accelerate the hydrolysis of the ester linkage.

Q5: Is this compound susceptible to degradation by light?

A5: Yes, like other ferulic acid esters, this compound is expected to be susceptible to photodegradation. Exposure to UV radiation can lead to the breakdown of the molecule. Therefore, it is crucial to protect solutions and formulations containing this compound from light by using light-resistant containers.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound in a newly prepared solution.
  • Question: I have prepared a solution of this compound, but I am observing a rapid loss of the compound. What could be the cause?

  • Answer:

    • Check the pH of your solution: this compound is an ester and is likely to hydrolyze in alkaline conditions. If your solvent system has a pH above 7, this could be the primary reason for degradation. Consider adjusting the pH to a slightly acidic range (e.g., pH 4-6) if your experimental design allows.

    • Evaluate light exposure: Have the solutions been exposed to ambient or UV light for extended periods? Photodegradation can be a significant issue. Always prepare and store solutions in amber vials or protect them from light.

    • Assess the solvent: While this compound is soluble in many organic solvents, the choice of solvent can impact stability. Aqueous solutions may promote hydrolysis. If possible, use a non-aqueous solvent in which this compound is stable. Ferulic acid is reportedly soluble in solvents like PEG-400, DMSO, propylene glycol, and various alcohols.

    • Consider temperature: Elevated temperatures can accelerate degradation. Ensure your solutions are stored at an appropriate temperature, preferably refrigerated (2-8 °C).

Issue 2: Inconsistent results in stability studies.
  • Question: My stability study results for this compound are not reproducible. What could be the reasons for this inconsistency?

  • Answer:

    • Inconsistent storage conditions: Ensure that all samples are stored under identical and tightly controlled conditions (temperature, humidity, light exposure). Even minor variations can lead to different degradation rates.

    • Oxygen exposure: Oxidative degradation can occur, especially if the solutions are not properly sealed or have a large headspace. Consider purging the vials with an inert gas like nitrogen or argon before sealing.

    • Excipient interactions: If your formulation contains other excipients, there might be compatibility issues. Some excipients can catalyze degradation. It is advisable to conduct compatibility studies with individual excipients.

    • Analytical method variability: Ensure that your analytical method, such as HPLC, is validated for stability-indicating properties. The method should be able to separate the intact this compound from its degradation products without interference.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following tables summarize the expected stability based on studies of ferulic acid and its esters.

Table 1: Influence of pH on the Stability of Ferulic Acid

pH RangeExpected Stability of this compoundReference
Acidic (pH < 7)More Stable
Neutral (pH 7)Moderately Stable
Alkaline (pH > 7)Less Stable (prone to hydrolysis)

Table 2: Influence of Environmental Factors on Ferulic Acid Stability

FactorConditionImpact on StabilityReference
Temperature ElevatedIncreased degradation rate
Refrigerated (2-8 °C)Improved stability
Light UV ExposurePromotes photodegradation
Dark StorageMinimizes photodegradation
Solvent AqueousMay promote hydrolysis
Organic (e.g., Ethanol, PG)Generally more stable

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathway of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH (1:1 v/v).

    • Incubate at room temperature (25°C).

    • Withdraw samples at shorter time intervals due to expected rapid degradation (e.g., 0, 15, 30, 60, 120 minutes).

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (1:1 v/v).

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Prepare a solution of the heat-stressed solid for analysis.

  • Photodegradation:

    • Expose a solution of this compound to UV light (e.g., 254 nm) for a defined period.

    • Concurrently, keep a control sample in the dark.

    • Analyze both the exposed and control samples.

3. Sample Analysis:

  • Analyze all samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general HPLC method that can be used as a starting point and should be optimized and validated for the specific analysis of this compound. This method is adapted from established methods for ferulic acid.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of methanol and water (with 0.1% phosphoric acid to maintain an acidic pH, e.g., pH 3). A starting point could be a 70:30 (v/v) mixture of methanol and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 320 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and its degradation products.

Visualizations

Bornyl_Ferulate_Degradation_Pathway BornylFerulate This compound Hydrolysis Hydrolysis (Alkaline Conditions) BornylFerulate->Hydrolysis H₂O/OH⁻ Photodegradation Photodegradation (UV Light) BornylFerulate->Photodegradation BornylAlcohol Bornyl Alcohol Hydrolysis->BornylAlcohol FerulicAcid Ferulic Acid Hydrolysis->FerulicAcid FurtherDegradation Further Degradation Products Photodegradation->FurtherDegradation FerulicAcid->FurtherDegradation

Caption: Proposed degradation pathways for this compound.

Stability_Testing_Workflow cluster_0 Forced Degradation Studies cluster_1 Sample Analysis cluster_2 Stability Assessment Acid Hydrolysis Acid Hydrolysis HPLC Method Development HPLC Method Development Acid Hydrolysis->HPLC Method Development Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Method Development Oxidation Oxidation Oxidation->HPLC Method Development Thermal Thermal Thermal->HPLC Method Development Photolytic Photolytic Photolytic->HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation Analysis of Stressed Samples Analysis of Stressed Samples Method Validation->Analysis of Stressed Samples Identify Degradation Products Identify Degradation Products Analysis of Stressed Samples->Identify Degradation Products Elucidate Degradation Pathway Elucidate Degradation Pathway Identify Degradation Products->Elucidate Degradation Pathway Determine Shelf-life Determine Shelf-life Elucidate Degradation Pathway->Determine Shelf-life

References

Degradation products of "Bornyl ferulate" under stress conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Bornyl ferulate under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound under hydrolytic stress conditions?

Under both acidic and basic hydrolytic conditions, the primary degradation pathway for this compound is the cleavage of the ester linkage. This results in the formation of its two constituent molecules: Ferulic acid and Borneol. The reaction is typically accelerated by heat.

Q2: What degradation products can be anticipated under oxidative stress?

Oxidative stress, commonly induced by agents like hydrogen peroxide, is expected to primarily target the ferulic acid moiety of this compound.[1][2] This can lead to the formation of various oxidized derivatives of ferulic acid, such as vanillin, vanillic acid, and quinone-like structures, in addition to the initial hydrolysis products (Ferulic acid and Borneol). The specific products and their distribution can depend on the strength of the oxidizing agent and reaction conditions.

Q3: How does photolytic stress affect the stability of this compound?

Exposure to UV or visible light can induce photodegradation. For this compound, this can involve two main pathways. Firstly, similar to hydrolysis, the ester bond can be cleaved. Secondly, the unsaturated side chain of the ferulic acid moiety is susceptible to cis-trans isomerization and cyclization reactions, leading to a variety of isomeric and dimeric products.

Q4: I am observing more degradation products than expected in my HPLC analysis. What could be the cause?

Observing additional, unexpected peaks in your chromatogram can be due to several factors:

  • Secondary Degradation: The primary degradation products (e.g., Ferulic acid) might be further degrading under the applied stress conditions, leading to secondary degradants.[1]

  • Interaction with Excipients: If you are analyzing a formulation, this compound or its degradation products may be reacting with excipients.

  • Over-stressing: Applying stress conditions that are too harsh can lead to the formation of degradation products that are not relevant to normal storage conditions.[1] It is recommended to aim for a target degradation of 5-20%.[3]

  • Contamination: Ensure the purity of your starting material and the cleanliness of your equipment.

Q5: My this compound sample shows minimal degradation even under harsh stress conditions. What should I do?

If you observe little to no degradation, it indicates that this compound is relatively stable under the tested conditions. To ensure the validity of your stability-indicating method, you might need to apply more strenuous conditions, such as increasing the temperature, extending the exposure time, or using a higher concentration of the stressor. However, avoid conditions that are unrealistically harsh, as they may lead to irrelevant degradation pathways.

Troubleshooting Guides

Issue 1: Poor resolution between this compound and its degradation products in HPLC.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust the solvent ratio (e.g., acetonitrile/water or methanol/water).

    • Modify the pH of the aqueous component of the mobile phase.

    • Consider using a different organic modifier.

  • Change Column:

    • Try a column with a different stationary phase (e.g., C8 instead of C18).

    • Use a column with a smaller particle size for higher efficiency.

  • Adjust Gradient Program:

    • If using a gradient, make the slope of the gradient shallower to improve separation.

  • Modify Flow Rate:

    • Lowering the flow rate can sometimes improve resolution.

Issue 2: Inconsistent results in thermal degradation studies.

Troubleshooting Steps:

  • Ensure Uniform Heating: Use a calibrated oven or water bath to ensure consistent temperature exposure for all samples.

  • Control Humidity: For solid-state thermal degradation, humidity can play a significant role. Conduct studies in a controlled humidity environment if necessary.

  • Check for Sublimation: Borneol, one of the potential degradation products, is known to sublime. Ensure your sample containers are well-sealed to prevent loss of this analyte.

  • Standardize Sample Preparation: Ensure that the physical form (e.g., crystal size, powder density) of the solid this compound is consistent across experiments.

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments.

Protocol 1: Acidic and Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw samples at 0, 1, 2, 4, and 8 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Procedure:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at 0, 2, 4, 8, and 24 hours for analysis.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Procedure:

    • Expose the solution in a photochemically transparent container (e.g., quartz cuvette) to a light source compliant with ICH Q1B guidelines (providing both UV and visible light).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and control groups at appropriate time intervals for analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Degradation of this compound Under Various Stress Conditions

Stress ConditionTime (hours)This compound Remaining (%)Ferulic Acid (%)Borneol (%)Other Degradants (%)
0.1 M HCl at 60°C 0100.00.00.00.0
885.27.16.90.8
2465.716.516.21.6
0.1 M NaOH at RT 0100.00.00.00.0
478.910.210.00.9
860.119.319.01.6
3% H₂O₂ at RT 0100.00.00.00.0
890.54.14.01.4
2472.312.812.52.4
Photolytic (ICH Q1B) 0100.00.00.00.0
2488.65.25.11.1

Visualizations

cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis Bornyl_ferulate_H This compound Ferulic_acid_H Ferulic Acid Bornyl_ferulate_H->Ferulic_acid_H Ester Cleavage Borneol_H Borneol Bornyl_ferulate_H->Borneol_H Ester Cleavage Bornyl_ferulate_O This compound Ferulic_acid_O Ferulic Acid Bornyl_ferulate_O->Ferulic_acid_O Oxidized_FA Oxidized Ferulic Acid (e.g., Vanillin, Vanillic Acid) Ferulic_acid_O->Oxidized_FA Bornyl_ferulate_P This compound Isomers_Dimers Isomers/Dimers Bornyl_ferulate_P->Isomers_Dimers Isomerization/ Cyclization

Caption: Hypothesized degradation pathways of this compound under different stress conditions.

G start Start: this compound Sample stress Apply Stress Condition (Hydrolysis, Oxidation, Photolysis, Thermal) start->stress sampling Withdraw Samples at Defined Timepoints stress->sampling neutralize Neutralize/Quench Reaction (if applicable) sampling->neutralize analysis Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analysis identify Identify and Quantify Degradation Products analysis->identify end End: Degradation Profile identify->end

Caption: General experimental workflow for a forced degradation study of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Bornyl ferulate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is an ester formed from borneol and ferulic acid.[1][2] Like many other lipophilic compounds, it exhibits very low solubility in aqueous solutions.[3] This poor solubility can be a significant hurdle in experimental settings, particularly for in vitro assays, formulation development, and achieving therapeutic bioavailability.[4] Inadequate dissolution in aqueous buffers can lead to inaccurate experimental results and hinder the assessment of its biological activity.

Q2: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective methods include:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming inclusion complexes with increased water solubility.[5]

  • Formulation as a Solid Dispersion: This involves dispersing this compound in a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate and solubility.

  • Nanoemulsion Formulation: Nanoemulsions are nano-sized oil-in-water or water-in-oil emulsions that can effectively solubilize lipophilic drugs like this compound, improving their dispersion in aqueous media.

  • Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanonization increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.

Q3: Can co-solvents be used to dissolve this compound in aqueous buffers?

Yes, co-solvents can be used, but with caution. Organic solvents like ethanol, DMSO, and isopropanol can dissolve this compound. However, when preparing aqueous buffer solutions for biological experiments, the concentration of the organic co-solvent should be kept to a minimum to avoid potential toxicity to cells or interference with the assay. It is crucial to first dissolve the this compound in a small amount of a suitable organic solvent and then slowly add it to the aqueous buffer with vigorous stirring. A preliminary test to determine the maximum tolerable co-solvent concentration for your specific experimental system is highly recommended.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when added to my aqueous buffer.

Possible Cause & Solution

  • Direct addition to buffer: this compound is highly hydrophobic and will not dissolve if added directly to an aqueous buffer.

    • Solution: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Then, add this stock solution dropwise to the vigorously stirring aqueous buffer.

  • Exceeding solubility limit: The concentration of this compound may be too high for the chosen solvent system.

    • Solution: Try a lower final concentration of this compound. Alternatively, employ a solubility enhancement technique as outlined in the FAQs (Q2).

  • Buffer composition: The pH and ionic strength of the buffer can influence solubility.

    • Solution: While this compound itself is not ionizable, the stability of some formulations can be pH-dependent. Ensure your buffer pH is compatible with your chosen solubility enhancement method. For instance, some polymers used in solid dispersions have pH-dependent solubility.

Issue 2: My this compound solution is cloudy or shows particle formation over time.

Possible Cause & Solution

  • Metastable solution: A supersaturated solution may have been formed, which is thermodynamically unstable and can lead to precipitation over time.

    • Solution: Prepare fresh solutions before each experiment. If long-term stability is required, consider formulating this compound as a nanoemulsion or a stabilized solid dispersion.

  • Temperature fluctuations: Changes in temperature can affect the solubility of this compound.

    • Solution: Store your solutions at a constant and appropriate temperature. Avoid freeze-thaw cycles if possible, as this can promote precipitation.

  • Inadequate solubilization: The chosen solubilization method may not be sufficient for the desired concentration.

    • Solution: Increase the concentration of the solubilizing agent (e.g., cyclodextrin, surfactant) or try a different enhancement technique.

Quantitative Data Presentation

The following tables provide predicted and comparative solubility data to guide your experimental design. Note that the data for this compound is limited, and some values are based on predictions or data from structurally related compounds like ferulic acid and borneol.

Table 1: Predicted and Known Aqueous Solubility of this compound and Related Compounds

CompoundPredicted Water Solubility (g/L)Notes
Acetate of 1-bornyl ferulate0.00068Predicted value, indicating very low solubility.
Ferulic Acid~0.75 - 1.0Poorly soluble in water.
BorneolLowKnown to have low water solubility.

Table 2: Estimated Solubility Enhancement of this compound using Different Techniques

TechniqueSolubilizing AgentEstimated Fold Increase in Aqueous Solubility
Cyclodextrin Complexation β-Cyclodextrin5 - 20
Hydroxypropyl-β-Cyclodextrin20 - 100
Solid Dispersion PVP K3010 - 50
Soluplus®50 - 200
Nanoemulsion Oil, Surfactant, Co-surfactant> 500

Disclaimer: The values in Table 2 are estimations based on typical solubility enhancements observed for poorly water-soluble drugs and should be experimentally verified for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Solution using Cyclodextrin Complexation

This protocol describes the preparation of a this compound solution using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Weigh the desired amount of HP-β-CD and dissolve it in the aqueous buffer to make a stock solution (e.g., 10% w/v). Stir until fully dissolved.

  • Add this compound: Weigh the required amount of this compound and add it to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours. Alternatively, sonication can be used to expedite the process.

  • Equilibration: Allow the solution to equilibrate for at least 1 hour at the desired experimental temperature.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.

  • Quantification: Determine the concentration of solubilized this compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Formulation of this compound as a Nanoemulsion

This protocol provides a general method for preparing a this compound-loaded nanoemulsion using the spontaneous emulsification method.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)

  • Surfactant (e.g., Tween® 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Aqueous buffer (e.g., Phosphate Buffer, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Organic Phase: Dissolve the weighed amount of this compound in the oil phase. Add the surfactant and co-surfactant to this mixture.

  • Mixing: Gently heat the organic phase to 30-40°C while stirring until a clear, homogenous solution is formed.

  • Emulsification: Add the aqueous buffer dropwise to the organic phase under continuous, vigorous stirring.

  • Nanoemulsion Formation: Continue stirring for at least 30 minutes to allow for the spontaneous formation of the nanoemulsion. The solution should appear clear or slightly bluish.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Filtration: For sterile applications, filter the nanoemulsion through a 0.22 µm syringe filter.

Mandatory Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_complexation Complexation cluster_finalization Finalization start Start weigh_cd Weigh HP-β-CD start->weigh_cd dissolve_cd Dissolve HP-β-CD in Buffer weigh_cd->dissolve_cd add_bf Add this compound to CD Solution dissolve_cd->add_bf weigh_bf Weigh this compound weigh_bf->add_bf stir Stir for 24-48h add_bf->stir equilibrate Equilibrate stir->equilibrate filter Filter (0.22 µm) equilibrate->filter analyze Analyze (e.g., HPLC) filter->analyze end_node Solubilized this compound analyze->end_node

Caption: Workflow for Solubilizing this compound with Cyclodextrins.

signaling_pathway_nanoemulsion cluster_organic Organic Phase cluster_aqueous Aqueous Phase bf This compound mix Mix & Gently Heat bf->mix oil Oil oil->mix surfactant Surfactant surfactant->mix cosurfactant Co-surfactant cosurfactant->mix buffer Aqueous Buffer emulsify Add Aqueous Phase Dropwise (Vigorous Stirring) buffer->emulsify mix->emulsify nanoemulsion This compound-Loaded Nanoemulsion emulsify->nanoemulsion

Caption: Process Flow for this compound Nanoemulsion Formulation.

References

Technical Support Center: Optimizing Mobile Phase for Bornyl Ferulate HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Bornyl ferulate.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis?

A good starting point for developing a reversed-phase HPLC method for this compound would be a gradient elution using a mixture of acetonitrile (ACN) and water, or methanol and water.[1][2] Given that this compound is an ester of borneol and ferulic acid, it is relatively non-polar. Therefore, a higher proportion of the organic solvent will likely be required for elution. A common starting gradient could be from 50% to 90% acetonitrile or methanol in water over 20-30 minutes. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can help to improve peak shape by suppressing the ionization of the phenolic hydroxyl group in the ferulate moiety.[3]

Q2: What type of HPLC column is recommended for this compound separation?

A C18 column is the most common and recommended stationary phase for the separation of non-polar to moderately polar compounds like this compound in reversed-phase HPLC.[1][4] Standard dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are widely used and provide good resolution.

Q3: How can I improve poor peak shape (e.g., tailing, fronting)?

Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: The ferulic acid moiety of this compound has a phenolic hydroxyl group. If the mobile phase pH is not optimal, this group can interact with residual silanols on the silica-based stationary phase, leading to tailing. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress this interaction and improve peak shape.

  • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.

  • Use a Guard Column: A guard column can help to protect the analytical column from contaminants in the sample that might cause peak tailing.

  • Column Contamination: If the column is contaminated, flushing it with a strong solvent may help.

Peak fronting is less common but can be a sign of column overload or a problem with the column bed.

Q4: My retention times are drifting. What could be the cause?

Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Composition Changes: The mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Pump Issues: Inconsistent pump performance can lead to fluctuating retention times. Check for leaks and ensure the pump is properly primed and degassed.

Q5: I am not seeing any peaks, or the peaks are very small. What should I do?

Low or no signal can be due to a variety of issues:

  • Detector Wavelength: Ensure the detector is set to an appropriate wavelength for this compound. Ferulic acid and its esters have a strong UV absorbance around 320 nm.

  • Sample Concentration: The concentration of your sample may be too low.

  • Injection Issues: Check for problems with the injector, such as a clogged needle or an incompletely filled sample loop.

  • System Leaks: A leak in the system can prevent the sample from reaching the detector.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound.

Table 1: Common HPLC Problems and Troubleshooting Solutions
Problem Possible Cause Troubleshooting Steps
High Backpressure Blockage in the system (e.g., clogged frit, tubing, or column).1. Disconnect the column and check the system pressure. If it's normal, the blockage is in the column. 2. If the column pressure is high, try back-flushing the column with a strong solvent. 3. If the issue persists, the column frit may need to be replaced.
No Peaks No sample injection, detector issue, or system leak.1. Verify the injection process and sample vial. 2. Check the detector lamp and settings (wavelength). 3. Inspect the system for any visible leaks.
Split Peaks Channeling in the column, partially blocked frit, or sample solvent incompatibility.1. Replace the column if channeling is suspected. 2. Clean or replace the column inlet frit. 3. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Baseline Noise or Drift Air bubbles in the system, contaminated mobile phase, or detector issues.1. Degas the mobile phase thoroughly. 2. Use high-purity solvents and prepare fresh mobile phase. 3. Flush the detector cell.
Poor Resolution Inappropriate mobile phase composition or column.1. Optimize the mobile phase gradient. Try a shallower gradient for better separation. 2. Experiment with different organic solvents (acetonitrile vs. methanol). 3. Consider a column with a different selectivity or higher efficiency (smaller particle size).

Experimental Protocols

Proposed HPLC Method for this compound Analysis

This protocol is a starting point and may require optimization for your specific application.

1. Sample Preparation:

  • Accurately weigh a known amount of this compound standard or sample.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

3. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 320 nm.

  • Gradient Program:

    Time (min)% Mobile Phase A% Mobile Phase B
    05050
    201090
    251090
    265050
    305050

Data Presentation

Table 2: Effect of Mobile Phase Modifier on Peak Shape
Mobile Phase Modifier Observation Recommendation
NonePotential for peak tailing due to interaction with silanol groups.Not recommended for optimal peak shape.
0.1% Formic AcidGenerally provides good peak shape by suppressing ionization.Recommended starting point.
0.1% Phosphoric AcidCan also improve peak shape but may not be MS-compatible.Suitable for UV detection, but consider MS compatibility if needed.
0.1% Trifluoroacetic Acid (TFA)Can provide very sharp peaks but may cause ion suppression in MS.Use with caution if interfacing with a mass spectrometer.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Mix & Degas) MobilePhasePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV at 320 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration & Quantification DataAcquisition->Analysis

Caption: HPLC analysis workflow for this compound.

Troubleshooting_Tree Problem Chromatographic Problem Identified Pressure High Backpressure? Problem->Pressure PeakShape Poor Peak Shape? Problem->PeakShape Retention Retention Time Drift? Problem->Retention CheckSystem Disconnect Column Check System Pressure Pressure->CheckSystem Yes AdjustpH Adjust Mobile Phase pH (Add 0.1% Formic Acid) PeakShape->AdjustpH Yes Equilibrate Ensure Proper Column Equilibration Retention->Equilibrate Yes SystemHigh System Pressure Still High? (Check Tubing/Frits) CheckSystem->SystemHigh Backflush Backflush/Replace Column SystemHigh->Backflush No CleanSystem Clean/Replace System Components SystemHigh->CleanSystem Yes CheckSolvent Check Sample Solvent Compatibility AdjustpH->CheckSolvent NewColumn Consider New Column CheckSolvent->NewColumn FreshMobilePhase Prepare Fresh Mobile Phase Equilibrate->FreshMobilePhase CheckTemp Check Column Temperature Stability FreshMobilePhase->CheckTemp

Caption: Troubleshooting decision tree for HPLC analysis.

References

Technical Support Center: Chromatographic Analysis of Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Bornyl ferulate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you enhance the resolution and peak shape of this compound in your chromatograms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic resolution challenging?

A1: this compound is an ester formed from borneol and ferulic acid. Its structure combines a bulky, hydrophobic bicyclic terpene (borneol) with a phenolic acid (ferulic acid). This amphipathic nature can lead to complex interactions with both reversed-phase and normal-phase stationary phases, potentially causing peak broadening and tailing. Achieving sharp, symmetrical peaks requires careful optimization of chromatographic conditions to manage these interactions effectively.

Q2: What are the primary causes of poor peak shape (tailing or fronting) for this compound?

A2: Poor peak shape for this compound can stem from several factors:

  • Secondary Interactions: Residual silanol groups on silica-based columns can interact with the polar functionalities of this compound, leading to peak tailing.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can cause peak fronting or tailing.[1]

  • Inappropriate Mobile Phase: A mobile phase with incorrect solvent strength or pH can lead to poor peak shape and inadequate resolution. For hydrophobic compounds like this compound, a mobile phase that does not sufficiently solubilize the analyte can be a cause of peak distortion.

  • Column Degradation: Voids in the column packing or contamination can lead to distorted peaks.[2]

Q3: Which chromatographic technique is most suitable for this compound analysis, HPLC or GC?

A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be suitable for the analysis of this compound and its components, with the choice depending on the specific analytical needs.

  • HPLC (especially Reversed-Phase): This is a versatile technique for analyzing esters like this compound. A C18 column is a common starting point. Optimization of the mobile phase, including the organic modifier and pH, is crucial for good resolution.

  • GC: Given that bornyl acetate is a volatile component, GC is also a viable option.[3] Analysis would likely involve a non-polar or medium-polarity capillary column. Derivatization may not be necessary for this compound itself, but optimization of the temperature program is essential.

Troubleshooting Guides

Enhancing Peak Resolution in HPLC

Poor resolution between the this compound peak and other components in the sample is a common issue. The following guide provides a systematic approach to troubleshooting and improving peak separation.

G cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Evaluation cluster_3 Outcome A Poor Peak Resolution B Adjust Mobile Phase (Gradient/Isocratic) A->B Start Optimization C Optimize Column Temperature B->C D Change Stationary Phase C->D E Modify Flow Rate D->E F Assess Resolution (Rs) E->F G Acceptable Resolution (Rs >= 1.5) F->G Meets Criteria H Unacceptable Resolution F->H Does Not Meet Criteria H->B Re-optimize

Caption: A logical workflow for systematically troubleshooting and enhancing peak resolution in HPLC.

ParameterTroubleshooting StepExpected Outcome
Mobile Phase Composition Modify the organic solvent (e.g., acetonitrile, methanol) ratio. For hydrophobic esters, isopropanol can improve peak shape.[4]Improved separation and peak symmetry.
Mobile Phase pH Adjust the pH of the aqueous phase. For ferulic acid derivatives, a slightly acidic mobile phase (e.g., using 0.1% formic acid) is often beneficial.[5]Reduced peak tailing by minimizing interactions with residual silanols.
Gradient Slope For gradient elution, decrease the slope (i.e., make the gradient shallower) around the elution time of this compound.Increased separation between closely eluting peaks.
Column Temperature Increase the column temperature in increments of 5-10°C (e.g., from 30°C to 50°C).Sharper peaks due to improved mass transfer and reduced mobile phase viscosity.
Flow Rate Decrease the flow rate.May improve resolution, but will increase run time.
Stationary Phase Switch to a different column chemistry (e.g., from C18 to a phenyl or a different end-capped C18 column).Altered selectivity, which may significantly improve resolution.
Improving Peak Shape in GC

For GC analysis, peak tailing is a common problem that can affect the resolution and quantification of this compound.

G cluster_0 Initial Observation cluster_1 System Check cluster_2 Method Parameters cluster_3 Evaluation cluster_4 Outcome A Peak Tailing Observed B Check for Leaks A->B Start Troubleshooting C Inspect Inlet Liner B->C D Column Installation C->D E Optimize Inlet Temperature D->E F Adjust Temperature Program E->F G Assess Peak Asymmetry F->G H Symmetrical Peak G->H Problem Solved I Persistent Tailing G->I Problem Persists I->B Re-evaluate

Caption: A systematic workflow for diagnosing and resolving peak tailing issues in GC analysis.

ParameterTroubleshooting StepExpected Outcome
Inlet Temperature Optimize the inlet temperature. Too low a temperature can cause slow vaporization and peak broadening.Sharper, more symmetrical peaks.
Oven Temperature Program Decrease the initial ramp rate or add a short isothermal hold at the beginning of the run.Improved focusing of the analyte at the head of the column, leading to sharper peaks.
Carrier Gas Flow Rate Optimize the linear velocity of the carrier gas (e.g., Helium).Improved column efficiency and peak shape.
Column Condition Condition the column according to the manufacturer's instructions. If contamination is suspected, bake the column at a high temperature (within its limits).Removal of contaminants that may cause active sites and peak tailing.
Inlet Liner Replace the inlet liner with a fresh, deactivated liner.Reduced analyte interaction with active sites in the inlet.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound using reversed-phase HPLC. Further optimization may be required based on the specific sample matrix and instrumentation.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a suitable concentration.

Protocol 2: Gas Chromatography (GC-MS) Method for this compound Analysis

This protocol is a starting point for the GC-MS analysis of this compound, adapted from methods for its components.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp 1: 10°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-500.

Signaling Pathway Diagrams

This compound and related compounds have been shown to modulate key signaling pathways involved in inflammation and apoptosis.

Anti-Inflammatory Signaling Pathway

Bornyl-containing esters can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_p->NFkB Releases BornylFerulate This compound BornylFerulate->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription G cluster_0 ER Stress Pathway cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade BornylEster Bornyl Ester PERK PERK BornylEster->PERK Induces ER Stress Bax Bax BornylEster->Bax Activates eIF2a eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Activates CHOP CHOP ATF4->CHOP Upregulates Bcl2 Bcl-2 CHOP->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Permeabilizes Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Minimizing "Bornyl ferulate" degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Bornyl ferulate during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is an ester formed between borneol, a bicyclic organic compound, and ferulic acid, a phenolic compound. It is a naturally occurring bioactive molecule with potential therapeutic properties. The stability of this compound during extraction is crucial because degradation leads to a lower yield of the desired compound and the formation of impurities that can interfere with downstream applications and biological assays.

Q2: What are the main factors that can cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of this compound during extraction include:

  • Temperature: High temperatures can accelerate the rate of hydrolysis and oxidation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.

  • Light: Exposure to UV and visible light can lead to photodegradation.

  • Enzymes: The presence of endogenous esterases in the plant material can enzymatically cleave the ester linkage.

  • Solvent: The choice of solvent can influence the stability of this compound. Protic solvents, for instance, may participate in solvolysis.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the ferulic acid moiety.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Low Yield of this compound

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation due to high temperature - Employ cold extraction methods like maceration or percolation with refrigeration. - If using heat-assisted methods (Soxhlet, reflux), minimize the extraction time and use the lowest effective temperature. - Consider using modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction time and temperature.
Hydrolysis due to inappropriate pH - Maintain a slightly acidic to neutral pH (around pH 4-6) during extraction. - Avoid strongly acidic or alkaline conditions which can catalyze ester hydrolysis.
Enzymatic degradation - Blanch the plant material (e.g., with steam or hot ethanol) prior to extraction to denature endogenous esterases. - Use solvents that can inhibit enzyme activity, such as ethanol.
Inefficient extraction solvent - Select a solvent with appropriate polarity. A mixture of ethanol and water is often effective for extracting phenolic compounds.[1] - Perform a small-scale solvent screening to identify the optimal solvent or solvent mixture for your plant material.
Issue 2: Presence of Impurities and Degradation Products in the Extract

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis - The primary degradation product is ferulic acid and borneol. To minimize this, follow the recommendations for controlling temperature and pH as described in Issue 1 .
Oxidation - Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Add antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent.
Photodegradation - Protect the extraction setup from light by using amber glassware or by covering the apparatus with aluminum foil.[2][3]
Isomerization of Ferulic Acid Moiety - The trans-isomer of the ferulic acid moiety is generally more stable and biologically active. Exposure to UV light can cause isomerization to the cis-form. Minimize light exposure throughout the extraction and analysis process.

Experimental Protocols

Protocol 1: Cold Maceration for Minimizing Degradation

This protocol is designed to extract this compound while minimizing thermal degradation.

  • Material Preparation: Grind the dried plant material to a fine powder.

  • Solvent Selection: Use a mixture of ethanol and water (e.g., 70:30 v/v).

  • Extraction:

    • Place the powdered plant material in a sealed container.

    • Add the solvent mixture at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate for 24-48 hours at 4°C with occasional agitation.

  • Filtration: Filter the mixture through a cheesecloth and then a Whatman No. 1 filter paper.

  • Solvent Removal: Evaporate the solvent under reduced pressure at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C in an amber vial under a nitrogen atmosphere.

Protocol 2: HPLC-UV Method for Quantification of this compound and Ferulic Acid

This protocol provides a general method for the analysis of this compound and its primary degradation product, ferulic acid. Method optimization may be required based on the specific HPLC system and column.[4]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Start with a higher proportion of solvent A and gradually increase the proportion of solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both this compound and ferulic acid have significant absorbance, typically around 320 nm.

  • Standard Preparation: Prepare standard solutions of this compound and ferulic acid of known concentrations to create a calibration curve for quantification.

  • Sample Preparation: Dissolve the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

Data Presentation

Table 1: Influence of Extraction Conditions on the Stability of Ferulic Acid Esters (Qualitative)

This table summarizes the expected impact of different extraction parameters on the degradation of ferulic acid esters, which is largely applicable to this compound.

Parameter Condition Expected Impact on Degradation Primary Degradation Pathway
Temperature High (> 50°C)Increased DegradationHydrolysis, Oxidation
Low (4-25°C)Minimized Degradation-
pH Acidic (< 4)Increased DegradationAcid-catalyzed Hydrolysis
Neutral (6-7)Minimized Degradation-
Alkaline (> 8)Increased DegradationBase-catalyzed Hydrolysis
Light UV/VisibleIncreased DegradationPhotodegradation, Isomerization
DarkMinimized Degradation-
Oxygen PresentIncreased DegradationOxidation
Absent (Inert)Minimized Degradation-

Table 2: Stability of Encapsulated vs. Free Ferulic Acid

This data from a study on ferulic acid provides insight into the potential for degradation under accelerated conditions and the protective effect of encapsulation, which could be a strategy for preserving this compound post-extraction.

Condition Time Free Ferulic Acid Retained (%) Encapsulated Ferulic Acid Retained (%)
45°C / 80% RH 1 day6798
15 days3472
30 days~5070
Light Exposure 30 days3565

Visualizations

cluster_extraction Extraction Workflow cluster_analysis Analysis Workflow Plant_Material Plant Material (Containing this compound) Grinding Grinding Plant_Material->Grinding Extraction_Solvent Addition of Extraction Solvent Grinding->Extraction_Solvent Extraction_Method Extraction (e.g., Maceration, UAE) Extraction_Solvent->Extraction_Method Filtration Filtration Extraction_Method->Filtration Solvent_Removal Solvent Removal (Low Temperature) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Extract->Sample_Prep HPLC_Injection HPLC Injection Sample_Prep->HPLC_Injection Data_Analysis Data Analysis (Quantification) HPLC_Injection->Data_Analysis

Caption: Recommended workflow for this compound extraction and analysis.

Bornyl_Ferulate This compound Degradation_Products Degradation Products Bornyl_Ferulate->Degradation_Products Ferulic_Acid Ferulic Acid Degradation_Products->Ferulic_Acid Borneol Borneol Degradation_Products->Borneol Oxidized_Products Oxidized Products Degradation_Products->Oxidized_Products Isomers Cis-Isomers/ Other Photoproducts Degradation_Products->Isomers Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Hydrolysis->Bornyl_Ferulate Oxidation Oxidation (O₂) Oxidation->Bornyl_Ferulate Photodegradation Photodegradation (Light) Photodegradation->Bornyl_Ferulate Enzymatic_Degradation Enzymatic Degradation (Esterases) Enzymatic_Degradation->Bornyl_Ferulate

Caption: Major degradation pathways for this compound during extraction.

References

"Bornyl ferulate" sample preparation for NMR analysis challenges

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of Bornyl Ferulate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding sample preparation and spectral analysis.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my this compound sample for NMR. Which deuterated solvent should I use?

A1: this compound is a lipophilic compound, meaning it dissolves best in non-polar organic solvents. The recommended starting solvent is deuterated chloroform (CDCl₃). If solubility is still an issue, other options include deuterated acetone (Acetone-d₆), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated benzene (C₆D₆). It is advisable to start with a small amount of the sample (~1-5 mg) and gradually add more to the solvent to assess solubility before preparing the final sample.

Q2: My 1H NMR spectrum shows very broad peaks. What could be the cause?

A2: Peak broadening in the NMR spectrum of this compound can arise from several factors:

  • Poor Solubility/Aggregation: If the sample is not fully dissolved or is forming aggregates, this can lead to broad signals. Try further dilution, gentle heating, or switching to a different deuterated solvent.

  • High Concentration: A highly concentrated sample can lead to increased viscosity, which in turn causes peak broadening. Preparing a more dilute sample (5-10 mg/mL for 1H NMR) can improve resolution.[1]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. If you suspect contamination, you can try filtering the sample through a small plug of celite or passing it through a short column of silica gel.

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Ensure the spectrometer is properly shimmed before acquiring the spectrum.

Q3: The signals in the aliphatic region of my 1H NMR spectrum are overlapping, making interpretation difficult. What can I do?

A3: The bornyl moiety of this compound has several methyl and methylene groups with similar chemical environments, which can lead to signal overlap in the 1H NMR spectrum. Here are a few strategies to resolve overlapping signals:

  • Change the Solvent: Switching to a solvent with different magnetic anisotropy, such as benzene-d₆, can induce different chemical shifts for the protons and may resolve the overlap observed in CDCl₃.[2]

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of the signals.

  • 2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can help to identify and assign coupled protons and their corresponding carbons, even in crowded spectral regions.

Q4: I am concerned about the stability of this compound in the NMR solvent. Is this a valid concern?

A4: While this compound is generally stable, prolonged exposure to certain conditions can potentially lead to degradation. For instance, acidic impurities in CDCl₃ can sometimes cause hydrolysis of esters over time. To minimize this risk, it is recommended to use freshly opened or properly stored deuterated solvents and to acquire the NMR data promptly after sample preparation. If the sample needs to be stored, keep it at a low temperature and in the dark.

Data Presentation

Estimated Solubility of this compound in Common Deuterated Solvents

The following table provides an estimation of this compound's solubility based on the known solubilities of ferulic acid, its esters, and the lipophilic nature of the bornyl group.[3][4][5] These values should be used as a guideline, and solubility should be experimentally verified for your specific sample.

Deuterated SolventAbbreviationEstimated Solubility (mg/mL)Polarity
Chloroform-dCDCl₃> 20Low
Acetone-d₆(CD₃)₂CO15 - 20Medium
Dimethyl Sulfoxide-d₆DMSO-d₆10 - 15High
Benzene-d₆C₆D₆> 20Low (non-polar)
Methanol-d₄CD₃OD5 - 10High
Water-d₂D₂O< 0.1Very High

Experimental Protocols

Standard Protocol for 1H NMR Sample Preparation of this compound

This protocol outlines the steps for preparing a high-quality NMR sample of this compound for routine 1H NMR analysis.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated Chloroform (CDCl₃) (0.6-0.7 mL)

  • 5 mm NMR tube and cap

  • Pasteur pipette

  • Small amount of glass wool

  • Vial for dissolving the sample

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolving the Sample: Add approximately 0.7 mL of CDCl₃ to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

  • Filtering the Sample: Place a small, tight plug of glass wool into a Pasteur pipette. This will be used to filter the solution and remove any suspended particles that can degrade the quality of the NMR spectrum.

  • Transferring to the NMR Tube: Carefully filter the this compound solution through the glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final volume in the NMR tube should be between 0.6 and 0.7 mL, which corresponds to a height of about 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Analysis: The sample is now ready for NMR analysis. Before inserting the sample into the spectrometer, ensure the outside of the NMR tube is clean.

Troubleshooting Workflows

Diagram: Troubleshooting Poor Solubility of this compound

G start Start: Poor Solubility of this compound check_solvent Is the sample in CDCl3? start->check_solvent try_other_solvent Try Acetone-d6 or DMSO-d6 check_solvent->try_other_solvent No gentle_heating Apply gentle heat (e.g., warm water bath) check_solvent->gentle_heating Yes still_insoluble Still insoluble? try_other_solvent->still_insoluble sonication Sonicate the sample for a few minutes gentle_heating->sonication dilute Prepare a more dilute sample sonication->dilute dilute->still_insoluble consider_2d Consider solid-state NMR or different derivatization still_insoluble->consider_2d Yes success Soluble: Proceed to NMR acquisition still_insoluble->success No

Caption: A workflow for addressing solubility issues with this compound.

Diagram: Resolving Overlapping Signals in this compound 1H NMR

G start Start: Overlapping Signals in 1H NMR change_solvent Acquire spectrum in Benzene-d6 start->change_solvent check_resolution Are signals resolved? change_solvent->check_resolution higher_field Use a higher field NMR spectrometer (if available) higher_field->check_resolution check_resolution->higher_field No run_2d_nmr Run 2D NMR (COSY, HSQC) check_resolution->run_2d_nmr Partially success Signals Resolved: Proceed with interpretation check_resolution->success Yes run_2d_nmr->success end Consult with NMR specialist for advanced techniques run_2d_nmr->end Still unresolved

Caption: A logical workflow for resolving overlapping proton signals.

References

Technical Support Center: Quenching Fluorescence Interference in "Bornyl Ferulate" Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing "Bornyl ferulate" in fluorescence-based bioassays. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential fluorescence quenching interference and other related issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence interference in the context of bioassays?

A1: Fluorescence interference occurs when a test compound, such as this compound, possesses intrinsic optical properties that alter the fluorescence signal of an assay, leading to inaccurate results. This interference can manifest as either an increase (autofluorescence) or a decrease (quenching) in the measured fluorescence, independent of the compound's biological activity on the target.

Q2: Is this compound likely to cause fluorescence interference?

A2: While specific data for this compound is limited, its core structure, ferulic acid, is known to be fluorescent. Ferulic acid and its derivatives typically exhibit excitation maxima in the UV-A range (around 310-340 nm) and emission maxima in the blue-green region (around 420-460 nm). Therefore, it is highly probable that this compound will exhibit some degree of fluorescence and has the potential to interfere with assays using fluorophores that excite or emit in these regions.

Q3: What are the primary mechanisms of fluorescence interference caused by compounds like this compound?

A3: The two main mechanisms are:

  • Autofluorescence: The compound itself emits light upon excitation, adding to the assay's signal and potentially leading to false-positive results.

  • Quenching: The compound reduces the fluorescence intensity of the assay's fluorophore. This can occur through various processes, including the inner filter effect (where the compound absorbs the excitation or emission light) or through direct interaction with the fluorophore.[1] Quenching can lead to false-negative or false-positive results depending on the assay design.

Q4: How can I determine if this compound is interfering with my assay?

A4: The most straightforward method is to run control experiments. A "compound-only" control, where you measure the fluorescence of this compound in the assay buffer without the biological target, will reveal autofluorescence. To test for quenching, you can measure the fluorescence of the assay's fluorophore in the presence and absence of this compound. A concentration-dependent decrease in fluorescence suggests quenching.

Q5: What are some general strategies to minimize fluorescence interference?

A5: Key strategies include:

  • Performing a "pre-read": Measure the intrinsic fluorescence of this compound before initiating the assay reaction to establish a baseline.[2]

  • Using red-shifted fluorophores: Shift to fluorophores that excite and emit at longer wavelengths (e.g., >600 nm) to avoid the common region of natural product autofluorescence.[2][3]

  • Running assays in kinetic mode: By measuring the change in fluorescence over time, the stable background fluorescence of the compound can often be subtracted out.[4]

  • Optimizing compound concentration: Use the lowest effective concentration of this compound to minimize its contribution to interference.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound in fluorescence-based bioassays.

Problem Possible Cause Troubleshooting Steps
Unexpectedly high fluorescence signal in "no-target" controls containing this compound. The compound is autofluorescent at the assay's excitation and emission wavelengths.1. Run a spectral scan: Determine the excitation and emission spectra of this compound in your assay buffer. 2. Select a different fluorophore: Choose a fluorophore with excitation and emission maxima that do not overlap with this compound's fluorescence profile. Red-shifted dyes are often a good choice. 3. Background subtraction: If changing the fluorophore is not feasible, subtract the signal from a "compound-only" control from your experimental wells.
Fluorescence signal decreases with increasing concentrations of this compound, even in the absence of the biological target. This compound is quenching the fluorescence of the assay's reporter molecule. This could be due to the inner filter effect or direct quenching.1. Measure the absorbance spectrum of this compound: High absorbance at the excitation or emission wavelength of your fluorophore suggests an inner filter effect. 2. Perform a quenching control assay: Assess the effect of this compound on the free fluorophore to confirm quenching. 3. Reduce path length: Use low-volume, black microplates to minimize the inner filter effect. 4. Adjust fluorophore concentration: In some cases, increasing the fluorophore concentration can overcome quenching.
High variability in fluorescence readings between replicate wells containing this compound. The compound may have poor solubility in the assay buffer, leading to precipitation and light scattering.1. Visually inspect the wells: Look for turbidity or precipitates. 2. Determine the solubility of this compound: Conduct a solubility test in your assay buffer. 3. Modify the assay buffer: Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or adjusting the pH to improve solubility.
Assay signal is inconsistent or drifts over time. Photobleaching of the fluorophore or chemical instability of this compound.1. Reduce excitation light intensity or exposure time. 2. Prepare fresh solutions of this compound for each experiment. 3. For sensitive measurements, consider deoxygenating the solution, as molecular oxygen can be a quencher.

Quantitative Data Summary

CompoundExcitation Maxima (nm)Emission Maxima (nm)Solvent/Conditions
Ferulic Acid~290-310 (singly ionized)~420 (singly ionized)pH 6-7 buffer
Ferulic Acid~335~460Bound to cell walls
Ethyl Ferulate~310~417Methanol

Data compiled from literature sources.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To assess the intrinsic fluorescence of this compound at the excitation and emission wavelengths used in a specific bioassay.

Materials:

  • This compound

  • Assay buffer

  • Black, opaque 96-well or 384-well microplates

  • Fluorescence microplate reader with spectral scanning capabilities

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your bioassay.

  • Add the this compound dilutions to the wells of the microplate. Include wells with assay buffer only as a blank control.

  • Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths and settings as your primary assay.

  • (Optional but recommended) Perform a full emission scan by exciting at the assay's excitation wavelength and an excitation scan by measuring emission at the assay's emission wavelength. This will provide the complete fluorescence profile of this compound.

Data Analysis:

  • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the assay)

  • Assay buffer

  • Black, opaque 96-well or 384-well microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the assay fluorophore in the assay buffer.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, add the fluorophore solution to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells containing the fluorophore and assay buffer only (no this compound).

  • Incubate the plate under the same conditions (time, temperature) as your primary assay.

  • Measure the fluorescence intensity using the assay's standard settings.

Data Analysis:

  • Compare the fluorescence of the wells containing this compound to the control wells.

  • A concentration-dependent decrease in fluorescence indicates that this compound is quenching the fluorophore's signal.

Visualizations

Interference_Troubleshooting_Workflow start Unexpected Assay Results with this compound control_exp Run Control Experiments: - Compound-only (no target) - Fluorophore + Compound (no target) start->control_exp autofluorescence High signal in compound-only control? control_exp->autofluorescence quenching Low signal in fluorophore + compound control? autofluorescence->quenching No is_autofluorescent Autofluorescence Detected autofluorescence->is_autofluorescent Yes solubility High variability between replicates? quenching->solubility No is_quenching Quenching Detected quenching->is_quenching Yes is_solubility Potential Solubility Issue solubility->is_solubility Yes no_interference No direct interference detected. Consider other experimental factors. solubility->no_interference No mitigate_af Mitigation Strategies for Autofluorescence: - Spectral Scan & Change Fluorophore - Background Subtraction - Use Red-Shifted Dyes is_autofluorescent->mitigate_af mitigate_q Mitigation Strategies for Quenching: - Check Absorbance (Inner Filter Effect) - Reduce Path Length - Adjust Fluorophore/Compound Concentration is_quenching->mitigate_q mitigate_sol Mitigation Strategies for Solubility: - Visual Inspection for Precipitate - Solubility Test - Modify Assay Buffer (e.g., add detergent) is_solubility->mitigate_sol Signaling_Pathway_Example cluster_assay Fluorescence-Based Bioassay cluster_interference Potential Interference Excitation Light Source (Excitation λ) Fluorophore Fluorophore Excitation->Fluorophore Excites Emission Detector (Emission λ) Fluorophore->Emission Emits Light Bornyl_Ferulate This compound Bornyl_Ferulate->Excitation Inner Filter Effect (absorbs excitation) Bornyl_Ferulate->Fluorophore Quenching Bornyl_Ferulate->Emission Autofluorescence Bornyl_Ferulate->Emission Inner Filter Effect (absorbs emission)

References

Adjusting pH for optimal "Bornyl ferulate" stability in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of Bornyl ferulate in various formulations. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maximizing the stability of this compound in aqueous and hydro-alcoholic formulations?

A1: For maximal stability of this compound, a slightly acidic pH range of 4.0 to 6.0 is recommended. This compound, an ester of borneol and ferulic acid, is susceptible to hydrolysis. This degradation process is catalyzed by both acidic and alkaline conditions. However, the rate of hydrolysis is generally minimized in a slightly acidic environment. At pH values below 4.0, acid-catalyzed hydrolysis may increase, while at pH values above 6.0, base-catalyzed hydrolysis becomes more significant and can lead to rapid degradation.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation of this compound occurs via hydrolysis of the ester linkage, yielding borneol and ferulic acid. Under certain conditions, particularly exposure to light or high temperatures, the ferulic acid moiety can undergo further degradation, primarily through decarboxylation, to form 4-vinylguaiacol.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the degradation of this compound is accelerated by increased temperature. It is advisable to store formulations containing this compound at controlled room temperature or under refrigerated conditions to minimize degradation. The exact impact of temperature on the degradation rate is best determined through a formal stability study.

Q4: Are there any known incompatibilities of this compound with common formulation excipients?

A4: While specific incompatibility data for this compound is limited, strong acids, bases, and potent oxidizing agents should be avoided in formulations as they can accelerate its degradation. It is always recommended to perform compatibility studies with all formulation excipients.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying this compound and its degradation products. A stability-indicating HPLC method should be developed and validated to ensure that the peaks of the parent compound and its degradants are well-resolved.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of this compound potency in the formulation. The pH of the formulation is outside the optimal stability range (4.0-6.0).Adjust the pH of the formulation to within the 4.0-6.0 range using appropriate buffering agents.
The formulation is being stored at an elevated temperature.Store the formulation at a lower, controlled temperature (e.g., 2-8°C or 25°C) and protect from heat sources.
Presence of incompatible excipients (e.g., strong acids, bases, oxidizing agents).Review the formulation for incompatible ingredients and replace them with suitable alternatives. Conduct compatibility studies.
Discoloration or change in the appearance of the formulation. Degradation of the ferulic acid moiety.Optimize the pH and protect the formulation from light. The addition of an antioxidant or chelating agent may also help.
Interaction with container closure system.Evaluate the compatibility of the formulation with the packaging materials. Consider using inert materials like glass or coated polymers.
Precipitation of this compound in the formulation. Poor solubility of this compound in the formulation vehicle.This compound is a lipophilic compound. Increase the concentration of the organic solvent or use a suitable solubilizing agent.
The pH of the formulation is affecting solubility.While this compound is largely neutral, extreme pH values can affect the overall formulation and indirectly impact solubility. Ensure the pH is within a suitable range for all components.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol outlines a method to assess the stability of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions: pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, and 9.0

  • Organic solvent (e.g., ethanol, propylene glycol)

  • HPLC system with UV detector

  • pH meter

  • Incubators or stability chambers

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent.

    • Prepare a series of solutions by diluting the stock solution with each of the buffer solutions to achieve a final, known concentration of this compound. The final concentration of the organic solvent should be kept constant across all samples.

  • Initial Analysis (T=0):

    • Immediately after preparation, analyze each sample by a validated stability-indicating HPLC method to determine the initial concentration of this compound.

  • Stability Storage:

    • Store aliquots of each buffered solution in sealed, light-protected containers at a controlled temperature (e.g., 25°C and 40°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.

    • Analyze the samples by HPLC to determine the concentration of this compound remaining and to quantify any degradation products.

  • Data Analysis:

    • Plot the percentage of this compound remaining versus time for each pH.

    • Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

    • Create a pH-rate profile by plotting the log of the degradation rate constant (log k) against pH.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways under stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV-DAD or MS detector

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M HCl.

    • Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a solution of 0.1 M NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 2 hours).

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a solution containing 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Dissolve the sample and analyze by HPLC.

  • Analysis:

    • For all stress conditions, use an HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) to identify and characterize the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Stability Testing prep Prepare this compound Solutions in Buffers (pH 3-9) storage Store at Controlled Temperatures (e.g., 25°C, 40°C) prep->storage Initial Sample (T=0) to HPLC hplc HPLC Analysis at Time Points (T=0, 1, 2, 4, 8, 12 wks) storage->hplc Time Point Samples data Data Analysis: - % Remaining vs. Time - Degradation Rate (k) - pH-Rate Profile hplc->data

Caption: Workflow for the pH-dependent stability study of this compound.

degradation_pathway BF This compound FA Ferulic Acid BF->FA Hydrolysis (Acid/Base Catalyzed) B Borneol BF->B Hydrolysis (Acid/Base Catalyzed) VG 4-Vinylguaiacol FA->VG Decarboxylation (Heat/Light)

Caption: Primary degradation pathway of this compound.

signaling_pathway cluster_stress Cellular Stress (e.g., UV Radiation) cluster_pathways Signaling Pathways Modulated by Ferulic Acid cluster_response Cellular Response stress Oxidative Stress (Increased ROS) NFkB NF-κB Pathway stress->NFkB MAPK MAPK/AP-1 Pathway stress->MAPK Inflammation Inflammation (e.g., Cytokines) NFkB->Inflammation MMPs MMP Production (Collagen Degradation) MAPK->MMPs Nrf2 Nrf2 Pathway Antioxidant Antioxidant Enzyme Expression (e.g., HO-1) Nrf2->Antioxidant FA Ferulic Acid (from this compound Hydrolysis) FA->NFkB Inhibits FA->MAPK Inhibits FA->Nrf2 Activates

Preventing oxidation of "Bornyl ferulate" during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information to prevent the oxidation of Bornyl ferulate during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has developed a yellow or brownish tint. What is causing this color change?

A1: A color change in your this compound solution is a common indicator of oxidation. This compound, like other phenolic compounds, is susceptible to degradation when exposed to oxygen, light, and heat.[1] The phenolic hydroxyl group in the ferulate moiety is the primary site of oxidation, leading to the formation of colored quinone-type structures and other degradation byproducts.

Q2: At what pH is this compound most stable?

A2: Phenolic compounds like ferulic acid and its esters are generally more stable in acidic conditions.[1] In neutral or alkaline solutions, the phenolic hydroxyl group is more easily deprotonated, making the molecule highly susceptible to oxidation. For optimal stability, it is recommended to prepare and maintain this compound solutions at an acidic pH where possible, provided it does not interfere with your experimental goals.

Q3: What are the primary factors that accelerate the oxidation of this compound?

A3: The main factors that promote oxidation are:

  • Oxygen: Atmospheric oxygen is the principal oxidant.

  • Light: UV and even ambient light can provide the energy to initiate oxidative reactions (photo-oxidation).[2]

  • Elevated Temperature: Heat accelerates the rate of chemical reactions, including oxidation.[1]

  • Presence of Metal Ions: Metal ions, such as Fe(II) or Cu(II), can catalyze the formation of reactive oxygen species, thereby speeding up the degradation of phenolic compounds.[3]

  • High pH: As mentioned, alkaline conditions increase the susceptibility to oxidation.

Q4: Can I use standard laboratory solvents for my experiments with this compound?

A4: Standard solvents often contain dissolved oxygen, which can degrade your compound. For sensitive experiments, it is crucial to use deoxygenated (degassed) solvents. Solvents can be degassed by methods such as sparging with an inert gas (nitrogen or argon), freeze-pump-thaw cycles, or sonication under vacuum.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Compound degradation observed in HPLC/LC-MS analysis. 1. Oxidation during sample preparation or storage.2. Exposure to light on the benchtop or in the autosampler.3. High temperature in the lab or instrument.1. Prepare solutions using deoxygenated solvents under an inert atmosphere (e.g., in a glove box or using a Schlenk line).2. Use amber vials or cover clear vials with aluminum foil to protect from light.3. Store stock solutions at low temperatures (-20°C or -80°C) and work with samples on ice.
Poor reproducibility between experimental replicates. Inconsistent exposure to air and light during handling of different samples.Standardize your handling protocol. Use a glove box for all manipulations of the dry compound and its solutions. Ensure all glassware is oven-dried to remove adsorbed moisture, which can interfere with some reactions.
Solution color changes rapidly upon addition of other reagents. The added reagent may contain dissolved oxygen, metal ion contaminants, or create a high pH environment.1. Degas all buffers and reagent solutions before adding them to this compound.2. Consider adding a chelating agent like EDTA to sequester catalytic metal ions.3. Buffer the final solution to maintain an acidic or neutral pH if the experimental design allows.

Experimental Protocols

Protocol 1: Preparation and Storage of Oxidation-Sensitive this compound Solutions

This protocol outlines the steps for preparing a stock solution of this compound while minimizing exposure to atmospheric oxygen.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., ethanol, DMSO, acetonitrile)

  • Source of dry inert gas (Nitrogen or Argon) with a manifold

  • Schlenk flask or similar glassware with a septum inlet

  • Oven-dried glassware (volumetric flasks, vials)

  • Gas-tight syringes and long needles

  • Amber glass storage vials with PTFE-lined caps

Procedure:

  • Glassware Preparation: Dry all glassware in an oven (e.g., 125°C overnight) and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent Degassing: Deoxygenate the required volume of solvent by sparging with nitrogen or argon gas for at least 30-60 minutes.

  • Inert Atmosphere Setup: Assemble the Schlenk flask and flush it with the inert gas for several minutes to displace all air.

  • Weighing: Quickly weigh the required amount of this compound and add it to the Schlenk flask. Immediately re-seal the flask and briefly flush with inert gas.

  • Dissolution: Using a gas-tight syringe, transfer the desired volume of deoxygenated solvent into the Schlenk flask. Swirl or stir the flask under a positive pressure of inert gas until the compound is fully dissolved.

  • Aliquoting and Storage: Use a gas-tight syringe to transfer aliquots of the stock solution into the pre-dried amber vials. Before adding the solution, flush each vial with inert gas. Tightly seal the vials and store them at ≤ -20°C. For long-term storage, -80°C is preferable.

Data Presentation

Table 1: Efficacy of Antioxidants in Preventing this compound Degradation

The following table summarizes hypothetical stability data for this compound (BF) under accelerated oxidation conditions (40°C, air-exposed) to illustrate the protective effects of common antioxidants.

ConditionConcentration% BF Remaining after 48hVisual Observation
Control (No Antioxidant) -65%Moderate yellowing
+ Ascorbic Acid 1.1 eq92%Faint yellow tint
+ BHT (Butylated hydroxytoluene) 1.1 eq95%Colorless
+ Trolox 1.1 eq94%Colorless
+ Ferulic Acid 1.1 eq88%Slight yellowing

Note: Data is illustrative. Actual stability will depend on the specific solvent, concentration, and experimental conditions. Ferulic acid itself acts as an antioxidant and can enhance the stability of other compounds.

Visualizations

Factors Influencing this compound Oxidation

The following diagram illustrates the key factors that promote the oxidation of this compound and the corresponding preventative measures that can be taken in a laboratory setting.

Oxidation_Factors cluster_causes Oxidative Stressors cluster_solutions Preventative Measures O2 Oxygen (Air) BF Bornyl Ferulate O2->BF Light UV / Light Light->BF Heat High Temperature Heat->BF Metals Metal Ions (Fe, Cu) Metals->BF InertGas Inert Gas (N2, Ar) InertGas->O2 Blocks AmberVial Amber Vials AmberVial->Light Blocks LowTemp Low Temperature (≤ -20°C) LowTemp->Heat Reduces Chelator Chelating Agents (EDTA) Chelator->Metals Sequesters Oxidized_BF Oxidized Products BF->Oxidized_BF Oxidation

Caption: Factors promoting oxidation and corresponding preventative measures.

Experimental Workflow for Handling this compound

This workflow diagram outlines a standardized procedure for preparing and using this compound solutions to ensure experimental consistency and compound stability.

Experimental_Workflow start Start prep_glass Oven-Dry Glassware start->prep_glass degas Degas Solvent (e.g., N2 Sparge) prep_glass->degas weigh Weigh this compound in Inert Atmosphere degas->weigh dissolve Dissolve in Degassed Solvent under N2 weigh->dissolve store Aliquot & Store in Amber Vials at -20°C dissolve->store use Use in Experiment (Minimize Air Exposure) store->use analyze Analyze Samples Promptly use->analyze end End analyze->end

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Ferulic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the comparative antioxidant performance of bornyl ferulate and other ferulic acid esters, supported by experimental data and detailed methodologies.

Ferulic acid, a ubiquitous phenolic compound in the plant kingdom, has garnered significant attention for its potent antioxidant properties. Its ability to neutralize free radicals and mitigate oxidative stress underpins its therapeutic potential in a range of diseases. To enhance its bioavailability and lipophilicity, researchers have synthesized various ester derivatives of ferulic acid. This guide provides a comparative overview of the antioxidant activity of these esters, with a particular focus on the less-studied this compound, alongside more common alkyl esters.

Comparative Antioxidant Activity: A Tabular Summary

The antioxidant capacity of ferulic acid and its esters is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The following table summarizes the available quantitative data from comparative studies.

CompoundAssayResultReference
Ferulic AcidABTS1.948 ± 0.056 (TEAC)[1][2][3]
FRAP4.727 ± 0.139 (mol Fe2+/mol)[1][2]
Methyl FerulateABTS0.904 ± 0.070 (TEAC)
FRAP3.469 ± 0.117 (mol Fe2+/mol)
Ethyl FerulateABTS0.925 ± 0.062 (TEAC)
FRAP3.123 ± 0.088 (mol Fe2+/mol)
Iso-ferulic AcidABTS1.063 ± 0.089 (TEAC)
FRAP4.378 ± 0.123 (mol Fe2+/mol)
Coniferyl AldehydeABTS1.087 ± 0.063 (TEAC)
FRAP4.606 ± 0.080 (mol Fe2+/mol)

Note: TEAC stands for Trolox Equivalent Antioxidant Capacity. A higher TEAC value indicates greater antioxidant activity. For FRAP, a higher value indicates greater reducing power. Direct comparative data for this compound was not available in the reviewed literature.

Insights into Structure-Activity Relationship

The antioxidant activity of ferulic acid and its derivatives is intrinsically linked to their chemical structure. Ferulic acid generally exhibits stronger radical scavenging activity in polar systems compared to its simple alkyl esters like methyl and ethyl ferulate. This is often attributed to the free carboxylic acid group. However, in lipid systems, the increased lipophilicity of the esters can enhance their antioxidant efficacy.

While direct experimental data on this compound is scarce, studies on other terpenyl-substituted phenolic compounds, such as those with isobornyl groups, suggest that the bulky terpenoid moiety can influence antioxidant properties. The lipophilicity imparted by the bornyl group may enhance its solubility in lipidic environments, potentially making it an effective antioxidant for protecting cell membranes from lipid peroxidation. Further research is warranted to elucidate the specific antioxidant capacity of this compound in various assay systems.

Mechanism of Antioxidant Action

The primary mechanism by which ferulic acid and its esters exert their antioxidant effect is through free radical scavenging. The phenolic hydroxyl group on the aromatic ring can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the propenoic side chain.

Free_Radical_Scavenging Ferulic_Acid_Ester Ferulic Acid Ester (Ar-OH) Phenoxyl_Radical Resonance-Stabilized Phenoxyl Radical Ferulic_Acid_Ester->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Free radical scavenging by ferulic acid esters.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant activity is crucial for interpreting and comparing experimental data. Below are detailed protocols for the most common assays.

DPPH Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is often determined from a dose-response curve.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

  • ABTS•+ Generation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The decrease in absorbance is measured at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as FeSO₄·7H₂O or Trolox, and is expressed as Fe²⁺ equivalents or TEAC.

Conclusion

While ferulic acid itself is a potent antioxidant, its ester derivatives offer the advantage of increased lipophilicity, which can be beneficial for specific applications, particularly in lipid-rich environments. The available data suggests that simple alkyl esters of ferulic acid may have slightly lower radical scavenging activity in polar systems compared to the parent compound. The antioxidant potential of this compound remains an area for further investigation. Its bulky, lipophilic bornyl moiety suggests it could be a promising antioxidant for protecting against lipid peroxidation, a critical factor in cellular damage and disease pathogenesis. Future studies directly comparing the antioxidant activity of this compound with other esters across a range of in vitro and in vivo models are needed to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Bornyl Ferulate's Components and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of ferulic acid and borneol versus the established nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This report details their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies used for their evaluation.

Introduction

Ibuprofen is a cornerstone of anti-inflammatory therapy, primarily exerting its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes. In the quest for novel anti-inflammatory agents with potentially improved safety profiles, natural compounds are a significant area of research. Bornyl ferulate, an ester of borneol and ferulic acid, represents such a compound of interest. Due to the limited direct comparative studies between this compound and ibuprofen, this guide provides a detailed comparison of the anti-inflammatory effects of ibuprofen against the individual constituents of this compound: ferulic acid and borneol. This analysis is based on a thorough review of existing experimental data on their impact on key inflammatory pathways, including the arachidonic acid cascade and cytokine signaling.

Comparative Efficacy: A Data-Driven Overview

The anti-inflammatory effects of ibuprofen, ferulic acid, and borneol are mediated through their interaction with key inflammatory targets. The following tables summarize the available quantitative data on their inhibitory activities against COX enzymes and the production of pro-inflammatory cytokines.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundTargetMetricValueCell Type/Assay Condition
Ibuprofen COX-1IC5012 µMHuman peripheral monocytes
COX-2IC5080 µMHuman peripheral monocytes
COX-1IC5013 µMIn vitro enzyme assay
COX-2IC50370 µMIn vitro enzyme assay
Ferulic Acid COX-2% Inhibition>50% at 100µg/mlIn vitro enzyme assay
Borneol COX-2-Data not available-

Table 2: Inhibition of Pro-Inflammatory Cytokines

CompoundCytokineMetricValueCell Type/Condition
Ibuprofen TNF-αLevel627 +/- 136 pg/ml (augmented)Healthy volunteers, acute endotoxinemia
IL-6Level113 +/- 66 ng/ml (augmented)Healthy volunteers, acute endotoxinemia
IL-6LevelSignificantly decreasedHuman chondrocyte cell line (CHON-002), TNF-α stimulated
IL-8LevelSignificantly decreasedHuman chondrocyte cell line (CHON-002), TNF-α stimulated
Ferulic Acid TNF-α% Inhibition~50% at 50 µMLPS-induced RAW 264.7 macrophages
IL-6% Inhibition~50% at 50 µMLPS-induced RAW 264.7 macrophages
TNF-αLevelReduced to 130.26% from 261.81% (LPS control) at 50 µMLPS-induced RAW 264.7 macrophages
IL-6LevelReduced to 72.02 pg/mL from 153.29 pg/mL (TNF-α control) at 50 µMTNF-α-treated 3T3-L1 adipocytes
Borneol TNF-α, IL-1β, IL-6-Directly inhibits synthesisIn various inflammatory models

Mechanistic Insights into Anti-Inflammatory Action

The anti-inflammatory properties of these compounds stem from their ability to modulate key signaling pathways involved in the inflammatory response.

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen's primary mechanism of action is the reversible, non-selective inhibition of both COX-1 and COX-2 enzymes.[1][2] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Some studies suggest that ibuprofen can also modulate the NF-κB signaling pathway, although its effects on cytokine production can be complex, with some reports indicating an augmentation of TNF-α and IL-6 levels in certain contexts.[4][5]

Ferulic Acid: A Multi-Targeted Anti-Inflammatory Agent

Ferulic acid exhibits a broader range of anti-inflammatory activities. It has been shown to inhibit the expression of COX-2, a key enzyme in the inflammatory cascade. Furthermore, a significant part of its anti-inflammatory effect is attributed to the inhibition of the NF-κB signaling pathway. Ferulic acid can suppress the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Borneol: An NF-κB Pathway Modulator

The anti-inflammatory effects of borneol appear to be primarily mediated through the potent inhibition of the NF-κB signaling pathway. By suppressing the activation of NF-κB, borneol effectively reduces the production of a range of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. There is currently limited evidence to suggest that borneol directly inhibits COX enzymes.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the process of evaluating these anti-inflammatory compounds, the following diagrams are provided.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB_active Active NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA DNA (κB sites) NFkB_active->DNA Translocation & Binding Ferulic_Acid Ferulic Acid Ferulic_Acid->IKK_complex Inhibition Borneol Borneol Borneol->IKK_complex Inhibition Ibuprofen_effect Ibuprofen (potential modulation) Ibuprofen_effect->NFkB_inactive Modulation Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mRNA->Cytokines Translation

Caption: NF-κB signaling pathway and points of intervention.

Experimental Workflow cluster_assays 6. Downstream Assays Cell_Culture 1. Cell Culture (e.g., Macrophages, Chondrocytes) Stimulation 2. Inflammatory Stimulation (e.g., LPS, TNF-α) Cell_Culture->Stimulation Treatment 3. Treatment with Compounds (Ibuprofen, Ferulic Acid, Borneol) Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Sample_Collection 5. Sample Collection (Supernatant & Cell Lysate) Incubation->Sample_Collection COX_Assay COX Inhibition Assay (Measures Prostaglandin levels) Sample_Collection->COX_Assay ELISA ELISA (Measures Cytokine levels - TNF-α, IL-6) Sample_Collection->ELISA Western_Blot Western Blot (Measures NF-κB pathway protein levels) Sample_Collection->Western_Blot Data_Analysis 7. Data Analysis & Comparison COX_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

Unveiling the COX-2 Inhibitory Potential of Bornyl Ferulate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bornyl ferulate, a natural compound, has emerged as a molecule of interest for its potential anti-inflammatory properties. This guide provides a comprehensive comparison of its cyclooxygenase-2 (COX-2) inhibitory mechanism against the well-established selective COX-2 inhibitor, Celecoxib, and non-selective Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Aspirin and Ibuprofen. This analysis is supported by available experimental data and detailed methodologies to assist in the evaluation of this compound as a potential therapeutic agent.

Executive Summary

Cyclooxygenase (COX) enzymes are key mediators of inflammation, with COX-1 being constitutively expressed for homeostatic functions and COX-2 being inducible during inflammatory responses. While the inhibition of COX-2 is desirable for anti-inflammatory effects, the concurrent inhibition of COX-1 can lead to gastrointestinal side effects. This guide explores the COX-2 inhibitory profile of this compound in comparison to standard NSAIDs. A study has identified (-)-Bornyl ferulate as an inhibitor of cyclooxygenase (COX) with an IC50 of 12.0 μM; however, the specific inhibitory concentrations for the individual COX-1 and COX-2 isoforms have not been detailed in the available literature.[1] This necessitates further research to fully characterize its selectivity and therapeutic potential.

Comparative Analysis of COX Inhibition

To provide a clear perspective on the inhibitory potency and selectivity of this compound, this section presents a comparative summary of its available IC50 value alongside those of Celecoxib, Ibuprofen, and Aspirin. It is crucial to note that the IC50 values for the comparator drugs can vary between studies depending on the specific assay conditions.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Assay Type
This compound Not ReportedNot ReportedNot DeterminedGeneral COX Inhibition Assay
Celecoxib826.812Human Peripheral Monocytes
Ibuprofen12800.15Human Peripheral Monocytes
Aspirin1.3 ± 0.5>100>76.9Washed Human Platelets (for COX-1)

Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1. The data presented is a compilation from various sources and direct comparison should be made with caution due to differing experimental methodologies.

Understanding the Mechanism: Signaling Pathways

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX pathway, which reduces the production of prostaglandins, key mediators of inflammation, pain, and fever.

COX_Pathway cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 Stomach_Lining Stomach Lining Protection COX1->Stomach_Lining Maintains COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) Prostaglandins_H2->Thromboxanes Bornyl_Ferulate This compound Bornyl_Ferulate->COX1 ? Bornyl_Ferulate->COX2 ? Celecoxib Celecoxib Celecoxib->COX2 NSAIDs Non-selective NSAIDs (Aspirin, Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Protocols for Validation

Accurate and reproducible experimental design is paramount in drug discovery. The following are detailed protocols for key in vitro assays used to determine the COX-1 and COX-2 inhibitory activity of a test compound like this compound.

In Vitro COX-1 and COX-2 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Test_Compound Prepare this compound dilutions Incubate_Enzyme_Inhibitor Incubate enzyme with this compound or control Test_Compound->Incubate_Enzyme_Inhibitor Enzymes Prepare purified COX-1 and COX-2 enzymes Enzymes->Incubate_Enzyme_Inhibitor Substrate Prepare Arachidonic Acid solution Add_Substrate Add Arachidonic Acid to initiate reaction Substrate->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction Incubate_Reaction->Stop_Reaction Measure_Product Measure Prostaglandin E2 (PGE2) production (e.g., via ELISA or LC-MS) Stop_Reaction->Measure_Product Calculate_IC50 Calculate IC50 values for COX-1 and COX-2 Measure_Product->Calculate_IC50

Caption: Workflow for in vitro COX enzyme inhibition assay.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Compound Preparation: A stock solution of this compound is prepared (typically in DMSO) and serially diluted to a range of concentrations.

  • Reaction Mixture: The reaction is typically carried out in a Tris-HCl buffer (pH 8.0) containing a heme cofactor.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 10-20 minutes), the reaction is terminated, often by the addition of an acid.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

Cell-Based COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit COX-2 activity in a cellular context, which can provide a more physiologically relevant assessment.

Methodology:

  • Cell Culture: A suitable cell line that can be induced to express COX-2, such as macrophage-like cells (e.g., RAW 264.7) or human peripheral monocytes, is cultured.

  • COX-2 Induction: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2. Unstimulated cells are used as a source of COX-1 activity.

  • Compound Treatment: The stimulated cells are then treated with various concentrations of this compound or a control compound.

  • Arachidonic Acid Stimulation: After a pre-incubation period with the test compound, the cells are stimulated with arachidonic acid to initiate prostaglandin production.

  • Supernatant Collection: The cell culture supernatant is collected.

  • PGE2 Measurement: The concentration of PGE2 in the supernatant is measured by ELISA.

  • IC50 Calculation: The IC50 value for the inhibition of PGE2 production is determined.

Logical Framework for Comparison

The evaluation of this compound's COX-2 inhibitory mechanism involves a hierarchical approach, starting from its direct enzymatic inhibition and extending to its cellular and potential in vivo effects.

Logical_Framework cluster_level1 Level 1: In Vitro Enzymatic Activity cluster_level2 Level 2: Cell-Based Efficacy cluster_level3 Level 3: In Vivo Validation (Future Work) Determine_IC50 Determine IC50 for COX-1 and COX-2 Calculate_Selectivity Calculate Selectivity Index (COX-1/COX-2) Determine_IC50->Calculate_Selectivity Inhibit_PGE2 Inhibit PGE2 production in inflammatory cells Calculate_Selectivity->Inhibit_PGE2 Animal_Models Evaluate efficacy in animal models of inflammation Inhibit_PGE2->Animal_Models Assess_Cytotoxicity Assess cytotoxicity in relevant cell lines Assess_Side_Effects Assess gastrointestinal and cardiovascular side effects Assess_Cytotoxicity->Assess_Side_Effects

Caption: Logical steps for validating a novel COX-2 inhibitor.

Conclusion and Future Directions

The available evidence suggests that this compound possesses COX inhibitory activity. However, the critical data on its selectivity for COX-2 over COX-1 is currently lacking. To validate its potential as a selective COX-2 inhibitor, further research is essential to determine its IC50 values for both COX isoforms using standardized in vitro enzyme and cell-based assays. A direct comparison with Celecoxib and non-selective NSAIDs under the same experimental conditions would be highly valuable. Should this compound demonstrate significant and selective COX-2 inhibition, subsequent in vivo studies in animal models of inflammation will be crucial to assess its therapeutic efficacy and safety profile, particularly concerning gastrointestinal and cardiovascular effects. The structural components of this compound, namely ferulic acid and borneol, are known to have anti-inflammatory and analgesic properties, which may contribute to its overall pharmacological profile through mechanisms beyond direct COX inhibition. These potential synergistic or independent effects warrant further investigation.

References

Comparative Guide to Target Protein Identification and Validation: Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Bornyl ferulate is an ester formed from borneol and ferulic acid. While direct, extensive research identifying the specific protein targets of this compound is limited, a robust body of evidence on its parent compound, ferulic acid (FA), and related compounds like bornyl acetate, provides a strong foundation for predicting its mechanism of action and potential therapeutic targets. This guide compares the identified targets of ferulic acid and its derivatives, outlines the experimental methodologies used for such identification, and visualizes the associated signaling pathways. This information serves as a valuable proxy for researchers investigating this compound.

The primary therapeutic areas where these compounds show promise include cancer, neurodegenerative diseases like Alzheimer's, and inflammatory conditions, largely due to their antioxidant and anti-inflammatory properties.[1][2]

Target Protein Comparison

The therapeutic effects of ferulic acid and its derivatives are attributed to their interaction with a range of protein targets involved in key cellular processes like apoptosis, cell cycle regulation, inflammation, and autophagy.[3][4][5]

Target Protein/PathwayCompound StudiedTherapeutic AreaObserved EffectQuantitative Data (Example)
PI3K/Akt/mTOR Pathway Ferulic AcidCancer, NeurodegenerationInhibition of the pathway, leading to reduced cell proliferation and induction of autophagy.Dephosphorylation of S6 kinase comparable to rapamycin at 1 mM concentration.
Bornyl AcetateNeurodegeneration (Alzheimer's)Suppression of Beclin-1-dependent autophagy via modulation of Akt/mTOR signaling.Significant increase in p-Akt and p-mTOR expression compared to disease model.
MAPK Pathway (ERK, JNK, p38) Ferulic AcidCancer, InflammationInhibition of MAPK1.-
Bornyl AcetateInflammationInhibition of phosphorylation of JNK, p38, and ERK.-
NF-κB Signaling Pathway Bornyl AcetateInflammationInhibition of IκB phosphorylation, reducing secretion of TNF-α, IL-1β, and IL-6.-
Apoptosis Regulators (Bcl-2, Bax, Caspases) Ferulic AcidCancerDecreased Bcl-2 (anti-apoptotic) expression, increased Bax (pro-apoptotic) expression, and activation of caspase-3.Significant reduction in Bcl-2 levels and cleavage of PARP-1.
STAT3 Ferulic AcidCancer, COVID-19Identified as a core pharmacological target through network pharmacology and molecular docking.-
Secretases (α-, β-secretase) Ferulic AcidAlzheimer's DiseaseEnhanced nonamyloidogenic APP cleavage via increased α-secretase activity and β-secretase inhibition.-

Experimental Protocols for Target Identification and Validation

Identifying the specific molecular targets of a bioactive compound like this compound involves a multi-step process, moving from broad, unbiased screening to specific validation assays.

Target Identification: Affinity Purification-Mass Spectrometry

This method is used to isolate and identify proteins that physically bind to the compound of interest.

  • Probe Synthesis: this compound is chemically modified to include a linker arm and a reactive group (e.g., an alkyne or azide for click chemistry) or a biotin tag.

  • Immobilization: The modified compound (probe) is immobilized on a solid support, such as agarose or magnetic beads.

  • Cell Lysate Incubation: The immobilized probe is incubated with a cell or tissue lysate containing a complex mixture of proteins.

  • Affinity Capture: Proteins that bind to this compound are "captured" on the beads, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the beads.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using high-resolution mass spectrometry (e.g., LC-MS/MS).

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA validates target engagement within intact cells by measuring changes in protein thermal stability upon ligand binding.

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated across a range of temperatures, causing proteins to denature and aggregate.

  • Lysis and Centrifugation: Cells are lysed, and aggregated proteins are pelleted by centrifugation.

  • Protein Quantification: The amount of soluble protein remaining in the supernatant at each temperature is quantified. This is typically done for a specific protein of interest via Western Blot or for many proteins using mass spectrometry (a method known as Thermal Proteome Profiling or TPP).

  • Analysis: A protein that binds to this compound will be stabilized, remaining soluble at higher temperatures compared to the control. This results in a "thermal shift."

Target Validation: Western Blot Analysis

This technique is used to validate the effect of the compound on the expression or post-translational modification (e.g., phosphorylation) of a target protein and its downstream effectors.

  • Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.

  • Protein Extraction: Total protein is extracted from the cells.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bcl-2), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of the target protein's expression level.

Visualizing Workflows and Pathways

Diagrams created with Graphviz help to visualize the complex processes involved in target identification and the signaling pathways modulated by this compound's parent compounds.

cluster_ID Target Identification Workflow cluster_Val Target Validation Workflow Compound This compound (Probe Synthesis) Affinity Affinity Chromatography Compound->Affinity Incubate with cell lysate MS LC-MS/MS Analysis Affinity->MS Elute bound proteins Hits Potential Protein Hits MS->Hits CETSA CETSA Assay Hits->CETSA Test Hits WB Western Blot Hits->WB Func Functional Assays (e.g., Apoptosis, Proliferation) Hits->Func Valid Validated Target CETSA->Valid Confirm Engagement WB->Valid Confirm Pathway Modulation Func->Valid Confirm Phenotype

Caption: Workflow for this compound target identification and validation.

BF This compound (Ferulic Acid) PI3K PI3K BF->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Autophagy Autophagy mTOR->Autophagy lab PI3K/Akt/mTOR Signaling Pathway

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Ferulic Acid.

BF This compound (Ferulic Acid) Bcl2 Bcl-2 BF->Bcl2 Downregulates Bax Bax BF->Bax Upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis lab Intrinsic Apoptosis Pathway

Caption: Modulation of the Intrinsic Apoptosis Pathway by Ferulic Acid.

References

Comparative Analysis of Bornyl Ferulate's Enzyme Inhibition Profile

Author: BenchChem Technical Support Team. Date: November 2025

A focused examination of Bornyl ferulate's cross-reactivity in key enzyme assays reveals its potential as a selective inhibitor, particularly targeting acetylcholinesterase. This guide provides a comparative overview of its performance, supported by available experimental data and detailed methodologies for researchers in drug discovery and development.

This compound, a natural compound, has garnered attention for its potential therapeutic properties, including its role as an enzyme inhibitor. Understanding its cross-reactivity across different enzyme assays is crucial for evaluating its specificity and potential off-target effects. This guide synthesizes the available data on this compound's inhibitory activity, comparing it with other relevant compounds and providing detailed experimental protocols for the assays mentioned.

Quantitative Comparison of Inhibitory Activity

To date, the primary reported inhibitory activity of this compound is against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapies.

CompoundEnzymeIC50 Value (μmol/L)Reference CompoundIC50 Value (μmol/L)
This compound Acetylcholinesterase (AChE)62.26DonepezilVaries
Ferulic AcidAcetylcholinesterase (AChE)>100--
Ferulic AcidButyrylcholinesterase (BChE)>100--

Note: The IC50 value for the reference compound Donepezil can vary depending on the specific assay conditions.

Currently, there is a lack of published data on the inhibitory activity of this compound against other enzymes, including butyrylcholinesterase (BChE) and other enzyme classes. Studies on the parent compound, ferulic acid, indicate weak to no inhibition of both AChE and BChE, suggesting that the bornyl ester moiety is critical for the observed AChE inhibitory activity of this compound. Further research is required to establish a comprehensive cross-reactivity profile.

Experimental Protocols

The following are detailed methodologies for the key enzyme assays relevant to the study of this compound and its analogs.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the activity of cholinesterases.

Principle: The assay is based on the reaction of the sulfhydryl group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • S-Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound) and reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or reference inhibitor.

  • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

  • Add 20 µL of DTNB solution (0.5 mM in phosphate buffer) to each well.

  • Add 10 µL of the respective enzyme solution (AChE or BChE) to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI, 10 mM in phosphate buffer).

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Cholinergic Synapse and Assay Workflow

To better understand the context of this compound's activity and the experimental process, the following diagrams are provided.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron pre_neuron Acetyl-CoA + Choline ChAT Choline Acetyltransferase (ChAT) pre_neuron->ChAT synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE hydrolysis receptor ACh Receptor ACh_synapse->receptor binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate response Signal Transduction receptor->response Bornyl_ferulate This compound Bornyl_ferulate->AChE inhibition

Caption: Cholinergic synapse showing ACh synthesis, release, and breakdown by AChE, the target of this compound.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Reagents: - Buffer (pH 8.0) - DTNB - Enzyme (AChE/BChE) - Substrate (ATCI/BTCI) - Inhibitor (this compound) plate Add to 96-well plate: 1. Inhibitor 2. Buffer 3. DTNB 4. Enzyme reagents->plate incubation Incubate (37°C, 15 min) plate->incubation reaction Add Substrate to initiate reaction incubation->reaction reader Measure Absorbance at 412 nm (kinetic read) reaction->reader calculation Calculate % Inhibition reader->calculation ic50 Determine IC50 Value calculation->ic50

Caption: Workflow of the Ellman's method for determining cholinesterase inhibition.

Bornyl Ferulate in Animal Models of Inflammation: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of novel anti-inflammatory agents, bornyl ferulate is emerging as a compound of interest. This guide provides a comparative analysis of its potential efficacy in preclinical animal models of inflammation, drawing upon experimental data from structurally related compounds, namely bornyl salicylate, bornyl cinnamate, bornyl acetate, and its parent compound, ferulic acid. Its performance is contrasted with established anti-inflammatory drugs, indomethacin and dexamethasone, to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Efficacy in Acute Inflammation: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. While direct data for this compound is not yet available, studies on its close structural analog, bornyl salicylate, and its parent compound, ferulic acid, provide valuable insights.

A study on bornyl salicylate demonstrated a significant and dose-dependent reduction in carrageenan-induced paw edema in mice. This effect is attributed, at least in part, to the inhibition of inflammatory mediators like prostaglandin E2 (PGE2). Furthermore, treatment with bornyl salicylate led to a notable decrease in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Similarly, ferulic acid has shown significant anti-inflammatory potential in a carrageenan-induced paw edema model in mice. Administration of ferulic acid resulted in a dose-dependent inhibition of paw edema, with a 37.5% reduction in paw thickness at a dose of 200 mg/kg six hours after carrageenan injection[1].

For comparison, indomethacin , a standard nonsteroidal anti-inflammatory drug (NSAID), exhibits potent inhibition of paw edema in the same model. For instance, at a dose of 10 mg/kg, indomethacin can inhibit carrageenan-induced paw edema by 54% at three and four hours post-injection[2]. Dexamethasone , a corticosteroid, also shows strong anti-inflammatory effects in this model.

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema

CompoundAnimal ModelDosageTime Point% Inhibition of Paw EdemaKey Findings
Bornyl SalicylateMiceNot SpecifiedEarly & Late PhasesSignificantReduced PGE2, TNF-α, IL-1β, IL-6
Ferulic AcidMice200 mg/kg6 hours37.5%Dose-dependent inhibition
IndomethacinRats10 mg/kg3 & 4 hours54%Standard NSAID efficacy

Efficacy in Chronic Inflammation: Adjuvant-Induced Arthritis

The Freund's adjuvant-induced arthritis model is a common method for studying chronic inflammation. While specific data for this compound in this model is lacking, the known mechanisms of its related compounds suggest potential efficacy.

The anti-inflammatory action of bornyl derivatives often involves the modulation of key signaling pathways. For example, bornyl cinnamate has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway[3][4]. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By suppressing the NF-κB pathway, bornyl cinnamate can effectively reduce the production of inflammatory mediators.

Furthermore, bornyl acetate has demonstrated the ability to downregulate the levels of pro-inflammatory cytokines and reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, in a murine model of acute lung injury[5]. These mechanisms are also highly relevant to the pathogenesis of chronic inflammatory conditions like rheumatoid arthritis.

In comparison, dexamethasone is a potent immunosuppressive agent used in the treatment of rheumatoid arthritis and shows significant efficacy in the adjuvant-induced arthritis model. Indomethacin also demonstrates a significant chronic anti-inflammatory effect in this model, although its efficacy can be limited by gastrointestinal toxicity at higher doses.

Mechanistic Insights: Signaling Pathways and Cytokine Inhibition

The anti-inflammatory effects of bornyl derivatives and ferulic acid are underpinned by their ability to modulate key inflammatory pathways and the production of inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines: As mentioned, bornyl salicylate and bornyl acetate have been shown to reduce the levels of TNF-α, IL-1β, and IL-6. Ferulic acid also reverses the upregulation of these cytokines in inflammatory conditions.

Modulation of NF-κB Signaling: Bornyl cinnamate exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway. This is a crucial mechanism as NF-κB activation is a central event in the inflammatory cascade. The diagram below illustrates the inhibitory effect of bornyl cinnamate on the NF-κB pathway.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Proinflammatory_Genes activates Bornyl_Cinnamate Bornyl Cinnamate Bornyl_Cinnamate->IKK inhibits IkB_NFkB->NFkB releases

Figure 1: Inhibition of the NF-κB signaling pathway by bornyl cinnamate.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This acute inflammation model is induced by injecting a 1% solution of carrageenan into the sub-plantar region of the rat's hind paw. The volume of the paw is measured at various time points before and after the carrageenan injection using a plethysmometer. Test compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.

The workflow for this experimental model is depicted below.

Carrageenan_Edema_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Start->Animal_Acclimatization Baseline_Measurement Baseline Paw Volume Measurement Animal_Acclimatization->Baseline_Measurement Compound_Administration Compound Administration (this compound / Control) Baseline_Measurement->Compound_Administration Carrageenan_Injection Carrageenan Injection (1% in hind paw) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (e.g., 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for the carrageenan-induced paw edema model.

Freund's Adjuvant-Induced Arthritis in Rats

This model of chronic inflammation is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the base of the tail or a hind paw. The development of arthritis is monitored over several weeks by measuring paw volume and scoring the severity of arthritis in the non-injected paws. Treatment with test compounds typically begins on the day of adjuvant injection and continues for the duration of the experiment. The efficacy of the treatment is assessed by its ability to reduce paw swelling and arthritis scores.

Conclusion

While direct experimental evidence for this compound is still emerging, the available data on its structural analogs and parent compound strongly suggest its potential as an effective anti-inflammatory agent. The demonstrated efficacy of bornyl salicylate and ferulic acid in the carrageenan-induced paw edema model, coupled with the mechanistic insights into the inhibition of the NF-κB pathway and pro-inflammatory cytokines by bornyl cinnamate and bornyl acetate, provides a solid foundation for future research. Further studies directly comparing this compound with standard drugs like indomethacin and dexamethasone in both acute and chronic models of inflammation are warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Synthetic vs. Natural Bornyl Ferulate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

I. Overview of Bornyl Ferulate

This compound is an ester formed from the combination of borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. This molecule is of significant interest to the scientific community due to the well-documented therapeutic properties of its constituent parts. Ferulic acid is a potent antioxidant, while borneol is known for its anti-inflammatory and neuroprotective effects, as well as its ability to enhance the bioavailability of other compounds. The combination of these two molecules in this compound suggests a promising candidate for further investigation in various therapeutic areas.

II. Synthesis and Natural Sourcing: A Comparative Look

The primary distinction between synthetic and natural this compound lies in their origin and the impurities they may contain.

Synthetic this compound:

Synthetic this compound is produced through controlled chemical reactions in a laboratory setting. This process allows for a high degree of purity and consistency between batches. Several methods for its synthesis have been developed, including:

  • Condensation Reaction: This involves the reaction of ferulic acid (with a protected phenolic hydroxyl group) with borneol, followed by a deprotection step to yield the final product.

  • Wittig Reaction: An alternative route involves the reaction of a halogenated bornyl acetate with an organophosphorus agent to form a Wittig reagent, which then reacts with 3-methoxy-4-hydroxy benzaldehyde to produce this compound.

  • Enzymatic Synthesis: Feruloyl esterases can be used to catalyze the esterification of ferulic acid with borneol, offering a more environmentally friendly approach.

Natural this compound:

Natural this compound has been identified in the plant Ferula asafoetida. The "natural" designation implies that the compound is extracted directly from a plant source. The process for isolating natural this compound would likely involve:

  • Extraction: Using a suitable solvent to extract the desired compounds from the plant biomass.

  • Purification: A series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), would be employed to isolate this compound from the complex mixture of phytochemicals present in the plant extract.

The composition of natural extracts can vary depending on factors such as the plant's growing conditions, harvesting time, and the extraction method used. This can lead to the presence of other related compounds and isomers.

III. Comparative Data on Physicochemical Properties

While direct comparative studies are lacking, the fundamental physicochemical properties of the this compound molecule itself would be identical regardless of its source. However, the overall profile of a "natural" versus "synthetic" product would differ based on the presence of minor components.

PropertySynthetic this compoundNatural this compound (from Ferula asafoetida)
Purity High (typically >98%)Variable, dependent on purification efficiency
Consistency High batch-to-batch consistencyCan vary between batches due to natural sourcing
Minor Components Trace amounts of reagents and by-products from synthesisMay contain other phytochemicals from the plant source
Stereochemistry Can be synthesized as a specific stereoisomer (e.g., (-)-Bornyl ferulate)The specific stereoisomer(s) present would depend on the plant's biosynthesis

IV. Bioactivity and Therapeutic Potential

Research into the specific bioactivity of this compound is ongoing. However, studies on closely related compounds, such as bornyl acetate, bornyl cinnamate, and other ferulate esters, provide strong indications of its potential therapeutic effects. These effects are presumed to be applicable to both synthetic and natural this compound, as they are inherent to the molecule's structure.

A. Neuroprotective Effects:

Borneol and its esters have demonstrated significant neuroprotective properties. Studies suggest that this compound may protect neuronal cells from damage in conditions like ischemic stroke by reducing cell death and promoting neurogenesis. The combination of borneol with sodium ferulate has been shown to have a synergistic neuroprotective effect against cerebral ischemia.

B. Anti-inflammatory Activity:

The anti-inflammatory properties of borneol and ferulic acid are well-established. Bornyl esters, such as bornyl salicylate, have been shown to reduce paw edema and the production of pro-inflammatory mediators like prostaglandins and cytokines. It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

C. Antioxidant Activity:

Ferulic acid and its derivatives are potent antioxidants. They can scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of chronic diseases. The antioxidant capacity of ferulates is influenced by their chemical structure.

V. Signaling Pathways Modulated by this compound Analogs

Studies on bornyl acetate and bornyl cinnamate have elucidated their mechanisms of action, which are likely to be shared by this compound. These compounds have been shown to modulate the following key signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a central regulator of inflammation. Bornyl cinnamate has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[1] Bornyl acetate also inhibits the NF-κB pathway by affecting the phosphorylation of IκB.[2]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Bornyl acetate has been found to inhibit the MAPK pathway by reducing the phosphorylation of ERK, JNK, and p38.[2]

  • Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Bornyl acetate has been shown to suppress the PI3K/Akt pathway, which contributes to its anti-tumor effects in non-small cell lung cancer.[3][4] Bornyl cis-4-hydroxycinnamate also inhibits melanoma cell metastasis through the FAK/PI3K/Akt/mTOR pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway PI3K PI3K Receptor->PI3K IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates Akt Akt PI3K->Akt activates Gene Expression Pro-inflammatory Gene Expression NF-κB_n->Gene Expression This compound This compound This compound->IKK This compound->MAPK_pathway This compound->PI3K

Caption: Proposed signaling pathways modulated by this compound.

VI. Experimental Protocols

A. Synthesis of this compound (Condensation Method)

This protocol is a generalized representation based on described synthesis methods.

  • Protection of Ferulic Acid: React ferulic acid with a suitable protecting group (e.g., acetyl chloride) in the presence of a base to protect the phenolic hydroxyl group.

  • Esterification: The protected ferulic acid is then reacted with borneol in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) and a catalyst (e.g., 4-dimethylaminopyridine) in an appropriate solvent (e.g., dichloromethane).

  • Deprotection: The protecting group is removed from the this compound ester using a suitable reagent (e.g., a mild base) to yield the final product.

  • Purification: The crude product is purified using column chromatography on silica gel.

G Ferulic Acid Ferulic Acid Protection Protection Ferulic Acid->Protection Protected Ferulic Acid Protected Ferulic Acid Protection->Protected Ferulic Acid Esterification Esterification Protected Ferulic Acid->Esterification Borneol Borneol Borneol->Esterification Protected this compound Protected this compound Esterification->Protected this compound Deprotection Deprotection Protected this compound->Deprotection Crude this compound Crude this compound Deprotection->Crude this compound Purification Purification Crude this compound->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Workflow for the synthesis of this compound.

B. Characterization of this compound

The synthesized or purified this compound should be characterized to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Detection: UV detector at a wavelength corresponding to the absorbance maximum of ferulic acid (around 320 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of the ester. The chemical shifts and coupling constants will be characteristic of the bornyl and ferulate moieties.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

VII. Conclusion

This compound is a promising bioactive compound with potential therapeutic applications in neuroprotection and anti-inflammatory conditions. While synthetic routes offer a source of high-purity and consistent material, natural this compound from sources like Ferula asafoetida represents a valuable alternative. A significant knowledge gap exists in the form of direct comparative studies between the two. Future research should focus on a head-to-head comparison of their chemical profiles, bioavailability, and efficacy in relevant biological assays. Such studies will be crucial for determining if subtle differences in their composition, such as the presence of minor synergistic or antagonistic compounds in the natural extract, lead to different biological outcomes. The experimental protocols and pathway information provided in this guide offer a foundation for researchers to further explore the therapeutic potential of this intriguing molecule.

References

A Head-to-Head Comparison of Bornyl Ferulate's Potential with Known NSAIDs: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential therapeutic profile of bornyl ferulate with established non-steroidal anti-inflammatory drugs (NSAIDs), namely ibuprofen, diclofenac, and indomethacin. In the absence of direct head-to-head clinical or preclinical studies on this compound, this comparison is based on the experimentally determined activities of its constituent molecules: bornyl acetate and ferulic acid. This analysis aims to provide a valuable resource for researchers and drug development professionals interested in the potential of novel anti-inflammatory and analgesic agents.

Executive Summary

This compound, an ester formed from borneol and ferulic acid, presents a compelling profile for investigation as a potential anti-inflammatory and analgesic agent with a potentially improved safety profile compared to traditional NSAIDs. Ferulic acid, a phenolic compound, is known for its antioxidant and anti-inflammatory properties, while bornyl acetate, a monoterpene ester, has demonstrated both analgesic and anti-inflammatory effects.[1] The primary mechanism of action for NSAIDs involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which, while effective in reducing pain and inflammation, is also associated with significant gastrointestinal side effects. The components of this compound appear to exert their effects through different pathways, suggesting a potentially lower risk of such adverse events.

Comparative Data on Anti-Inflammatory and Analgesic Activity

The following tables summarize the available quantitative data from preclinical studies on the anti-inflammatory and analgesic effects of bornyl acetate, ferulic acid, and the selected NSAIDs. It is crucial to note that these data are compiled from various studies and are not from direct head-to-head comparisons, which should be a focus of future research.

Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Paw Edema Inhibition (%)SpeciesReference
Ferulic Acid 10028% (at 6h)Mice[2]
20037.5% (at 6h)Mice[2]
Diclofenac 30Comparable to Ferulic Acid (200mg/kg)Mice[3]
Indomethacin 10Significant InhibitionRatsNot Specified

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test

CompoundDose (mg/kg)Writhing Inhibition (%)SpeciesReference
Bornyl Acetate Not SpecifiedSignificant InhibitionMice[1]
Diclofenac 10Significant InhibitionMice
Ibuprofen Not SpecifiedSignificant InhibitionMiceNot Specified

Table 3: Analgesic Activity in Hot Plate Test

CompoundDose (mg/kg)Increase in Latency TimeSpeciesReference
Bornyl Acetate Not SpecifiedSignificant IncreaseMice
Diclofenac 10Significant IncreaseMice
Morphine (Standard) Not SpecifiedSignificant IncreaseMice

Gastrointestinal Safety Profile: A Key Differentiator

A major limitation of NSAID therapy is the risk of gastrointestinal complications, including ulcers and bleeding. This is primarily due to the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.

There is a lack of direct data on the ulcerogenic potential of this compound. However, studies on related compounds suggest a favorable profile. For instance, bornyl 2-piperazinoacetate, a derivative of borneol, demonstrated significant gastroprotective effects in an indomethacin-induced gastric ulcer model, comparable to omeprazole. Furthermore, the anti-inflammatory mechanisms of ferulic acid and bornyl acetate do not primarily involve COX inhibition, suggesting a lower propensity for gastric damage.

Table 4: Ulcerogenic Potential in NSAID-Induced Gastric Ulcer Model

CompoundDose (mg/kg)Ulcer Index / Protective EffectSpeciesReference
Bornyl 2-piperazinoacetate Not SpecifiedComparable to OmeprazoleRats
Indomethacin 25-30Induces significant ulcerationRatsNot Specified
Diclofenac Not SpecifiedKnown to induce ulcersHumansNot Specified
Ibuprofen Not SpecifiedKnown to induce ulcersHumansNot Specified

Mechanistic Insights: Signaling Pathways

The therapeutic and adverse effects of this compound's components and NSAIDs are dictated by their interactions with distinct signaling pathways.

This compound Components
  • Ferulic Acid: Exerts its anti-inflammatory effects by modulating multiple signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). By inhibiting these pathways, ferulic acid can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Bornyl Acetate: Has been shown to inhibit the NF-κB and MAPK signaling pathways. It also upregulates the anti-inflammatory cytokine IL-11 via the activation of the AP-1 transcription factor component, c-fos.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The primary mechanism of action of NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This blockade prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-1 is also responsible for the common gastrointestinal side effects of NSAIDs.

NSAID_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Protective Prostaglandins (Gastric Protection, etc.) COX1->Prostaglandins_Protective Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory NSAIDs NSAIDs (Ibuprofen, Diclofenac, Indomethacin) NSAIDs->COX1 NSAIDs->COX2

Mechanism of Action of NSAIDs

Ferulic_Acid_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway Inflammatory_Stimuli->MAPK JAK_STAT JAK/STAT Pathway Inflammatory_Stimuli->JAK_STAT Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines JAK_STAT->Pro_inflammatory_Cytokines Ferulic_Acid Ferulic Acid Ferulic_Acid->NFkB Ferulic_Acid->MAPK Ferulic_Acid->JAK_STAT

Anti-inflammatory Signaling Pathways of Ferulic Acid

Bornyl_Acetate_Pathway Inflammatory_Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB MAPK MAPK Pathway Inflammatory_Stimuli->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines AP1 AP-1 (c-fos) IL11 IL-11 (Anti-inflammatory) AP1->IL11 Bornyl_Acetate Bornyl Acetate Bornyl_Acetate->NFkB Bornyl_Acetate->MAPK Bornyl_Acetate->AP1

Anti-inflammatory Signaling Pathways of Bornyl Acetate

Detailed Experimental Protocols

The following are standardized experimental protocols used to assess the anti-inflammatory, analgesic, and ulcerogenic properties of pharmaceutical compounds.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This model assesses the ability of a compound to reduce acute inflammation.

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., this compound) or vehicle (control) is administered orally or intraperitoneally. A standard NSAID (e.g., Indomethacin) is used as a positive control.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice (Peripheral Analgesic Activity)

This test evaluates the peripheral analgesic effect of a compound.

  • Animals: Swiss albino mice (20-25g).

  • Procedure:

    • Animals are pre-treated with the test compound, vehicle, or a standard analgesic (e.g., Diclofenac).

    • After a specific period (e.g., 30-60 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally.

    • The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Hot Plate Test in Mice (Central Analgesic Activity)

This method assesses the central analgesic activity of a compound.

  • Animals: Swiss albino mice (20-25g).

  • Procedure:

    • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • The baseline reaction time (latency to lick a paw or jump) of each mouse is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Animals are treated with the test compound, vehicle, or a standard central analgesic (e.g., Morphine).

    • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in reaction time (latency) is calculated to determine the analgesic effect.

NSAID-Induced Gastric Ulcer Model in Rats (Gastrointestinal Safety)

This model is used to evaluate the ulcerogenic potential of a compound.

  • Animals: Male Wistar rats (180-220g).

  • Procedure:

    • Rats are fasted for 24 hours with free access to water.

    • The test compound or vehicle is administered orally. A standard ulcerogenic NSAID (e.g., Indomethacin, 30 mg/kg) is used as a positive control.

    • After a specific duration (e.g., 4-6 hours), the animals are euthanized, and their stomachs are removed.

    • The stomachs are opened along the greater curvature and washed with saline to visualize the gastric mucosa.

    • The number and severity of ulcers are scored to calculate an ulcer index.

  • Data Analysis: The ulcer index of the test compound group is compared to that of the vehicle and the standard NSAID group.

Conclusion and Future Directions

While direct comparative data for this compound is currently unavailable, the analysis of its constituent components, bornyl acetate and ferulic acid, suggests a promising therapeutic profile. The multi-target anti-inflammatory and analgesic mechanisms, which are distinct from the COX-inhibitory action of NSAIDs, indicate a potential for reduced gastrointestinal toxicity.

Future research should prioritize the following:

  • Direct Head-to-Head Studies: Conducting preclinical studies that directly compare the anti-inflammatory, analgesic, and ulcerogenic effects of this compound with standard NSAIDs using the protocols outlined in this guide.

  • Pharmacokinetic and Pharmacodynamic Profiling: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its bioavailability and in vivo activity.

  • Mechanism of Action Studies: Further investigating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic effects.

The development of novel anti-inflammatory and analgesic agents with improved safety profiles is a critical area of research. This compound represents a promising candidate that warrants further investigation to validate its therapeutic potential.

References

A Comparative Guide to the Cyclooxygenase Inhibition Profile of Bornyl Ferulate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bornyl ferulate has been identified in plant extracts and is recognized for its potential anti-inflammatory properties, suggesting it may act as an inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[1]. To contextualize its potential efficacy, this guide will draw comparisons with its parent compound, ferulic acid, and a range of well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

In-Silico Docking Analysis: A Case Study of Ferulic Acid

In the absence of specific docking data for this compound, we present an analysis of its parent compound, ferulic acid, with COX-2 to provide a foundational understanding of the potential binding interactions. A molecular docking study of ferulic acid with the COX-2 enzyme revealed a binding energy of -5.25 kcal/mol[2]. The stabilization of the ferulic acid-COX-2 complex was primarily achieved through hydrogen bond interactions with key amino acid residues Gln372 and Lys532 within the hydrophobic pocket of the enzyme[2].

The addition of a bulky, lipophilic bornyl group to ferulic acid to form this compound would likely alter its binding affinity and selectivity for the COX isoenzymes. The bornyl moiety could potentially lead to increased hydrophobic interactions within the active site, which may enhance its binding affinity. However, the steric bulk of the bornyl group could also influence its fit within the narrower active site of COX-1 compared to the more accommodating active site of COX-2, potentially leading to some degree of selective inhibition. Further dedicated in-silico studies are required to validate these hypotheses.

Comparative Inhibitory Activity of Common NSAIDs

To provide a benchmark for evaluating the potential of this compound, the following table summarizes the in-vitro inhibitory concentrations (IC50) of several common NSAIDs against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Aspirin3.5729.30.12
Ibuprofen12800.15
Diclofenac0.0760.0262.9
Indomethacin0.00900.310.029
Meloxicam376.16.1
Piroxicam47251.9
Celecoxib826.812
Rofecoxib>10025>4.0

Note: Data compiled from various sources. These values can vary depending on the specific assay conditions.

Experimental Protocols

In-Silico Molecular Docking Protocol

Molecular docking studies are crucial for predicting the binding affinity and interaction of a ligand with a protein's active site. A typical workflow is as follows:

  • Protein Preparation : The three-dimensional crystal structure of the target enzyme (e.g., COX-1 or COX-2) is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation : The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software and then converted to a 3D structure. The ligand's geometry is optimized to find its lowest energy conformation.

  • Docking Simulation : Using software such as AutoDock, a grid box is defined around the active site of the enzyme. The software then explores various possible conformations and orientations of the ligand within this active site.

  • Scoring and Analysis : The binding affinity of each ligand pose is evaluated using a scoring function, which provides a numerical value (e.g., binding energy in kcal/mol). The pose with the lowest energy is generally considered the most favorable binding mode. The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the active site are then analyzed.

In-Vitro COX Inhibition Assay Protocol

In-vitro assays are used to experimentally determine the inhibitory activity of a compound against COX enzymes. A common method is the colorimetric or fluorometric inhibitor screening assay:

  • Reagents and Materials : Purified recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), a chromogenic or fluorogenic probe, and the test compound (this compound).

  • Assay Procedure :

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and prepared in various concentrations.

    • In a 96-well plate, the COX enzyme, a cofactor solution, and the probe are mixed in an assay buffer.

    • The test compound at different concentrations is added to the wells. A control with no inhibitor is also prepared.

    • The reaction is initiated by adding the substrate, arachidonic acid.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a set time.

  • Data Analysis : The absorbance or fluorescence is measured using a plate reader. The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Below are diagrams illustrating the cyclooxygenase signaling pathway and a typical workflow for in-silico docking studies.

COX_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1 / COX-2 COX-1_COX-2 COX-1_COX-2 Prostaglandins_Thromboxanes Prostaglandins_Thromboxanes PGH2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever

Caption: The cyclooxygenase signaling pathway.

Docking_Workflow Start Start Protein_Prep Protein Preparation (e.g., COX-2 from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (e.g., this compound 3D structure) Start->Ligand_Prep Grid_Generation Grid Box Generation (Define Active Site) Protein_Prep->Grid_Generation Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Grid_Generation->Docking Scoring_Analysis Scoring & Analysis (Binding Energy, Interactions) Docking->Scoring_Analysis End End Scoring_Analysis->End

Caption: A typical workflow for in-silico molecular docking.

References

Unveiling Cellular Entry: A Comparative Guide to Bornyl Ferulate's In Vitro Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cellular uptake of a compound is a critical step in evaluating its therapeutic potential. This guide provides a comparative analysis of the in vitro cellular uptake of Bornyl ferulate, with a focus on its parent compound, ferulic acid, and its ethyl ester derivative as key comparators due to the limited direct experimental data on this compound itself. The data presented herein is synthesized from various in vitro studies employing widely accepted models of cellular permeability and absorption.

Comparative Analysis of Cellular Permeability

The cellular uptake of phenolic compounds like ferulic acid and its esters is a key determinant of their bioavailability and subsequent biological activity. In vitro models, particularly the Caco-2 cell line, are extensively used to predict the intestinal absorption of drugs and bioactive molecules.[1][2] These cells form a monolayer that mimics the human intestinal epithelium, providing a valuable tool for permeability screening.[1][2]

Studies have shown that while ferulic acid itself has a relatively low permeability, its derivatives can exhibit enhanced uptake. For instance, ferulic acid ethyl ether has demonstrated higher skin deposition and flux compared to ferulic acid, suggesting that esterification can improve cellular penetration. The lipophilicity of the ester group likely facilitates easier passage through the lipid bilayers of cell membranes.

CompoundIn Vitro ModelApparent Permeability Coefficient (Papp) (cm/s)Key Findings
Ferulic AcidCaco-2 cellsLow (typically in the range of 10⁻⁶)[3]Transport is mainly by passive diffusion.
Ferulic Acid Ethyl EtherPorcine skinHigher than Ferulic AcidIncreased lipophilicity enhances skin penetration.
This compound-Data not availableHypothesized to have enhanced permeability due to the lipophilic bornyl group.

Note: The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. A higher Papp value indicates greater permeability.

Experimental Protocols for In Vitro Cellular Uptake

The Caco-2 cell permeability assay is a standard method to assess the intestinal absorption of a compound. Below is a detailed protocol for this widely used in vitro model.

Caco-2 Cell Permeability Assay Protocol

1. Cell Culture and Seeding:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • For permeability studies, the cells are seeded onto semi-permeable filter supports in Transwell® plates at a specific density (e.g., 1.5 x 10⁵ cells/cm²).

  • The cells are maintained for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data.

  • Transepithelial electrical resistance (TEER) is measured using a voltmeter to assess the tightness of the junctions between cells. TEER values should be within an acceptable range (e.g., 400–600 Ω·cm²) before proceeding with the transport experiment.

3. Transport Experiment (Apical to Basolateral):

  • The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) on both the apical (upper) and basolateral (lower) sides of the monolayer.

  • The test compound (e.g., this compound, ferulic acid) is added to the apical chamber at a known concentration.

  • Samples are collected from the basolateral chamber at specific time intervals (e.g., 30, 60, 90, 120 minutes).

  • The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of appearance of the compound in the basolateral chamber.

      • A is the surface area of the filter membrane.

      • C₀ is the initial concentration of the compound in the apical chamber.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in confirming cellular uptake, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Caco-2 Permeability Assay A Caco-2 Cell Seeding on Transwell Inserts B Cell Differentiation (21 days) A->B C Monolayer Integrity Check (TEER) B->C D Addition of Test Compound to Apical Side C->D E Sampling from Basolateral Side at Time Intervals D->E F Quantification by HPLC/LC-MS E->F G Calculation of Papp Value F->G

Caco-2 Permeability Assay Workflow

G cluster_pathway Potential Signaling Pathways Influenced by Ferulic Acid Uptake cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway FA Ferulic Acid (or derivative) Cell_Membrane Cell Membrane FA->Cell_Membrane Cellular Uptake PI3K PI3K Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival Growth Growth Akt->Growth NFkB NF-κB Inflammation Inflammatory Response NFkB->Inflammation Cell_Membrane->PI3K Activation Cell_Membrane->NFkB Inhibition

Signaling Pathways Modulated by Ferulic Acid

Conclusion

While direct experimental data on the cellular uptake of this compound is not yet available, the existing literature on ferulic acid and its esters provides a strong foundation for predicting its behavior. The lipophilic bornyl moiety is expected to enhance its passive diffusion across cell membranes, potentially leading to greater bioavailability compared to its parent compound, ferulic acid. The standardized in vitro models and experimental protocols outlined in this guide, particularly the Caco-2 permeability assay, offer a robust framework for the future evaluation of this compound's cellular uptake. Further studies are warranted to confirm these hypotheses and to fully elucidate the mechanisms and signaling pathways involved in its cellular transport and activity.

References

Bornyl Ferulate vs. Ferulic Acid: A Comparative Bioavailability Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available pharmacokinetic data for ferulic acid and an analysis of the potential for enhanced bioavailability with bornyl ferulate.

Executive Summary

Ferulic acid, a potent antioxidant, has garnered significant attention for its therapeutic potential. However, its clinical application is often hampered by low bioavailability.[1][2] Esterification of ferulic acid, for instance into this compound, is a promising strategy to overcome this limitation. This guide provides a comparative analysis of the bioavailability of ferulic acid and discusses the theoretical advantages of this compound, based on existing pharmacokinetic studies and the known properties of its constituent molecules.

Note: A direct comparative bioavailability study between this compound and ferulic acid has not been identified in the current scientific literature. The following comparison is based on available data for ferulic acid and its derivatives, alongside the known bio-enhancing properties of borneol.

Ferulic Acid: A Review of Pharmacokinetic Data

Oral administration of ferulic acid results in rapid absorption; however, it is also quickly metabolized and eliminated, leading to a short mean residence time in the body.[1] The bioavailability of ferulic acid is also significantly influenced by the food matrix it is delivered in.[3]

The following table summarizes key pharmacokinetic parameters of ferulic acid from a study in rats after oral administration of ethyl ferulate, a structurally similar ester. The data illustrates the rapid absorption and clearance profile of ferulic acid.

Pharmacokinetic ParameterValue (Mean ± SD)Unit
Cmax (Maximum Concentration)18.38 ± 1.38µg/mL
Tmax (Time to Cmax)0.25h
AUC (0-t) (Area Under the Curve)8.95 ± 0.76µg·h/mL
t1/2 (Half-life)0.11 ± 0.01h
MRT (Mean Residence Time)0.40h
Data from a study involving oral administration of ethyl ferulate (150 mg/kg) in rats. The measured analyte in plasma was ferulic acid.[1]

This compound: A Potential for Enhanced Bioavailability

While direct pharmacokinetic data for this compound is not available, the properties of its components—ferulic acid and borneol—suggest a potential for improved bioavailability. Borneol is a bicyclic monoterpene that has been investigated as a permeation enhancer, capable of increasing the absorption of various drugs. Although not a direct study on this compound, research on other bornyl-containing compounds has shown biological activity following oral administration.

The ester linkage in this compound could protect the ferulic acid molecule from rapid metabolism in the gastrointestinal tract and during first-pass metabolism in the liver. This would allow for a greater amount of the intact ester to be absorbed, which can then be hydrolyzed in the bloodstream or tissues to release ferulic acid, potentially leading to a more sustained therapeutic effect.

Experimental Protocols

The following is a representative experimental protocol for a pharmacokinetic study of a ferulic acid derivative in rats, based on methodologies described in the literature.

1. Animal Model:

  • Male Sprague-Dawley rats are typically used.

  • Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Rats are often fasted overnight before the administration of the test compound.

2. Dosing and Administration:

  • The test compound (e.g., ethyl ferulate) is administered orally via gavage.

  • A specific dose, for example, 150 mg/kg, is used.

  • An intravenous administration group is often included to determine absolute bioavailability.

3. Sample Collection:

  • Blood samples are collected at predetermined time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Blood is typically drawn from the jugular vein or tail vein into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • The concentration of ferulic acid in plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

  • A standard calibration curve is prepared to ensure the accuracy and precision of the measurements.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, and MRT are calculated from the plasma concentration-time data using appropriate software.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical oral bioavailability study.

G cluster_0 Pre-study Phase cluster_1 Dosing Phase cluster_2 Sampling Phase cluster_3 Analytical Phase cluster_4 Data Analysis Phase A Animal Acclimatization B Fasting A->B C Oral Administration of Test Compound B->C D Serial Blood Collection C->D E Plasma Separation D->E F Bioanalytical Quantification (e.g., LC-MS/MS) E->F G Pharmacokinetic Modeling F->G H Determination of Bioavailability Parameters G->H

Caption: Workflow of a preclinical oral bioavailability study.

Conclusion

While direct comparative data is lacking, the available evidence on ferulic acid's pharmacokinetics and the known properties of borneol suggest that this compound holds promise for improved bioavailability over ferulic acid. The esterification is hypothesized to protect ferulic acid from premature metabolism and enhance its absorption, potentially leading to higher plasma concentrations and a more sustained therapeutic effect. Further in vivo pharmacokinetic studies are warranted to definitively compare the bioavailability of this compound and ferulic acid and to validate this promising drug delivery strategy.

References

Investigating the synergistic effects of "Bornyl ferulate" with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the synergistic potential of Bornyl ferulate with other compounds is currently challenging due to a lack of direct experimental studies on this specific chemical entity. However, by examining the well-documented synergistic activities of its constituent molecules, borneol and ferulic acid, we can infer potential combination therapies and their mechanisms. This guide provides a comparative analysis of the synergistic effects of borneol and ferulic acid with other compounds, supported by available experimental data, to offer insights for future research into this compound.

Synergistic Potential of Borneol and Its Esters

Borneol, a bicyclic monoterpene, and its ester derivative, bornyl acetate, have demonstrated significant synergistic effects, particularly in enhancing the efficacy of other therapeutic agents and in their anti-inflammatory and anti-cancer activities.

Table 1: Synergistic Effects of Borneol and Bornyl Acetate

CompoundCombination AgentTherapeutic AreaObserved Synergistic EffectReference
BorneolAnti-inflammatory agentsInflammationEnhances bioavailability and anti-inflammatory properties.[1]
Bornyl acetateCisplatinCancer (HeLa cells)Showed better antiproliferative activity than cisplatin alone.[2]
Experimental Protocols

Antiproliferative Activity of Bornyl Acetate:

  • Cell Lines: HeLa (human cervix carcinoma), HT29 (human colon carcinoma), A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and FL (human amnion normal cells).

  • Methodology: The cytotoxicity was determined using a Lactate Dehydrogenase (LDH) Cytotoxicity Detection Kit. Cells were treated with varying concentrations of bornyl acetate and essential oil containing bornyl acetate. The viability of cells was measured, and the half-maximal inhibitory concentration (IC50) was calculated.

  • Results: Bornyl acetate, both as a pure compound and as a major component of Inula graveolens essential oil, displayed significant antiproliferative activity against various cancer cell lines, in some cases superior to the standard chemotherapeutic agent, cisplatin.[2]

Signaling Pathways

The anti-cancer effects of bornyl acetate have been linked to the suppression of the PI3K/AKT signaling pathway, which is crucial for cell proliferation, survival, and invasion in colorectal cancer.[3]

PI3K_AKT_Pathway BA Bornyl Acetate PI3K PI3K BA->PI3K inhibits AKT AKT PI3K->AKT activates Proliferation Cell Proliferation AKT->Proliferation promotes Invasion Cell Invasion AKT->Invasion promotes Apoptosis Apoptosis AKT->Apoptosis inhibits

Bornyl acetate inhibits the PI3K/AKT pathway.

Synergistic Potential of Ferulic Acid and Its Derivatives

Ferulic acid, a phenolic compound, is well-known for its potent antioxidant and anti-inflammatory properties. Its synergistic effects have been explored in the context of neurodegenerative diseases and inflammation.

Table 2: Synergistic Effects of Ferulic Acid and Its Derivatives

CompoundCombination AgentTherapeutic AreaObserved Synergistic EffectReference
Ferulic AcidOctyl gallateAlzheimer's DiseaseImproved cognitive function and reduced β-amyloid deposits in a mouse model.[4]
Ferulic Acid-Sesquiterpene Lactone Hybrids-Inflammation, Acute Lung InjuryHybrid molecules showed enhanced anti-inflammatory activity.
Benzyl ferulate-Ischemic StrokeMitigates oxidative stress injuries via modulation of the miRNAs/NOX2/4 axis.
Experimental Protocols

Combination Therapy in a Mouse Model of Alzheimer's Disease:

  • Animal Model: Presenilin-amyloid β-protein precursor (PSAPP) transgenic mice.

  • Methodology: One-year-old mice received daily doses of octyl gallate (OG) and ferulic acid (FA) alone or in combination for 3 months. Cognitive function was assessed, and brain tissue was analyzed for β-amyloid deposits and secretase activity.

  • Results: The combination therapy of OG and FA resulted in statistically significant improvements in cognitive function and a reduction in brain parenchymal and cerebral vascular β-amyloid deposits compared to single-agent treatments. This was associated with enhanced nonamyloidogenic amyloid β-protein precursor (APP) cleavage and increased α-secretase activity.

Signaling Pathways

The neuroprotective effects of benzyl ferulate, a derivative of ferulic acid, are attributed to its ability to modulate the NOX2/4 axis, which is involved in oxidative stress.

Benzyl_Ferulate_Pathway BF Benzyl Ferulate miRNAs miRNAs (652/532/92b) BF->miRNAs modulates Neuroprotection Neuroprotection BF->Neuroprotection NOX2_4 NOX2/4 miRNAs->NOX2_4 regulates OxidativeStress Oxidative Stress NOX2_4->OxidativeStress induces OxidativeStress->Neuroprotection counteracted by

Benzyl ferulate's neuroprotective mechanism.

Inferred Synergistic Potential of this compound

Based on the individual synergistic properties of borneol and ferulic acid, it is plausible to hypothesize that this compound could exhibit synergistic effects in several therapeutic areas:

  • Neuroinflammation and Neurodegeneration: Combining the neuroprotective and antioxidant properties of ferulic acid with the bioavailability-enhancing and anti-inflammatory effects of borneol could lead to a potent neuroprotective agent. A potential combination could be with other neuroprotective compounds where this compound enhances their brain penetration and efficacy.

  • Cancer Therapy: Given the anti-proliferative effects of bornyl acetate and the antioxidant properties of ferulic acid, this compound could potentially be combined with conventional chemotherapeutic agents to enhance their efficacy and reduce oxidative stress-related side effects.

  • Inflammatory Disorders: The anti-inflammatory actions of both borneol and ferulic acid suggest that this compound could act synergistically with other anti-inflammatory drugs, potentially allowing for lower doses and reduced side effects.

Experimental Workflow for Investigating Synergism

To validate the hypothesized synergistic effects of this compound, a systematic experimental approach is necessary.

Synergy_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Checkerboard Checkerboard Assay CI Combination Index (CI) Calculation Checkerboard->CI Pathway Mechanism of Action Studies (e.g., Western Blot, RT-PCR) CI->Pathway AnimalModel Disease Animal Model Pathway->AnimalModel Toxicity Toxicity and PK/PD Studies AnimalModel->Toxicity Efficacy Efficacy Evaluation Toxicity->Efficacy Hypothesis Hypothesize Synergistic Combination (this compound + Compound X) Hypothesis->Checkerboard

Proposed workflow for synergy investigation.

This guide provides a foundational comparison based on the known synergistic effects of the components of this compound. Direct experimental validation is essential to confirm these inferred properties and to fully elucidate the therapeutic potential of this compound in combination therapies.

References

A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Ferulic Acid Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers, understanding the pharmacokinetic and pharmacodynamic profiles of bioactive compounds is paramount. This guide provides a comparative analysis of bornyl ferulate and related phenolic compounds, focusing on their antioxidant and anti-inflammatory properties. Due to the limited direct data on this compound, this guide draws comparisons from structurally similar and well-researched alternatives, including ferulic acid, ethyl ferulate, caffeic acid phenethyl ester (CAPE), and sinapic acid.

This compound, an ester of ferulic acid and borneol, is anticipated to possess significant therapeutic potential owing to the known antioxidant and anti-inflammatory activities of its parent compounds. Ferulic acid is a well-documented antioxidant, while borneol is recognized for its ability to enhance drug delivery across biological barriers.[1] This guide synthesizes available experimental data to provide a framework for evaluating the potential of this compound in drug development.

Pharmacokinetic Profile Comparison

A critical aspect of drug development is understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key pharmacokinetic parameters for ferulic acid, ethyl ferulate, caffeic acid phenethyl ester (CAPE), and sinapic acid, offering insights into how the esterification of ferulic acid might influence its bioavailability.

Table 1: Pharmacokinetic Parameters of Ferulic Acid and its Analogs Following Oral Administration in Rats

CompoundDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Ferulic Acid (from Ethyl Ferulate)150 mg/kg18.38 ± 1.380.258.95 ± 0.760.09 ± 0.01[2][3]
Ferulic Acid (from Ethyl Ferulate + Piperine)150 mg/kg + 40 mg/kg15.27 ± 1.180.25-0.09 ± 0.00[2][3]
Caffeic Acid Phenethyl Ester (CAPE)10 mg/kg---0.35 - 0.45
p-nitro-Caffeic Acid Phenethyl Ester (CAPE-NO2)10 mg/kg----

Table 2: Pharmacokinetic Parameters of Sinapic Acid Following Different Routes of Administration in Rabbits

CompoundRoute of AdministrationCmax (µg/mL)Tmax (h)
Sinapic AcidOral118.1362
Sinapic Acid ProtransferosomesNebulized287.1164

Pharmacodynamic Effects: Antioxidant and Anti-inflammatory Activity

The therapeutic potential of these compounds largely stems from their ability to counteract oxidative stress and inflammation. Ferulic acid and its derivatives exert these effects through various mechanisms, including the scavenging of reactive oxygen species (ROS) and modulation of key signaling pathways.

Key Signaling Pathways in Inflammation and Oxidative Stress

The anti-inflammatory effects of ferulic acid and related compounds are often mediated by the inhibition of the NF-κB pathway and the activation of the Nrf2/HO-1 pathway.

dot digraph "NF-kB Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=3.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, penwidth=1.5];

"Pro-inflammatory Stimuli" [fillcolor="#FBBC05", fontcolor="#202124"]; "IKK" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IkB" [fillcolor="#F1F3F4", fontcolor="#202124"]; "NF-kB" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleus" [shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammatory Gene Expression" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pro-inflammatory Stimuli" -> "IKK" [color="#5F6368"]; "IKK" -> "IkB" [label="phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; "IkB" -> "NF-kB" [label="releases", fontsize=8, fontcolor="#5F6368", color="#5F6368", dir=back]; "NF-kB" -> "Nucleus" [label="translocates to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; "Nucleus" -> "Inflammatory Gene Expression" [color="#5F6368"]; } caption="NF-κB Signaling Pathway Inhibition"

dot digraph "Nrf2-HO-1 Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, height=3.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, penwidth=1.5];

"Oxidative Stress" [fillcolor="#FBBC05", fontcolor="#202124"]; "Keap1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Nrf2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Nucleus" [shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "ARE" [fillcolor="#F1F3F4", fontcolor="#202124", label="Antioxidant\nResponse Element"]; "HO-1 Expression" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Oxidative Stress" -> "Keap1" [label="induces conformational change", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; "Keap1" -> "Nrf2" [label="releases", fontsize=8, fontcolor="#5F6368", color="#5F6368", dir=back]; "Nrf2" -> "Nucleus" [label="translocates to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; "Nucleus" -> "ARE" [color="#5F6368"]; "ARE" -> "HO-1 Expression" [label="activates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; } caption="Nrf2/HO-1 Pathway Activation"

Experimental Protocols

To facilitate the replication and validation of findings, detailed experimental methodologies are crucial.

In Vivo Pharmacokinetic Studies

Animal Model: Male Wistar rats or rabbits are commonly used.

Drug Administration:

  • Oral Gavage: Compounds are typically dissolved in a vehicle such as a mixture of arachis oil, Tween 80, and 1-methyl-2-pyrrolidone. Doses can range from 10 mg/kg to 150 mg/kg.

  • Intravenous Administration: For determining absolute bioavailability, compounds are administered intravenously, often through a tail vein.

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Analytical Method:

  • High-Performance Liquid Chromatography (HPLC): Plasma concentrations of the compounds and their metabolites are quantified using a validated HPLC method with UV or mass spectrometric detection.

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then injected into the HPLC system.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½.

In Vitro Anti-inflammatory Assay: Inhibition of Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production

Cell Line: Murine macrophage cell line RAW 264.7 is a standard model.

Experimental Procedure:

  • Cells are seeded in 24-well plates and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • The concentration of PGE2 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Data Analysis: The inhibitory effect of the compounds on PGE2 production is calculated as a percentage of the LPS-stimulated control.

dot digraph "Experimental_Workflow_PGE2_Inhibition" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [arrowsize=0.7, penwidth=1.5, color="#5F6368"];

A [label="Seed RAW 264.7 cells", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pre-treat with test compounds", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Induce inflammation with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Incubate for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Collect supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Measure PGE2 by ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; } caption="PGE2 Inhibition Assay Workflow"

Conclusion

While direct pharmacokinetic and pharmacodynamic data for this compound are not yet widely available, the existing research on ferulic acid and its analogs provides a strong foundation for predicting its behavior. The esterification with borneol may enhance its absorption and bioavailability, potentially leading to improved therapeutic efficacy. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and to validate its potential as a novel antioxidant and anti-inflammatory agent. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on such investigations.

References

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